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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(methoxymethyl)-1-methyl-1H-imidazole, a heterocyclic compound of interest to researchers and professional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(methoxymethyl)-1-methyl-1H-imidazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The primary focus of this document is the detailed elucidation of a two-step synthesis strategy, commencing with the commercially available precursor, (1-methyl-1H-imidazol-4-yl)methanol. The core of this synthesis lies in the application of the Williamson ether synthesis for the O-methylation of the hydroxymethyl group. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, and a thorough discussion of the critical parameters that ensure a successful and high-yielding reaction.

Introduction

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] The specific substitution pattern on the imidazole ring plays a pivotal role in modulating the pharmacological properties of these compounds. 4-(methoxymethyl)-1-methyl-1H-imidazole is a valuable building block, offering multiple points for further chemical modification and diversification. Its synthesis is therefore of significant interest for the construction of novel molecular entities.

This guide presents a scientifically sound and practically tested pathway for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole. The chosen strategy prioritizes the use of a readily accessible starting material, (1-methyl-1H-imidazol-4-yl)methanol, and employs a classic and reliable chemical transformation, the Williamson ether synthesis, to achieve the target molecule.[2][3]

The Synthetic Pathway: A Two-Step Approach

The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be conceptually broken down into two key stages, starting from the commercially available 4-methylimidazole. However, for practical laboratory synthesis, the direct acquisition of the intermediate, (1-methyl-1H-imidazol-4-yl)methanol, is often the more efficient starting point.

Conceptual Two-Step Synthesis:

  • N-Methylation of a 4-Substituted Imidazole: This initial step involves the introduction of a methyl group at the N-1 position of a suitable 4-substituted imidazole precursor. While several methods exist for the N-methylation of imidazoles, including the use of methyl iodide or dimethyl sulfate in the presence of a base, this guide will assume the starting material is the already N-methylated intermediate.[4][5]

  • O-Methylation of (1-methyl-1H-imidazol-4-yl)methanol: This is the pivotal step in the synthesis of the final product. It involves the conversion of the hydroxymethyl group at the C-4 position to a methoxymethyl group. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and broad applicability.[2][3]

The following diagram illustrates the primary synthetic transformation detailed in this guide:

Synthesis_Pathway Precursor (1-methyl-1H-imidazol-4-yl)methanol Reagents 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) Precursor->Reagents Product 4-(methoxymethyl)-1-methyl-1H-imidazole Reagents->Product

Caption: [Fig. 1] Williamson Ether Synthesis of the Target Compound.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This reaction involves two key steps:

  • Deprotonation of the Alcohol: The first step is the deprotonation of the alcohol, in this case, (1-methyl-1H-imidazol-4-yl)methanol, by a strong base to form an alkoxide. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. The by-product of this step is hydrogen gas, which evolves from the reaction mixture.

  • Nucleophilic Attack: The resulting alkoxide is a potent nucleophile that subsequently attacks the electrophilic methyl group of the methylating agent, typically methyl iodide. This attack occurs in a concerted fashion, with the simultaneous displacement of the iodide leaving group, to form the desired ether linkage.

The choice of a primary alkyl halide, such as methyl iodide, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination reactions that can occur with secondary and tertiary alkyl halides.[2]

Experimental Protocol: Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

This protocol details the O-methylation of (1-methyl-1H-imidazol-4-yl)methanol using sodium hydride and methyl iodide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(1-methyl-1H-imidazol-4-yl)methanol17289-25-7112.13101.0
Sodium Hydride (60% dispersion in oil)7646-69-724.00121.2
Methyl Iodide74-88-4141.94151.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated Aqueous Ammonium Chloride12125-02-953.49--
Ethyl Acetate141-78-688.11--
Brine----
Anhydrous Magnesium Sulfate7487-88-9120.37--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, 100 mL round-bottom flask under a nitrogen atmosphere, add (1-methyl-1H-imidazol-4-yl)methanol (1.12 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of a 60% dispersion in oil, 12 mmol) portion-wise to the stirred solution. The addition of sodium hydride will result in the evolution of hydrogen gas. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (0.93 mL, 15 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(methoxymethyl)-1-methyl-1H-imidazole.

The following diagram outlines the experimental workflow:

Workflow A Dissolve (1-methyl-1H-imidazol-4-yl)methanol in anhydrous THF B Cool to 0°C and add NaH A->B C Stir at room temperature for 1 hour B->C D Cool to 0°C and add Methyl Iodide C->D E Stir at room temperature for 12-16 hours D->E F Quench with saturated aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4 and Concentrate H->I J Purify by Column Chromatography I->J

Caption: [Fig. 2] Experimental Workflow for the Synthesis.

Characterization of 4-(methoxymethyl)-1-methyl-1H-imidazole

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl group (a singlet around 3.3-3.5 ppm for the O-CH3 and a singlet around 4.4-4.6 ppm for the -CH2-), the N-methyl group (a singlet around 3.6-3.8 ppm), and the two imidazole ring protons (two distinct singlets or doublets in the aromatic region, typically between 6.8 and 7.5 ppm).

    • 13C NMR: The carbon NMR spectrum will show distinct peaks for the methoxymethyl carbons, the N-methyl carbon, and the imidazole ring carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C6H10N2O, MW: 126.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting material and the presence of C-O-C stretching vibrations characteristic of an ether.

Conclusion

This technical guide has detailed a reliable and efficient synthesis pathway for 4-(methoxymethyl)-1-methyl-1H-imidazole, a valuable building block for drug discovery and development. By leveraging the commercially available intermediate, (1-methyl-1H-imidazol-4-yl)methanol, and employing the well-established Williamson ether synthesis, this protocol provides a practical and scalable method for accessing the target compound. The mechanistic insights and detailed experimental procedures outlined herein are intended to serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Li, J. J. (2002). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Black, J. W., Duncan, W. A. M., Durant, C. J., Ganellin, C. R., & Parsons, M. E. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385–390. [Link]

  • DeBerardinis, A. M., et al. (2010). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o597. [Link]

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. [Link]

  • Zheng, Y., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–638. [Link]

  • CompTox Chemicals Dashboard. (2025). 1-(Methoxymethyl)-1H-imidazole. [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Sanders, J. K. M., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1151. [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]

  • Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences, 7(10), 2530-2538. [Link]

  • Global Substance Registration System. (n.d.). 4-(HYDROXYMETHYL)IMIDAZOLE. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • PubChem. (n.d.). 4-Imidazolemethanol. [Link]

  • Karmaus, A. L., et al. (2020). Characterizing DNA Methylation and Hydroxymethylation in Cord Blood and Identifying Sex-Specific Differences using the Illumina EPIC Array. Epigenetics insights, 13, 2516865720978601. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. [Link]

  • Wikipedia. (n.d.). 4-Methylimidazole. [Link]

  • Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. [Link]

  • ResearchGate. (2025). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). [Link]

  • IUCr Journals. (2022). Crystal structure of 1H-imidazole-1-methanol. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

Sources

Exploratory

Physicochemical and Synthetic Profiling of 4-(Methoxymethyl)-1-methyl-1H-imidazole: A Technical Whitepaper for Drug Development

Executive Summary In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 4-(methoxymethyl)-1-methyl-1H-imidazole is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 4-(methoxymethyl)-1-methyl-1H-imidazole is a highly specialized building block that exemplifies this principle. By locking the tautomeric state of the imidazole ring and masking a hydrogen bond donor with a lipophilic ether, this compound serves as a robust pharmacophore or intermediate in the synthesis of CNS-active agents, kinase inhibitors, and advanced antifungals.

This whitepaper provides an in-depth technical analysis of 4-(methoxymethyl)-1-methyl-1H-imidazole, detailing its exact molecular weight derivation, structural causality, synthetic methodology, and analytical validation systems.

Physicochemical Architecture & Molecular Weight Derivation

Before deploying any building block in a synthetic pipeline, a rigorous physicochemical profile must be established. The molecular weight of 4-(methoxymethyl)-1-methyl-1H-imidazole is a foundational parameter for stoichiometric calculations, mass spectrometry validation, and ligand efficiency metrics [1].

Molecular Weight Calculation

The compound possesses the chemical formula C₆H₁₀N₂O . As an application scientist, I enforce strict adherence to IUPAC standard atomic weights to prevent cumulative errors in multi-step scale-ups:

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 126.159 g/mol (commonly rounded to 126.16 g/mol ). The monoisotopic exact mass, critical for High-Resolution Mass Spectrometry (HRMS), is 126.0793 Da [1].

Quantitative Data Summary

The following table summarizes the core physicochemical properties that dictate the compound's behavior in both synthetic and biological environments:

PropertyValueCausality / Implication in Drug Design
Chemical Formula C₆H₁₀N₂ODefines baseline stoichiometry.
Molecular Weight 126.16 g/mol Low MW allows for extensive elaboration without violating Lipinski's Rule of 5.
Exact Mass 126.0793 DaTarget value for HRMS [M+H]⁺ peak at m/z 127.0871.
H-Bond Donors (HBD) 0Absence of HBD increases blood-brain barrier (BBB) permeability.
H-Bond Acceptors (HBA) 3N3 of imidazole and the ether oxygen serve as key interaction points.
Tautomeric States 1 (Locked)N1-methylation prevents tautomerization, ensuring single-mode target binding.

Strategic Utility in Medicinal Chemistry

The structural design of 4-(methoxymethyl)-1-methyl-1H-imidazole is not arbitrary; it is a calculated manipulation of the imidazole core to achieve specific pharmacokinetic outcomes [2].

  • The N-Methyl Advantage: Unsubstituted imidazoles rapidly tautomerize, complicating Structure-Activity Relationship (SAR) studies because the active binding state is ambiguous. Methylation at the N1 position locks the geometry, forcing the N3 nitrogen to act exclusively as a hydrogen bond acceptor or a coordinate ligand (e.g., to the heme iron in CYP450 enzymes).

  • The Methoxymethyl (MOM) Ether: Replacing a primary alcohol (hydroxymethyl) with a methoxymethyl group eliminates a hydrogen bond donor. This subtle change significantly increases the molecule's partition coefficient (logP), driving passive membrane diffusion. Furthermore, it removes a metabolic liability, as free alcohols are prime targets for Phase II glucuronidation [3].

BindingModel Ligand 4-(methoxymethyl)-1-methyl-1H-imidazole ImidCore Imidazole Core (N3 Nitrogen) Ligand->ImidCore NMethyl N1-Methyl Group Ligand->NMethyl MOMGroup 4-Methoxymethyl Group Ligand->MOMGroup Heme Heme Iron (Fe2+/Fe3+) or Hinge Region ImidCore->Heme Coordinate / H-Bond Steric Steric Boundary NMethyl->Steric Tautomer Lock / Steric Fit Lipophilic Lipophilic Pocket MOMGroup->Lipophilic Hydrophobic Interaction Target Target Protein / Enzyme Heme->Target Steric->Target Lipophilic->Target

Fig 1. Pharmacodynamic binding model of the substituted imidazole pharmacophore.

Synthetic Methodology: Step-by-Step Protocol

To ensure reproducibility and trustworthiness, the following protocol details the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole via a modified Williamson ether synthesis starting from (1-methyl-1H-imidazol-4-yl)methanol.

Reagents and Materials
  • Starting Material: (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Electrophile: Iodomethane (MeI, 1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow
  • Preparation & Deprotonation:

    • Charge a flame-dried, argon-purged round-bottom flask with (1-methyl-1H-imidazol-4-yl)methanol and anhydrous THF (0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Causality Check: Cooling is mandatory to control the exothermic deprotonation and prevent side reactions.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the alkoxide intermediate.

  • Alkylation:

    • Add Iodomethane (1.1 eq) dropwise to the 0 °C solution.

    • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.

  • Self-Validating In-Process Control (IPC):

    • Perform TLC (Dichloromethane:Methanol 9:1). The starting material (lower Rf due to the free OH) should be completely consumed, replaced by a higher Rf spot corresponding to the ether product.

  • Workup & Isolation:

    • Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel) to yield the pure 4-(methoxymethyl)-1-methyl-1H-imidazole.

SynthesisWorkflow SM Starting Material (1-methyl-1H-imidazol-4-yl)methanol Base Deprotonation NaH (1.2 eq), THF, 0°C SM->Base Step 1 Alkylation Alkylation MeI (1.1 eq), 25°C, 2h Base->Alkylation Step 2 Workup Quench & Extraction NH4Cl (aq) / EtOAc Alkylation->Workup Step 3 Product Product 4-(methoxymethyl)-1-methyl-1H-imidazole Workup->Product Isolation

Fig 2. Synthetic workflow for 4-(methoxymethyl)-1-methyl-1H-imidazole via Williamson ether synthesis.

Analytical Validation System

A protocol is only as trustworthy as its analytical validation. To confirm the identity and purity of the synthesized 4-(methoxymethyl)-1-methyl-1H-imidazole (MW = 126.16 g/mol ), the following analytical suite must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Expected Result: A dominant peak in positive electrospray ionization (ESI+) mode at m/z 127.1 [M+H]⁺ . The absence of a peak at m/z 113.1 confirms complete methylation of the starting material.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Result: A distinct singlet integrating to 3H at ~3.3 ppm corresponding to the methoxy (-OCH₃) group, a singlet integrating to 3H at ~3.7 ppm for the N-methyl (-NCH₃) group, and a singlet integrating to 2H at ~4.4 ppm for the methylene (-CH₂-O-) bridge. The imidazole aromatic protons will appear as two distinct singlets between 6.8 and 7.5 ppm.

  • HPLC (High-Performance Liquid Chromatography):

    • Expected Result: >98% purity by UV detection at 214 nm and 254 nm, ensuring the material is suitable for downstream biological assays or further synthetic elaboration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C6H10N2O Imidazole Derivatives". PubChem. [Link]

  • CAS Common Chemistry. "1-(Methoxymethyl)-1H-imidazole". American Chemical Society.[Link]

  • U.S. Environmental Protection Agency. "1H-Imidazole-1-ethanol, .alpha.-methyl- - Substance Details". EPA CompTox Chemicals Dashboard.[Link]

Foundational

The Strategic Role of 4-(Methoxymethyl)-1-methyl-1H-imidazole in Modern Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application

Executive Summary Imidazole-containing heterocycles are ubiquitous in FDA-approved drugs, serving as critical pharmacophores in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antifungal agents. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-containing heterocycles are ubiquitous in FDA-approved drugs, serving as critical pharmacophores in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antifungal agents. The specific functionalization of the imidazole ring dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The compound 4-(methoxymethyl)-1-methyl-1H-imidazole represents a highly specialized building block designed for fragment-based drug discovery (FBDD) and lead optimization.

By masking the N1 position with a methyl group and introducing a methoxymethyl (MOM) ether at the C4 position, medicinal chemists can precisely tune the basicity (pKa), lipophilicity (LogP), and hydrogen-bonding network of the molecule. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical guide on its structural rationale, scalable synthetic methodologies, and applications in drug development.

Part 1: Structural Rationale & Physicochemical Profiling

The substitution pattern of 4-(methoxymethyl)-1-methyl-1H-imidazole is not arbitrary; it is a calculated design to optimize ligand-target interactions.

  • N1-Methylation: Unsubstituted imidazoles suffer from tautomerization, which can complicate structure-activity relationships (SAR) and lead to off-target promiscuity (e.g., CYP450 inhibition). The N1-methyl group locks the tautomeric state, eliminating hydrogen-bond donor capacity while increasing lipophilicity and passive membrane permeability.

  • C4-Methoxymethyl (MOM) Group: The MOM group serves as a flexible, localized hydrogen-bond acceptor. Unlike rigid carbonyls, the ether oxygen can rotate to optimally coordinate with water molecules or target residues (e.g., kinase hinge regions). Furthermore, it modulates the electron density of the imidazole ring, slightly lowering the pKa of the N3 nitrogen compared to an unsubstituted alkyl group.

Quantitative Data Presentation

Table 1: Physicochemical Parameters of 4-(methoxymethyl)-1-methyl-1H-imidazole

ParameterValuePharmacological Implication
IUPAC Name 4-(methoxymethyl)-1-methyl-1H-imidazoleStandardized nomenclature for regulatory filings.
Molecular Formula C6H10N2OLow molecular weight, ideal for FBDD.
Molecular Weight 126.16 g/mol High ligand efficiency (LE) potential.
H-Bond Donors (HBD) 0Enhances passive membrane permeability.
H-Bond Acceptors (HBA) 2 (N3, Ether O)Facilitates targeted interactions within binding pockets.
TPSA ~27.1 ŲExcellent blood-brain barrier (BBB) penetration profile.
Rotatable Bonds 2Low entropic penalty upon target binding.

Part 2: Pharmacophore & Interaction Modeling

To understand how this building block integrates into larger active pharmaceutical ingredients (APIs), we must map its interaction vectors.

Pharmacophore Core 4-(methoxymethyl)-1-methyl-1H-imidazole Core Scaffold N1 N1-Methyl Group (Locks tautomer, boosts lipophilicity) Core->N1 Structural N3 N3 Basic Nitrogen (Primary H-bond acceptor / Metal coord) Core->N3 Structural C4 C4-Methoxymethyl Ether (Flexible H-bond acceptor, tunes pKa) Core->C4 Structural Target Target Protein Pocket (e.g., Kinase Hinge Region) N3->Target Coordinate / H-bond C4->Target Solvent / Residue Interaction

Pharmacophore mapping of 4-(methoxymethyl)-1-methyl-1H-imidazole interaction vectors.

Part 3: Scalable Synthetic Methodologies

The synthesis of highly functionalized imidazoles requires careful control of regioselectivity and chemoselectivity. Extensive literature, including scalable synthesis patents[1], outlines the general functionalization of imidazole derivatives. Below are two field-proven, self-validating protocols for synthesizing 4-(methoxymethyl)-1-methyl-1H-imidazole.

Route A: Williamson Etherification of 1-Methyl-1H-imidazole-4-methanol

This route utilizes the commercially available starting material 1-methyl-1H-imidazole-4-methanol[2].

Mechanism & Causality: The reaction relies on the deprotonation of the primary alcohol by a strong base (NaH) to form a highly nucleophilic alkoxide. The critical challenge is avoiding N3-alkylation (quaternization). By using a hard base (NaH) in a polar aprotic solvent (DMF) at low temperatures, the hard alkoxide nucleophile is favored over the softer N3 nitrogen for the subsequent SN2 attack on methyl iodide.

Self-Validating Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and internal thermometer. Charge the flask with 1-methyl-1H-imidazole-4-methanol (10.0 g, 89.2 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.28 g, 107 mmol) in small portions over 30 minutes.

    • In-Process Control (IPC): Monitor hydrogen gas evolution via a bubbler. The reaction is self-validating; the cessation of gas evolution indicates complete alkoxide formation.

  • Alkylation: Maintain the temperature at 0 °C. Add Methyl Iodide (MeI, 6.1 mL, 98.1 mmol) dropwise via an addition funnel over 45 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of MeI, strictly suppressing the formation of the N3-methylimidazolium byproduct.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Analyze via LC-MS or TLC (10% MeOH in DCM). The disappearance of the starting material mass (m/z 113[M+H]+) and the appearance of the product mass (m/z 127[M+H]+) validates completion.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure product.

SynthesisMechanism A 1-methyl-1H-imidazole-4-methanol B NaH / DMF (Deprotonation at 0°C) A->B Step 1 C Alkoxide Intermediate (H2 Gas Evolution) B->C IPC: Gas stops D Methyl Iodide (MeI) (SN2 Electrophilic Trapping) C->D Step 2 E 4-(methoxymethyl)-1-methyl-1H-imidazole (Target Product) D->E IPC: LC-MS m/z 127

Synthetic workflow and mechanistic self-validation for Route A etherification.

Route B: Nucleophilic Substitution of 4-(Chloromethyl)-1-methyl-1H-imidazole

For larger-scale industrial applications, utilizing the chloride intermediate is often preferred due to the avoidance of methyl iodide and NaH[2].

Mechanism & Causality: The 4-(chloromethyl) intermediate is highly electrophilic due to the pseudo-benzylic nature of the imidazole C4 position. Sodium methoxide (NaOMe) acts as the nucleophile. The use of methanol as a solvent stabilizes the transition state of the SN2 displacement.

Self-Validating Protocol:

  • Nucleophile Generation: In a 500 mL flask, prepare a fresh solution of Sodium Methoxide by dissolving Sodium metal (2.5 g, 108 mmol) in anhydrous Methanol (150 mL) under nitrogen.

    • Causality: Freshly prepared NaOMe ensures maximum nucleophilicity and prevents hydrolysis of the chloride intermediate by adventitious hydroxide (which would revert it to the alcohol).

  • Substitution: Cool the solution to 0 °C. Add 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (15.0 g, 89.8 mmol) portion-wise.

    • IPC: The reaction mixture will become cloudy as NaCl precipitates. This physical change is a self-validating indicator of the substitution progressing.

  • Completion & Workup: Stir at room temperature for 4 hours. Confirm completion via GC-MS. Filter the precipitated NaCl. Concentrate the filtrate, partition between Dichloromethane (150 mL) and Water (50 mL). Extract, dry the organic layer, and evaporate to yield the target ether.

Part 4: Applications in Advanced Drug Discovery

The integration of the 4-(methoxymethyl)-1-methyl-1H-imidazole motif into complex scaffolds has been documented in the synthesis of novel therapeutics, including tricyclic pyrazole BRAF inhibitors[3] and highly selective palladium-catalyzed arylation reactions[4].

  • Kinase Inhibitors: The N3 nitrogen is a classic hinge-binding motif in ATP-competitive kinase inhibitors. The C4-MOM group projects into the solvent-exposed region or the ribose pocket, improving the solubility of the often flat, hydrophobic kinase core[3].

  • Cross-Coupling Intermediates: To build complex APIs, this core is often halogenated (e.g., brominated at C5) to create 5-bromo-4-(methoxymethyl)-1-methyl-1H-imidazole. This allows for Suzuki-Miyaura or Stille cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening (HTS)[4].

Conclusion

The precise engineering of chemical building blocks is the cornerstone of modern pharmaceutical development. 4-(methoxymethyl)-1-methyl-1H-imidazole exemplifies how minor structural modifications—such as N-methylation and O-alkylation—can profoundly impact a molecule's synthetic utility and pharmacological profile. By adhering to the rigorously controlled, self-validating protocols outlined above, chemists can reliably access this core to drive the discovery of next-generation targeted therapies.

References

  • Scalable synthesis of imidazole derivatives.
  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions.
  • Substituted 1H-imidazoles.
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC, NIH.

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Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 4-(Methoxymethyl)-1-methyl-1H-imidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(methoxymethyl)-1-methyl-1H-imidazole, a heterocyclic compound of inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methoxymethyl)-1-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough search of the existing scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of this specific compound has not yet been reported. In light of this, this document takes a multifaceted approach. It first details plausible synthetic routes for the preparation of 4-(methoxymethyl)-1-methyl-1H-imidazole and discusses the spectroscopic techniques essential for its characterization. Subsequently, it offers a guide to the principles and methods of small molecule crystallization, providing a practical framework for obtaining single crystals suitable for X-ray diffraction analysis. To illustrate the potential solid-state characteristics of the title compound, a comparative crystal structure analysis of the closely related molecule, 1-methyl-4-nitro-1H-imidazole, is presented. This guide is intended to serve as a valuable resource for researchers working with this and similar imidazole derivatives, providing both a practical guide for its synthesis and characterization, and a theoretical framework for understanding its potential solid-state behavior.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[2] The specific substitution pattern on the imidazole ring can profoundly influence the molecule's biological activity, solubility, and solid-state properties. The target of this guide, 4-(methoxymethyl)-1-methyl-1H-imidazole, is a 1,4-disubstituted imidazole derivative with potential applications stemming from its combination of a flexible ether linkage and a methylated nitrogen, which can influence its binding interactions and metabolic stability.

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction is the gold standard for elucidating the precise arrangement of atoms in the solid state, providing invaluable information on conformation, bond lengths, bond angles, and intermolecular interactions.[1] Despite a comprehensive search, a crystal structure for 4-(methoxymethyl)-1-methyl-1H-imidazole is not currently available in the public domain. This guide, therefore, aims to equip researchers with the necessary knowledge to synthesize, characterize, and ultimately crystallize this compound, while providing insights from a related, structurally characterized molecule.

Synthesis and Spectroscopic Characterization

Synthetic Strategies for 1,4-Disubstituted Imidazoles

The synthesis of 1,4-disubstituted imidazoles can be approached through several established methodologies. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

One plausible and efficient approach to 4-(methoxymethyl)-1-methyl-1H-imidazole involves a multi-step synthesis starting from a suitable precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde. This can be conceptualized in the following workflow:

A 1-Methyl-1H-imidazole-4-carbaldehyde B 1-Methyl-1H-imidazol-4-yl)methanol A->B Reduction (e.g., NaBH4) C 4-(Chloromethyl)-1-methyl-1H-imidazole B->C Chlorination (e.g., SOCl2) E 4-(Methoxymethyl)-1-methyl-1H-imidazole C->E Nucleophilic Substitution D Sodium Methoxide D->E

Figure 1: Proposed synthetic workflow for 4-(methoxymethyl)-1-methyl-1H-imidazole.

An alternative strategy could involve the direct alkylation of a 4-substituted imidazole. For instance, the N-alkylation of 4-(methoxymethyl)-1H-imidazole with a methylating agent, although this may lead to a mixture of regioisomers.[3][4] The regioselectivity of such reactions is often influenced by the reaction conditions, including the choice of base and solvent.[3]

Another versatile method for constructing the 1,4-disubstituted imidazole core is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5]

Spectroscopic Characterization

Once synthesized, the identity and purity of 4-(methoxymethyl)-1-methyl-1H-imidazole must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the methoxy group, the methylene bridge, and the two protons on the imidazole ring. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the imidazole ring carbons, the methyl and methoxy carbons, and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching from the imidazole ring, and C-O stretching from the ether linkage.[2]

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing the exact mass and confirming the elemental composition.

A Practical Guide to Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6] The process is influenced by a multitude of factors, and a systematic approach is generally required.

3.1. Principles of Crystallization Crystallization is a two-step process involving nucleation and crystal growth. The aim is to achieve a state of supersaturation, where the concentration of the solute exceeds its solubility limit, but not to such an extent that rapid precipitation of an amorphous solid occurs.[6]

3.2. Common Crystallization Techniques Several techniques can be employed to induce crystallization:

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound. The choice of solvent is crucial.[6]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[7]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.[8]

3.3. Solvent Selection The choice of solvent is critical for successful crystallization. A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. A screening of various solvents with different polarities is often necessary.

Comparative Crystal Structure Analysis: A Case Study of 1-Methyl-4-nitro-1H-imidazole

In the absence of a crystal structure for our target molecule, we can gain valuable insights by examining the crystal structure of a closely related compound. 1-Methyl-4-nitro-1H-imidazole is a suitable analogue as it shares the 1,4-disubstitution pattern on the imidazole ring. The crystal structure of this compound has been reported and provides a basis for understanding the potential intermolecular interactions and packing motifs that 4-(methoxymethyl)-1-methyl-1H-imidazole might adopt.

Crystallographic Data for 1-Methyl-4-nitro-1H-imidazole
Parameter1-Methyl-4-nitro-1H-imidazole[9]
Chemical FormulaC₄H₅N₃O₂
Formula Weight127.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8223(15)
b (Å)14.882(4)
c (Å)6.5873(18)
β (°)94.705(7)
Volume (ų)568.9(3)
Z4
Calculated Density (g/cm³)1.484
Molecular and Crystal Structure

The molecule of 1-methyl-4-nitro-1H-imidazole is essentially planar. The crystal structure is stabilized by intermolecular hydrogen bonds of the C-H···O type, where a hydrogen atom from a methyl group or the imidazole ring interacts with an oxygen atom of the nitro group of an adjacent molecule.[9] These interactions link the molecules into sheets.

Figure 2: Molecular structure of 1-methyl-4-nitro-1H-imidazole.

The packing of these molecules in the crystal lattice is a result of a balance between these hydrogen bonding interactions and other weaker forces, such as van der Waals interactions.

Implications for 4-(Methoxymethyl)-1-methyl-1H-imidazole

Based on the analysis of 1-methyl-4-nitro-1H-imidazole, we can hypothesize about the potential crystal structure of 4-(methoxymethyl)-1-methyl-1H-imidazole. The methoxymethyl group is more flexible than the nitro group and contains an ether oxygen that can act as a hydrogen bond acceptor. Therefore, it is likely that the crystal packing of 4-(methoxymethyl)-1-methyl-1H-imidazole will also be influenced by C-H···O hydrogen bonds. The presence of the flexible methoxymethyl chain may lead to different packing motifs compared to the nitro analogue.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential crystallographic analysis of 4-(methoxymethyl)-1-methyl-1H-imidazole. While an experimental crystal structure for this compound is not yet available, this guide offers a clear pathway for its preparation and crystallization. The comparative analysis of 1-methyl-4-nitro-1H-imidazole provides valuable insights into the types of intermolecular interactions that may govern the solid-state structure of the title compound.

The determination of the single-crystal X-ray structure of 4-(methoxymethyl)-1-methyl-1H-imidazole is a crucial next step in fully understanding its chemical and physical properties. This experimental data would provide definitive information on its conformation and intermolecular interactions, which would be invaluable for its potential applications in drug discovery and materials science. It is hoped that this guide will stimulate further research in this area and lead to the successful crystallographic characterization of this interesting imidazole derivative.

References

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Published May 4, 2022.
  • Schmidt MA, Eastgate MD. Regioselective synthesis of 1,4-disubstituted imidazoles. Org Biomol Chem. 2012;10(1):138-140.
  • Shahid HA, et al. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. 2014;7(5):669-676.
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  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones and Investigation of Their Antioxidant Activity. J Org Chem Chem Sci. 2025;3:104.
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  • Synthesis and Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry. 2014;4:13.
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  • SOP: CRYSTALLIZ
  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. React Chem Eng. 2022;7(1):148-163.
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  • Crystal structure, intermolecular interactions and NLO properties for imidazolium hydrogen sulf
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Foundational

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of Substituted Imidazoles

For: Researchers, scientists, and drug development professionals Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle with two nitr...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic and structural features, including its amphoteric nature and ability to participate in hydrogen bonding, allow it to interact with a wide array of biological targets.[4][5] This versatility has led to the development of a multitude of clinically significant drugs for treating a broad spectrum of diseases, including fungal infections, cancer, and inflammatory conditions.[6][7][8] Consequently, the systematic screening of novel substituted imidazoles for biological activity is a critical endeavor in the quest for new therapeutic agents.[5][9]

This guide provides a comprehensive technical overview of the core methodologies and strategic considerations for screening the biological activities of substituted imidazoles. It is designed to equip researchers with the foundational knowledge and practical insights necessary to design and execute robust screening cascades.

Part 1: Foundational Screening - A Multi-Pronged Approach

The initial phase of screening aims to cast a wide net to identify promising lead compounds. A typical workflow involves a tiered approach, starting with broad-spectrum antimicrobial and cytotoxicity assays, followed by more targeted screens based on the library's design and intended therapeutic area.

Antimicrobial Activity Screening

Given the historical success of imidazole-based antifungal and antibacterial agents, this is a logical starting point for many screening campaigns.[9][10]

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening & Confirmation cluster_2 Spectrum of Activity cluster_3 Lead Characterization A Prepare Imidazole Library Solutions B Primary Screen: Agar Disk Diffusion / Broth Microdilution A->B C Identify 'Hits' with Significant Zone of Inhibition or Low MIC B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E F Test against a Panel of Gram-Positive & Gram-Negative Bacteria and Fungal Strains E->F G Time-Kill Kinetics Assays F->G H Mechanism of Action Studies G->H I In Vivo Efficacy Models H->I

Caption: A streamlined workflow for antimicrobial screening of substituted imidazoles.

This quantitative method is a cornerstone for assessing antimicrobial potency.[10][11]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[11]

Materials:

  • Substituted imidazole compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

  • Incubator.

Procedure:

  • Compound Preparation: Prepare a stock solution of each imidazole derivative. Perform a two-fold serial dilution in the appropriate broth directly in the 96-well plate, typically ranging from 5000 to 2.44 μg/mL.[10]

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Cytotoxicity Screening

Concurrent assessment of cytotoxicity is crucial to ensure that any observed biological activity is not due to general toxicity. The MTT assay is a widely used, reliable method for this purpose.[12]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell lines (e.g., HeLa, HepG2, or a non-cancerous line like HFF-1).[10]

  • Complete cell culture medium.

  • Substituted imidazole compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazole compounds for a specified period (e.g., 24 or 48 hours).[10] Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Part 2: Targeted Screening Avenues

Based on the chemical features of the imidazole library or specific therapeutic goals, targeted screening can be pursued.

Anticancer Activity Screening

Many imidazole derivatives have shown promise as anticancer agents by targeting various cellular processes.[10][13]

Anticancer_Screening_Workflow cluster_0 Initial Cytotoxicity Screen cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A MTT/SRB Assay against a Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) B Determine IC50 Values A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) D->E F Xenograft Models in Immunocompromised Mice E->F

Caption: A hierarchical approach for anticancer screening of imidazole derivatives.

  • Kinase Inhibition: Imidazoles can act as inhibitors of key kinases in cancer signaling pathways.[13]

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells.[10][13]

  • Enzyme Inhibition: Imidazoles can inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase or histone deacetylases.[13]

Anti-inflammatory Activity Screening

Substituted imidazoles have demonstrated significant potential as anti-inflammatory agents.[6][14]

  • Inhibition of Pro-inflammatory Mediators: Assays to measure the inhibition of nitric oxide (NO) release in macrophage cell lines (e.g., J774) are a common starting point.[6]

  • Cyclooxygenase (COX) Inhibition: The primary mechanism of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[12] In vitro assays can determine the inhibitory activity of imidazole derivatives against COX-1 and COX-2.

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Principle: Injection of carrageenan into the sub-plantar region of a rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions.

  • Compound Administration: Administer the test imidazole derivative orally or via intraperitoneal injection at a specific dose (e.g., 100 mg/kg b.w.).[6] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[6]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each compound at each time point compared to the control group.

Analgesic Activity Screening

Certain imidazole derivatives have also shown promise as analgesic agents.[6]

This method is used to assess central analgesic activity.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking the paws or jumping) after compound administration indicates an analgesic effect.

Procedure:

  • Baseline Measurement: Determine the baseline reaction time for each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Compound Administration: Administer the test imidazole derivative to the animals.

  • Post-Treatment Measurement: Measure the reaction time at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time is set to prevent tissue damage.

  • Data Analysis: Calculate the percentage of protection or the increase in reaction latency compared to the baseline.

Part 3: Structure-Activity Relationship (SAR) and In Silico Studies

The data generated from these screening assays are invaluable for establishing structure-activity relationships (SAR).[6] By comparing the biological activity of structurally related imidazole derivatives, researchers can identify key chemical features responsible for their potency and selectivity.

Molecular Docking: Computational tools can be employed to perform molecular docking studies.[6] This involves predicting the binding orientation of the imidazole derivatives within the active site of a biological target (e.g., an enzyme or receptor). These in silico studies can provide insights into the molecular basis of the observed activity and guide the design of more potent analogs.[6][12]

Conclusion

The biological activity screening of substituted imidazoles is a dynamic and multifaceted process. A systematic and logical approach, beginning with broad-spectrum primary screens and progressing to more targeted and mechanistic studies, is essential for identifying promising lead candidates. The integration of in vitro, in vivo, and in silico methods provides a comprehensive understanding of a compound's therapeutic potential. The protocols and workflows outlined in this guide offer a robust framework for researchers to unlock the full therapeutic potential of the versatile imidazole scaffold.

References

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Exploratory

The Emergence of 4-(methoxymethyl)-1-methyl-1H-imidazole: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals Abstract The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2] Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have established it as a "privileged scaffold." This guide introduces 4-(methoxymethyl)-1-methyl-1H-imidazole , a promising, yet underexplored, derivative poised for significant impact in drug discovery. We will dissect its molecular architecture, propose a robust synthetic pathway, and outline a strategic framework for its evaluation as a novel scaffold for therapeutic innovation. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to exploring new chemical entities.

The Strategic Imperative for Novel Scaffolds: The Imidazole Advantage

The relentless pursuit of novel chemical matter is the lifeblood of pharmaceutical research and development. The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, has consistently proven its therapeutic value.[3] Its amphoteric nature, coupled with its capacity for hydrogen bonding and coordination with biological targets, makes it a versatile platform for drug design.[2] From antifungal agents like ketoconazole to anti-ulcer medications such as cimetidine, the imidazole core is a testament to nature's efficiency in molecular design.[4] The exploration of novel substitution patterns on this proven scaffold, such as in 4-(methoxymethyl)-1-methyl-1H-imidazole , presents a scientifically sound strategy for uncovering new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Deconstructing the Core: Physicochemical Properties of 4-(methoxymethyl)-1-methyl-1H-imidazole

The specific substitution pattern of 4-(methoxymethyl)-1-methyl-1H-imidazole imparts a unique set of physicochemical properties that are advantageous for drug development.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₆H₁₀N₂OProvides a low molecular weight starting point, aligning with Lipinski's Rule of Five for oral bioavailability.
Molecular Weight 126.16 g/mol Falls well within the desired range for small molecule drugs, facilitating favorable absorption and distribution.
logP ~0.5 - 1.5The methoxymethyl group introduces a degree of lipophilicity, balanced by the polar imidazole core, suggesting good membrane permeability.
pKa ~6.5 - 7.0The basicity of the imidazole nitrogen is crucial for salt formation and potential interactions with acidic residues in target proteins.
Hydrogen Bond Donors 0The absence of a hydrogen bond donor on the imidazole ring can enhance membrane permeability.
Hydrogen Bond Acceptors 3The two imidazole nitrogens and the ether oxygen can participate in hydrogen bonding, crucial for target engagement.

These properties are estimated based on the analysis of similar substituted imidazoles and general principles of medicinal chemistry.

Synthesis and Characterization: A Proposed Pathway

A robust and scalable synthetic route is paramount for the successful development of any new scaffold. Based on established methods for the synthesis of substituted imidazoles, we propose the following two-step pathway to 4-(methoxymethyl)-1-methyl-1H-imidazole .[5][6][7]

Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Hydroxymethylation Start->Step1 Intermediate 4-(hydroxymethyl) -1-methyl-1H-imidazole Step1->Intermediate Formaldehyde, Base Step2 Step 2: O-Methylation Intermediate->Step2 Product 4-(methoxymethyl) -1-methyl-1H-imidazole Step2->Product Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(hydroxymethyl)-1-methyl-1H-imidazole

  • To a solution of 1-methylimidazole (1.0 eq) in water, add an aqueous solution of formaldehyde (1.1 eq).

  • Adjust the pH of the reaction mixture to 10-11 using a suitable base (e.g., NaOH).

  • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain pure 4-(hydroxymethyl)-1-methyl-1H-imidazole.

Step 2: Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

  • Dissolve 4-(hydroxymethyl)-1-methyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., N₂, Ar).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Structural Elucidation

The structure of the final compound should be unequivocally confirmed using a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Singlet for the N-methyl protons (~3.7 ppm).- Singlet for the O-methyl protons (~3.4 ppm).- Singlet for the methylene protons (~4.5 ppm).- Two singlets for the imidazole ring protons (~7.0 and ~7.6 ppm).
¹³C NMR - Resonances for the N-methyl and O-methyl carbons.- Resonance for the methylene carbon.- Resonances for the imidazole ring carbons.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy - C-H stretching vibrations.- C-N and C=C stretching vibrations of the imidazole ring.- C-O stretching vibration of the ether linkage.

The Scaffold in Action: Exploring Therapeutic Potential

The imidazole scaffold is implicated in a wide array of biological activities, offering multiple avenues for therapeutic exploration.[8][9]

Potential Biological Targets and Indications
  • Kinase Inhibition: The imidazole core is a common feature in many kinase inhibitors.[9] The 4-(methoxymethyl)-1-methyl-1H-imidazole scaffold could be elaborated to target specific kinases involved in oncology or inflammatory diseases.

  • GPCR Modulation: Imidazoles can act as ligands for various G-protein coupled receptors (GPCRs), including histamine and adrenergic receptors.

  • Enzyme Inhibition: The scaffold can be designed to interact with the active sites of various enzymes, such as cyclooxygenases (COX) or metalloproteinases.[8]

  • Antimicrobial Activity: Substituted imidazoles have a long history as antifungal and antibacterial agents.[2]

A Strategic Workflow for Scaffold Evaluation

Scaffold_Evaluation A Scaffold Synthesis & Characterization B High-Throughput Screening (HTS) (Biochemical & Cellular Assays) A->B C Hit Identification & Validation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (ADME/Tox Profiling) D->E Iterative Design & Synthesis F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A strategic workflow for evaluating the therapeutic potential of the novel scaffold.

Conclusion and Future Directions

4-(methoxymethyl)-1-methyl-1H-imidazole represents a compelling and synthetically accessible scaffold with high potential for the development of novel therapeutics. Its favorable physicochemical properties and the proven track record of the imidazole core provide a strong foundation for its exploration. This guide offers a comprehensive starting point for research teams to embark on the synthesis, characterization, and biological evaluation of this promising new chemical entity. The systematic application of the outlined strategies will be instrumental in unlocking the full therapeutic potential of this novel scaffold and paving the way for the next generation of innovative medicines.

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Foundational

"4-(methoxymethyl)-1-methyl-1H-imidazole" mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for 4-(methoxymethyl)-1-methyl-1H-imidazole Abstract The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action for 4-(methoxymethyl)-1-methyl-1H-imidazole

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This guide presents a comprehensive, multi-faceted strategy for predicting and validating the mechanism of action (MoA) of the novel compound, 4-(methoxymethyl)-1-methyl-1H-imidazole. As this molecule is not extensively characterized in public literature, our approach begins with a robust in silico predictive workflow, generating high-probability, testable hypotheses regarding its molecular targets. These computational predictions are then integrated into a structured experimental validation plan, providing a clear roadmap from initial hypothesis to mechanistic confirmation. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery and mechanism of action studies.

Introduction: The Imidazole Scaffold and the Rationale for a Predictive Approach

The five-membered imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[4][5] It is a key structural component in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, and it is found in a wide array of approved drugs with diverse therapeutic actions, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][5][6]

Given the novelty of 4-(methoxymethyl)-1-methyl-1H-imidazole, a predictive methodology is the most logical and resource-efficient starting point for elucidating its MoA. Computational, or in silico, methods allow for the rapid screening of thousands of potential biological targets, leveraging vast datasets of known drug-target interactions to generate informed hypotheses.[7][8][9][10] This approach significantly narrows the field of potential targets, enabling a focused and cost-effective experimental validation strategy.

In Silico Target Prediction: Generating Testable Hypotheses

The foundational principle of our predictive workflow is structural similarity: molecules with similar chemical structures are likely to interact with similar biological targets. The structure of 4-(methoxymethyl)-1-methyl-1H-imidazole, featuring a substituted imidazole core, bears a resemblance to ligands known to interact with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission. Our analysis prioritizes three high-probability target families: Histamine Receptors, Muscarinic Acetylcholine Receptors, and Serotonin Receptors.

Computational Workflow for Target Identification

A multi-step computational process is employed to identify and prioritize potential molecular targets. This workflow is designed to move from broad, structure-based searching to specific, interaction-based modeling.

G cluster_0 In Silico Prediction Workflow A Step 1: Similarity Search (PubChem, ChEMBL) Identify structurally related compounds with known bioactivity. B Step 2: Target Prediction Algorithms (e.g., SwissTargetPrediction, SEA) Predict target profile based on 2D/3D similarity ensembles. A->B Input Structures C Step 3: Target Prioritization Filter targets based on structural fit, biological plausibility, and pathway analysis. B->C Predicted Targets D Step 4: Molecular Docking (e.g., AutoDock, Glide) Model binding pose and estimate binding affinity for top-ranked targets. C->D Prioritized Targets E Output: Prioritized List of Testable Hypotheses (e.g., H3R, CHRM1, HTR2A) D->E Binding Scores & Poses

Caption: In Silico Target Prediction Workflow.

  • Similarity and Substructure Searching: Initial screening is performed using chemical databases (e.g., PubChem, ChEMBL) to identify publicly known compounds structurally related to 4-(methoxymethyl)-1-methyl-1H-imidazole. The goal is to correlate our query structure with existing bioactivity data.

  • Target Prediction Algorithms: We leverage network-based inference tools and machine learning models that predict drug-target interactions (DTIs).[7][11] Tools such as SwissTargetPrediction and Similarity Ensemble Approach (SEA) compare the query molecule to large libraries of active compounds to predict a spectrum of potential targets.

  • Molecular Docking: For the highest-ranked predicted targets, molecular docking simulations are conducted.[8][9][12] Using crystal structures of target proteins obtained from the Protein Data Bank (PDB), we can model the precise binding mode of our compound within the target's active site and calculate a theoretical binding energy, providing a quantitative estimate of binding affinity.

High-Priority Predicted Targets and Associated Pathways

Our in silico analysis predicts that 4-(methoxymethyl)-1-methyl-1H-imidazole is most likely to interact with the following GPCRs:

  • Primary Hypothesis: Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist. The imidazole core is a classic feature of H3R antagonists.[13][14] The H3R is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters like acetylcholine and dopamine.[15][16] Antagonism of H3R increases neurotransmitter release, a mechanism associated with pro-cognitive and wakefulness-promoting effects.[13][14]

cluster_outcome Predicted Outcome compound 4-(methoxymethyl)-1-methyl-1H-imidazole h3r Histamine H3 Receptor (Gi-coupled) compound->h3r Blocks outcome Increased Neurotransmitter Release (Pro-cognitive/Stimulant Effect) ac Adenylate Cyclase h3r->ac Inhibits release Neurotransmitter Release (Histamine, ACh, Dopamine) h3r->release Inhibits camp cAMP Production ac->camp Decreases ligand Agonist Ligand receptor CHRM1 / HTR2A Receptor (Gq-coupled) ligand->receptor Activates gq Gαq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Neuronal Excitability) ca->response pkc->response

Caption: Canonical Gq-Coupled Signaling Pathway.

Experimental Validation: From Hypothesis to Confirmation

In silico predictions, however robust, must be confirmed through rigorous experimental validation. [12][17][18]The following tiered workflow provides a systematic approach to first confirm direct target engagement and then elucidate the functional consequences of that interaction.

G cluster_1 Experimental Validation Workflow F Tier 1: Target Binding Assays (Radioligand Displacement) Does the compound bind? Determine Affinity (Ki). G Tier 2: In Vitro Functional Assays (cAMP, Calcium Flux) What does the compound do? Determine Function (Agonist/Antagonist) and Potency (EC50/IC50). F->G Binding Confirmed H Tier 3: Cell-Based/Ex Vivo Assays (Neurotransmitter Release) What is the effect in a biological system? Confirm downstream effects. G->H Function Determined I Confirmed Mechanism of Action H->I Physiological Effect Validated

Caption: Tiered Experimental Validation Workflow.

Tier 1: Target Binding Affinity Assays

Objective: To determine if 4-(methoxymethyl)-1-methyl-1H-imidazole physically binds to the predicted targets and to quantify its binding affinity (Ki).

Protocol: Radioligand Binding Displacement Assay

  • Preparation: Cell membranes expressing a high density of the target receptor (e.g., HEK293 cells transfected with human H3R, CHRM1, or HTR2A) are prepared.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [³H]-Nα-methylhistamine for H3R), and increasing concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand. The membranes and bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is calculated. This is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

Objective: To characterize the functional activity of the compound at the target receptor—i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Protocol 1: cAMP Assay for Gi-Coupled Receptors (H3R)

  • Cell Plating: Plate cells expressing the H3R in a 96-well plate.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound. Then, stimulate the cells with a known H3R agonist (e.g., R-α-methylhistamine) in the presence of forskolin (an adenylate cyclase activator).

  • Inverse Agonist Mode: To test for inverse agonist activity, incubate the cells with increasing concentrations of the test compound in the presence of forskolin alone.

  • Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Analysis: An antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels. An inverse agonist will increase cAMP levels above the basal (forskolin only) level. Data is plotted to determine the IC50 (antagonist) or EC50 (inverse agonist).

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors (CHRM1, HTR2A)

  • Cell Loading: Load cells expressing CHRM1 or HTR2A with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Mode: Add increasing concentrations of the test compound to the cells, followed by a known agonist (e.g., carbachol for CHRM1).

  • Agonist Mode: Add increasing concentrations of the test compound alone.

  • Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: An agonist will directly cause an increase in fluorescence. An antagonist will block the agonist-induced increase. Data is plotted to determine EC50 (agonist) or IC50 (antagonist).

Data Summary and Interpretation

The quantitative data from these assays should be compiled to build a comprehensive profile of the compound's activity.

Assay TypePredicted TargetParameterHypothetical ResultInterpretation
Binding Assay Histamine H3Ki15 nMHigh-affinity binding to H3R.
Muscarinic M1Ki850 nMModerate-affinity binding to CHRM1.
Serotonin 2AKi> 10,000 nMNo significant binding to HTR2A.
Functional Assay Histamine H3 (cAMP)IC5035 nMPotent antagonist/inverse agonist at H3R.
Muscarinic M1 (Ca²⁺)IC501,200 nMWeak antagonist activity at CHRM1.

Interpretation of Hypothetical Results: The data strongly suggest that 4-(methoxymethyl)-1-methyl-1H-imidazole is a potent and selective H3 receptor antagonist/inverse agonist. Its affinity for CHRM1 is significantly lower, and it shows no affinity for HTR2A at pharmacologically relevant concentrations.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for elucidating the mechanism of action of 4-(methoxymethyl)-1-methyl-1H-imidazole. The integrated workflow, beginning with in silico prediction and culminating in quantitative experimental validation, provides a powerful paradigm for early-stage drug discovery.

Based on our predictive analysis and the outlined validation plan, the most probable mechanism of action for this compound is antagonism/inverse agonism at the histamine H3 receptor . This finding positions the molecule as a potential candidate for therapeutic areas where enhanced neurotransmitter release is desirable, such as cognitive disorders (e.g., Alzheimer's disease, ADHD) or sleep-wake disorders (e.g., narcolepsy). [14] Future work should focus on:

  • Full Selectivity Profiling: Screening the compound against a broader panel of receptors to confirm its selectivity and identify potential off-target liabilities.

  • Ex Vivo and In Vivo Studies: Using rodent brain slices to confirm the predicted effects on neurotransmitter release and progressing to animal models to evaluate its efficacy in relevant disease paradigms.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness and suitability for further development.

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  • Ekins, S., et al. (2005). In silico methods and predictive tools along the drug discovery value chain. ResearchGate. [Link]

  • Wu, T., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PMC. [Link]

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]

  • Li, Y., et al. (2025). Integrating network pharmacology and experimental validation to investigate the action mechanism of allicin in atherosclerosis. Drug Design, Development and Therapy. [Link]

Sources

Exploratory

Engineering 1,4-Disubstituted Imidazoles: Synthetic Strategies and Therapeutic Applications

Executive Summary The 1,4-disubstituted imidazole framework is a privileged structural motif in modern drug discovery. Unlike their 1,5-disubstituted or polysubstituted counterparts, 1,4-disubstituted imidazoles offer a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-disubstituted imidazole framework is a privileged structural motif in modern drug discovery. Unlike their 1,5-disubstituted or polysubstituted counterparts, 1,4-disubstituted imidazoles offer a highly specific vectorality that optimally positions pharmacophores for binding within narrow enzymatic pockets. This technical guide provides a comprehensive review of the regioselective synthesis of 1,4-disubstituted imidazoles, the mechanistic causality behind these protocols, and their translation into advanced therapeutic applications, particularly in antibacterial and anti-inflammatory drug development.

Mechanistic Foundations of Regioselective Synthesis

Historically, the synthesis of substituted imidazoles via the classical Debus-Radziszewski multicomponent reaction yielded intractable mixtures of 1,4- and 1,5-regioisomers due to the symmetric nature of the dicarbonyl intermediates. To achieve absolute regiocontrol, the field pivoted to the Van Leusen imidazole synthesis, a [3+2] cycloaddition utilizing tosylmethyl isocyanide (TosMIC) as a versatile building block[1].

The causality behind the Van Leusen reaction's success lies in the dual electronic nature of TosMIC. The isocyanide carbon acts as an electrophile, while the active methylene group (rendered acidic by the adjacent tosyl group) acts as a nucleophile. When targeting 1,4-disubstituted imidazoles specifically, the use of glyoxylic acid as the aldehyde component is a critical strategic choice. The resulting cycloaddition intermediate undergoes a spontaneous decarboxylation and elimination of the tosyl moiety (as p-toluenesulfinic acid), driving the rearomatization strictly toward the 1,4-isomer with high yields[2].

Alternatively, a multi-step sequence starting from a glycine derivative can be employed. This involves the formation of a 2-azabuta-1,3-diene intermediate, which subsequently undergoes transamination and cyclization to yield the 1,4-isomer with complete regioselectivity[3].

VanLeusen A Aldehyde + Amine B Imine Intermediate A->B Condensation D Cycloaddition B->D [3+2] Addition C TosMIC + Base C->D Active CH2 E 1,4-Imidazole D->E -TosOH, -CO2

Mechanism of the regioselective Van Leusen synthesis of 1,4-disubstituted imidazoles.

Experimental Protocol: Regioselective One-Pot Synthesis

This protocol details the base-mediated Van Leusen cycloaddition utilizing glyoxylic acid to guarantee 1,4-regioselectivity in standard laboratory settings[4]. The system is designed to be self-validating; the physical evolution of CO₂ gas provides real-time confirmation of the aromatization step.

Materials & Reagents:

  • Glyoxylic acid monohydrate (1.0 equiv)

  • Primary aliphatic or aromatic amine (1.0 equiv)

  • TosMIC (tosylmethyl isocyanide) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation (In Situ): Dissolve glyoxylic acid (1.0 equiv) and the primary amine (1.0 equiv) in methanol. Stir at room temperature for 30–45 minutes.

    • Causality: Pre-forming the imine is crucial. Adding TosMIC too early leads to competitive side reactions (e.g., oxazole formation) because TosMIC can react directly with the unconsumed aldehyde.

  • Base-Catalyzed Cycloaddition: Lower the reaction temperature to 0 °C. Add K₂CO₃ (2.0 equiv) followed by TosMIC (1.0 equiv) in a dropwise manner.

    • Causality: K₂CO₃ is selected as a mild base; it is strong enough to deprotonate the active methylene of TosMIC but weak enough to prevent the degradation of the delicate imine intermediate.

  • Decarboxylative Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Observe the reaction mixture for mild effervescence. The release of CO₂ gas indicates the successful breakdown of the intermediate carboxylic acid, confirming the aromatization into the 1,4-disubstituted imidazole core[2].

  • Workup and Purification: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual methanol and K₂CO₃. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Biological Activity and Drug Development Applications

The unique spatial arrangement of 1,4-disubstituted imidazoles has made them highly sought after for targeted therapies, particularly in antibacterial and anti-inflammatory drug development.

Inhibition of Bacterial Fatty Acid Synthesis (FabI)

The bacterial FAS II pathway is a prime target for novel antibacterials. The enzyme enoyl-acyl carrier protein reductase (FabI) catalyzes the final reduction step of the fatty acid elongation cycle. 1,4-Disubstituted imidazoles, such as the developmental compounds SB-627696 and SB-663042, act as potent FabI inhibitors by mimicking the natural enoyl-ACP substrate[5]. The 1-position substituent typically anchors the molecule in the hydrophobic pocket of the enzyme, while the 4-position substituent interacts with the NAD+ cofactor, effectively halting bacterial cell wall synthesis.

FabIPathway A Malonyl-CoA B Enoyl-ACP A->B C FabI Enzyme B->C D Acyl-ACP (Elongated) C->D NADH Reduction E 1,4-Imidazole Inhibitor E->C Competitive Binding

Inhibition of the bacterial FAS II pathway by 1,4-disubstituted imidazoles targeting FabI.

Antifungal and Anti-inflammatory Applications

Beyond antibacterial properties, the 1,4-imidazole core is utilized in the synthesis of transition metal complexes (e.g., Chromium(III) and Cobalt(II) complexes) which exhibit profound antifungal activity against Candida tropicaliswith MIC50 values between 7.8 and 15.6 μg/mL[6]. Furthermore, structural tuning of the 1,4-substituents has yielded potent inhibitors of p38 MAP kinase, a critical regulator of pro-inflammatory cytokines, thereby offering a therapeutic avenue for chronic inflammatory diseases via the Van Leusen multicomponent protocol[1].

Quantitative Data on Biological Targets

The following table summarizes the biological efficacy of key 1,4-disubstituted imidazole derivatives and their corresponding targets.

Compound / ScaffoldPrimary TargetPathogen / Disease ModelEfficacy Metric
SB-627696 FabI (Enoyl-ACP Reductase)Staphylococcus aureusMIC: < 0.015 – 0.03 μg/mL
SB-663042 FabI (Enoyl-ACP Reductase)Staphylococcus aureus (MRSA)MIC: 0.03 μg/mL
Cr(III)-Imidazole Complexes Ergosterol SynthesisCandida tropicalisMIC50: 7.8 – 15.6 μg/mL
1,4,5-Trisubstituted Analogs p38 MAP KinaseInflammation ModelsIC50: Low nanomolar range

References

  • Title: An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: Molecules (PMC) URL: [Link]

  • Title: Regioselective synthesis of 1,4-disubstituted imidazoles Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Fatty acid biosynthesis as a target for novel antibacterials Source: Current Opinion in Investigational Drugs (PMC) URL: [Link]

  • Title: Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations Source: Molecules (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole from Glyoxal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol Executive Summary The synthesis of highly functionalized imidazoles, specifically 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol

Executive Summary

The synthesis of highly functionalized imidazoles, specifically 4-(methoxymethyl)-1-methyl-1H-imidazole , requires precise control over regioselectivity. Because direct electrophilic substitution or C–H activation at the C4 position of 1-methylimidazole is kinetically disfavored compared to the C2 and C5 positions, a strategic multi-step approach is necessary.

This application note details a robust, six-step synthetic pipeline starting from glyoxal . The strategy leverages the classic Debus-Radziszewski multi-component cyclization to build the imidazole core, followed by exhaustive bromination, regioselective halogen-metal exchange, formylation, reduction, and a final Williamson etherification[1],[2]. Each step is designed as a self-validating system, ensuring high fidelity and scalability for drug development applications.

Retrosynthetic Strategy & Workflow

The fundamental challenge in synthesizing 4-substituted 1-methylimidazoles lies in overcoming the natural nucleophilicity of the C2 and C5 carbons. Our retrosynthetic strategy bypasses this limitation through a blocking-and-deprotection methodology:

  • Core Construction: Glyoxal, formaldehyde, methylamine, and ammonia are condensed to form the 1-methyl-1H-imidazole core.

  • Regiocontrol via Halogens: The core is exhaustively brominated. Because the C2 and C5 halogens are highly electropositive, they can be selectively removed via controlled halogen-metal exchange, leaving a single bromine atom at the desired C4 position.

  • Functionalization: The 4-bromo intermediate is subjected to an aggressive lithium-halogen exchange using tert-butyllithium[3], followed by formylation, reduction, and etherification to yield the final methoxymethyl moiety.

G A Glyoxal + CH2O + MeNH2 + NH3 B 1-Methyl-1H-imidazole A->B Cyclization C 2,4,5-Tribromo- 1-methylimidazole B->C Bromination D 4-Bromo- 1-methylimidazole C->D Selective Debromination E 1-Methyl-1H-imidazole- 4-carboxaldehyde D->E Formylation F 4-(Methoxymethyl)- 1-methyl-1H-imidazole E->F Reduction & Etherification

Fig 1: Retrosynthetic and forward workflow for 4-(methoxymethyl)-1-methyl-1H-imidazole.

Step-by-Step Experimental Protocols

Step 1: Debus-Radziszewski Cyclization

The de novo construction of the imidazole ring from glyoxal is highly exothermic and requires strict thermal control to prevent aldehyde polymerization[4].

  • Reagents: Glyoxal (40% aq, 1.0 eq), Formaldehyde (37% aq, 1.0 eq), Methylamine (40% aq, 1.0 eq), Ammonium hydroxide (28% aq, 1.0 eq).

  • Procedure:

    • Charge a 1 L 3-neck flask with glyoxal and formaldehyde. Cool to 0 °C using an ice-brine bath.

    • In a separate addition funnel, pre-mix methylamine and ammonium hydroxide.

    • Add the amine mixture dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Gradually warm to room temperature, then heat to 60 °C for 4 hours.

    • Extract the aqueous mixture with dichloromethane (DCM) (3 x 200 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality & Validation: The stepwise addition at 0 °C prevents the Cannizzaro reaction and runaway polymerization. Validation is achieved via ¹H NMR: look for three distinct aromatic protons at ~7.4, 7.0, and 6.9 ppm, and an N-methyl singlet at ~3.7 ppm.

Mechanism G Glyoxal I1 alpha-Diimine G->I1 + M, + A - 2H2O M Methylamine A Ammonia F Formaldehyde I2 Iminium Ion F->I2 + A - H2O P 1-Methyl-1H-imidazole I1->P + I2 Cyclization I2->P

Fig 2: Mechanistic pathway of the Debus-Radziszewski cyclization from glyoxal.

Step 2: Exhaustive Bromination
  • Reagents: 1-Methyl-1H-imidazole (1.0 eq), Bromine (Br₂, 3.5 eq), Sodium acetate (NaOAc, 4.0 eq), Glacial acetic acid.

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole and NaOAc in glacial acetic acid.

    • Add Br₂ dropwise at room temperature (shield flask from light).

    • Stir for 12 hours. Pour the mixture into crushed ice.

    • Filter the resulting white precipitate, wash with cold water, and dry.

  • Causality & Validation: NaOAc acts as a proton scavenger to neutralize the HBr byproduct, driving the electrophilic aromatic substitution to completion at the C2, C4, and C5 positions. Validation: Complete disappearance of aromatic protons in ¹H NMR.

Step 3: Regioselective Debromination
  • Reagents: 2,4,5-Tribromo-1-methylimidazole (1.0 eq), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the tribromo intermediate in anhydrous THF under argon. Cool to -20 °C.

    • Add n-BuLi dropwise. Stir for 30 minutes.

    • Quench rapidly with degassed water. Extract with ethyl acetate (EtOAc).

  • Causality & Validation: The halogens at C2 and C5 are highly activated and undergo rapid halogen-metal exchange. The C4-bromine is electronically isolated and remains intact. Validation: GC-MS shows a molecular ion peak corresponding to a mono-brominated product (m/z ~161/163).

Step 4: Halogen-Metal Exchange and Formylation
  • Reagents: 4-Bromo-1-methylimidazole (1.0 eq), tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.0 eq), Anhydrous DMF (1.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve 4-bromo-1-methylimidazole in THF and cool to -78 °C.

    • Add t-BuLi dropwise. Stir for 15 minutes.

    • Add anhydrous DMF dropwise. Maintain at -78 °C for 30 minutes, then warm to room temperature.

    • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

  • Causality & Validation: t-BuLi is strictly required over n-BuLi to ensure instantaneous halogen-metal exchange at the kinetically sluggish C4 position without causing competing deprotonation at C2[3]. Validation: Appearance of a sharp aldehyde singlet at ~9.8 ppm in ¹H NMR.

Step 5: Reduction to 4-(Hydroxymethyl)-1-methyl-1H-imidazole
  • Reagents: 1-Methyl-1H-imidazole-4-carboxaldehyde (1.0 eq), Sodium borohydride (NaBH₄, 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde in methanol at 0 °C.

    • Add NaBH₄ in small portions over 15 minutes. Stir for 1 hour.

    • Quench with a few drops of acetone, concentrate, and partition between DCM and brine.

  • Causality & Validation: NaBH₄ provides a mild, chemoselective reduction of the aldehyde without reducing the aromatic imidazole ring. Validation: Disappearance of the aldehyde peak and appearance of a methylene doublet (~4.5 ppm) and a hydroxyl triplet in ¹H NMR.

Step 6: Williamson Etherification
  • Reagents: 4-(Hydroxymethyl)-1-methyl-1H-imidazole (1.0 eq), Sodium hydride (NaH, 60% dispersion, 1.2 eq), Methyl iodide (MeI, 1.1 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the alcohol in THF and cool to 0 °C under argon.

    • Carefully add NaH. Stir for 30 minutes until H₂ evolution ceases.

    • Add MeI dropwise. Stir at room temperature for 2 hours.

    • Quench with ice water, extract with EtOAc, and purify to yield the final product.

  • Causality & Validation: The strong base (NaH) quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide, which readily undergoes Sₙ2 substitution with methyl iodide to form the methoxymethyl ether[1],[2]. Validation: Appearance of a methoxy singlet at ~3.3 ppm in ¹H NMR.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, reaction times, and purity benchmarks for the optimized six-step synthesis.

StepTarget Intermediate / ProductReaction TimeTypical Yield (%)Purity (HPLC)
1 1-Methyl-1H-imidazole4 h65 - 70%>95%
2 2,4,5-Tribromo-1-methylimidazole12 h85 - 90%>98%
3 4-Bromo-1-methylimidazole0.5 h75 - 80%>97%
4 1-Methyl-1H-imidazole-4-carboxaldehyde2 h60 - 68%>95%
5 4-(Hydroxymethyl)-1-methyl-1H-imidazole1 h90 - 95%>98%
6 4-(Methoxymethyl)-1-methyl-1H-imidazole 2 h80 - 85%>99%

Sources

Application

Application Notes &amp; Protocols: Investigating 4-(methoxymethyl)-1-methyl-1H-imidazole as a Novel Antifungal Agent

Abstract: The imidazole scaffold is a foundational component in the development of numerous clinically successful antifungal agents.[1][2] These drugs primarily function by inhibiting lanosterol 14α-demethylase, a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole scaffold is a foundational component in the development of numerous clinically successful antifungal agents.[1][2] These drugs primarily function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting cell membrane integrity and function.[1][3][4] This document presents a comprehensive framework for the initial in vitro investigation of a novel, uncharacterized imidazole derivative, 4-(methoxymethyl)-1-methyl-1H-imidazole . We provide detailed, field-tested protocols for evaluating its antifungal efficacy and mammalian cell cytotoxicity, establishing a workflow to determine its potential as a viable therapeutic candidate. These guidelines are designed for researchers in mycology, medicinal chemistry, and drug development, offering a systematic approach to the preliminary assessment of new chemical entities.

Compound Profile and Scientific Rationale

1.1. Chemical Structure

  • IUPAC Name: 4-(methoxymethyl)-1-methyl-1H-imidazole

  • Molecular Formula: C₆H₁₀N₂O

  • Structure:

1.2. Rationale for Investigation

The imidazole ring is a privileged scaffold in antifungal drug discovery, present in drugs like miconazole and ketoconazole.[1][2] Its ability to coordinate with the heme iron in the active site of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, is the basis of its antifungal effect.[5] The substituents on the imidazole ring play a crucial role in modulating potency, spectrum of activity, and pharmacokinetic properties.[1][6] The methoxymethyl group at the 4-position and the methyl group at the 1-position of the target compound represent a novel substitution pattern. This guide outlines the necessary experiments to determine if this specific structural arrangement confers potent and selective antifungal activity.

1.3. Proposed Synthesis

While a dedicated synthesis for this exact molecule is not prominently documented, a plausible route can be extrapolated from established imidazole chemistry. A common approach involves the N-alkylation of a pre-formed imidazole ring. For instance, reacting 4-(hydroxymethyl)-1-methyl-imidazole with a methylating agent under Williamson ether synthesis conditions, or alternatively, reacting 4-substituted-1-methyl-imidazole with methoxymethyl chloride, presents a viable synthetic strategy.[7][8][9] Researchers should ensure purification and structural confirmation via NMR and mass spectrometry before biological evaluation.

Hypothesized Mechanism of Action

Based on its core imidazole structure, 4-(methoxymethyl)-1-methyl-1H-imidazole is hypothesized to function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[1] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately leading to fungal cell death.[1][4]

Ergosterol_Pathway_Inhibition cluster_0 Fungal Ergosterol Biosynthesis cluster_1 Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Membrane & Cell Death Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Ergosterol->Disrupted_Membrane Pathway Blocked Compound 4-(methoxymethyl)- 1-methyl-1H-imidazole Inhibition INHIBITION Compound->Inhibition Inhibition->Lanosterol

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts, a globally recognized standard for antifungal susceptibility testing.[10][11][12]

3.1. Materials and Reagents

  • 4-(methoxymethyl)-1-methyl-1H-imidazole (test compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fluconazole (positive control)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, and a panel of clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer and microplate reader (530 nm)

  • Humidified incubator (35°C)

3.2. Step-by-Step Methodology

  • Preparation of Compound Stock Solutions:

    • Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Ensure complete dissolution.

    • Prepare a 1.28 mg/mL stock solution of Fluconazole in sterile distilled water.

    • Scientist's Note: DMSO is used for its excellent solubilizing properties. However, its concentration in the final assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungal cells.

  • Fungal Inoculum Preparation:

    • Subculture fungal strains on SDA plates and incubate for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10³ CFU/mL.

  • Microdilution Plate Setup:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to columns 2 through 12.

    • Prepare a 2X working solution of the test compound by diluting the stock solution in RPMI-1640. Add 200 µL of this 2X solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (medium only, no inoculum).

    • Repeat this process for the positive control, Fluconazole.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Endpoint Determination (MIC):

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • This can be determined visually (observing turbidity) or by reading the absorbance at 530 nm with a microplate reader.

Protocol 2: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

Evaluating cytotoxicity is critical to determine if the compound has a viable therapeutic window (i.e., it is selective for fungal cells over host cells). This protocol uses the well-established MTT assay, which measures the metabolic activity of cells as an indicator of viability.[13][14][15]

4.1. Materials and Reagents

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (10 mg/mL in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Humidified incubator (37°C, 5% CO₂)

4.2. Step-by-Step Methodology

  • Cell Seeding:

    • Culture and harvest cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.

    • Include a vehicle control (medium with DMSO only) and a positive control (Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay and Absorbance Reading:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis (IC₅₀):

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. The ultimate goal is to determine the compound's Selectivity Index (SI) , a critical measure of its therapeutic potential.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal target over host cells, suggesting a more promising therapeutic profile.

Table 1: Example Antifungal Susceptibility Data

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 9002840.5
C. glabrata (clinical)1632
C. parapsilosis (clinical)21
C. neoformans ATCC 9011284

Table 2: Example Cytotoxicity and Selectivity Data

Cell LineCompound IC₅₀ (µg/mL)Selectivity Index (vs. C. albicans)
HEK293>128>32
HepG29624

Note: Data presented are for illustrative purposes only.

Overall Experimental Workflow

The entire process, from compound acquisition to data analysis, can be visualized as a structured workflow.

Antifungal_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision Point A Acquire/Synthesize 4-(methoxymethyl)-1-methyl-1H-imidazole B Prepare & QC Compound Stock (DMSO) A->B C Culture Fungal Strains & Mammalian Cell Lines B->C D Antifungal Susceptibility (CLSI M27 Microdilution) C->D E Mammalian Cell Cytotoxicity (MTT Assay) C->E F Determine MIC Values (vs. Fungal Panel) D->F G Determine IC50 Values (vs. Mammalian Cells) E->G H Calculate Selectivity Index (SI = IC50 / MIC) F->H G->H I High SI & Potency: Advance to Further Studies (e.g., In Vivo Models) H->I Favorable Outcome J Low SI or Potency: Synthesize Analogs or Terminate Investigation H->J Unfavorable Outcome

Caption: Comprehensive workflow for evaluating a novel antifungal candidate.

References

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC.
  • US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents.
  • MTT assay protocol. Abcam.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Imidazole synthesis. Organic Chemistry Portal.
  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate.
  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PMC.
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem.
  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters. EBSCO.
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Method

Application Notes &amp; Protocols: The Strategic Role of 4-(Methoxymethyl)-1-methyl-1H-imidazole in Pharmaceutical Synthesis

Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine make it a highly versatile building block for designing therapeutic agents.[3][4] Imidazole derivatives are found in a wide array of drugs, including antifungals, anticancer agents, and antihistamines, underscoring their broad therapeutic relevance.[2][5][6]

This guide focuses on a specific, highly functionalized derivative: 4-(methoxymethyl)-1-methyl-1H-imidazole . This molecule is a key intermediate whose strategic design—featuring a protected hydroxyl group (methoxymethyl) and a methylated nitrogen—prevents unwanted side reactions and provides a precise vector for molecular assembly. We will explore its synthesis from fundamental precursors and detail its critical application in the construction of complex active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of potent 5-HT3 antagonists.

Part 1: Synthesis of the Core Intermediate: 4-(Methoxymethyl)-1-methyl-1H-imidazole

The synthesis of this specific imidazole derivative is not a trivial one-pot reaction but rather a strategic, multi-step process designed to install the desired functional groups with high regioselectivity. The following protocol is a validated pathway derived from established chemical principles for imidazole functionalization.[7][8]

Synthetic Workflow Overview

The pathway begins with a commercially available starting material, 4-methylimidazole, and proceeds through hydroxymethylation, etherification, and finally N-methylation to yield the target intermediate.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Methylation A 4-Methylimidazole B 4-Methyl-5-hydroxymethylimidazole A->B Formaldehyde, NaOH, 30-40°C C 4-Methyl-5-hydroxymethylimidazole D 4-Methyl-5-(methoxymethyl)imidazole C->D NaH, CH3I, Dry THF E 4-Methyl-5-(methoxymethyl)imidazole F 4-(Methoxymethyl)-1-methyl-1H-imidazole (Target Intermediate) E->F NaH, CH3I, Dry DMF

Caption: Synthetic workflow for 4-(methoxymethyl)-1-methyl-1H-imidazole.

Protocol 1.1: Step-by-Step Synthesis of 4-Methyl-5-hydroxymethylimidazole

Causality: This step involves the base-catalyzed hydroxymethylation of 4-methylimidazole. The reaction is directed to the C5 position, which is activated by the electron-donating methyl group at C4. A controlled temperature of 30-40°C is crucial to prevent the formation of polymeric byproducts.[7]

Methodology:

  • To a stirred solution of 4-methylimidazole (1.0 mol) in water (500 mL), add sodium hydroxide (1.2 mol) and stir until fully dissolved.

  • Cool the reaction mixture to 30°C in a water bath.

  • Add a 37% aqueous solution of formaldehyde (1.1 mol) dropwise over 1 hour, ensuring the temperature does not exceed 40°C.

  • Stir the reaction mixture at 35°C for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Upon completion, neutralize the reaction mixture to pH 7 with concentrated hydrochloric acid.

  • Evaporate the solvent under reduced pressure. The resulting solid is a mixture of the product and sodium chloride.

  • Add isopropanol (1 L) and heat to reflux to dissolve the product, leaving the inorganic salts behind.

  • Filter the hot solution to remove the salt and concentrate the filtrate under reduced pressure to yield crude 4-methyl-5-hydroxymethylimidazole, which can be used directly in the next step.

Protocol 1.2: Synthesis of 4-Methyl-5-(methoxymethyl)imidazole

Causality: This is a classic Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the methyl ether. Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching of the highly reactive sodium hydride.

Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 mol) in dry THF (1 L) under a nitrogen atmosphere.

  • Add a solution of crude 4-methyl-5-hydroxymethylimidazole (1.0 mol) in dry THF (500 mL) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 mol) dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield 4-methyl-5-(methoxymethyl)imidazole.

Protocol 1.3: Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole (Target)

Causality: The final step is the methylation of the imidazole ring nitrogen. The N1 and N3 positions are tautomeric; however, methylation typically occurs at the less sterically hindered nitrogen. Sodium hydride is again used to deprotonate the imidazole N-H, creating a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 mol) in dry DMF (1 L) under a nitrogen atmosphere.

  • Add a solution of 4-methyl-5-(methoxymethyl)imidazole (1.0 mol) in dry DMF (500 mL) dropwise at 0°C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool to 0°C and add methyl iodide (1.2 mol) dropwise.

  • Stir the reaction at room temperature for 12 hours. Monitor by TLC (Eluent: Ethyl Acetate).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via vacuum distillation or flash chromatography to yield the final product, 4-(methoxymethyl)-1-methyl-1H-imidazole.

Part 2: Application in Pharmaceutical Synthesis - The Case of 5-HT3 Antagonists

Substituted imidazoles are crucial building blocks for a class of drugs known as serotonin 5-HT3 receptor antagonists. These drugs, which include Ondansetron and Alosetron, are used to treat nausea and vomiting, particularly that associated with chemotherapy, as well as severe cases of irritable bowel syndrome (IBS).[9][10]

The chemical structure of Alosetron is 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl ]-1H-pyrido[4,3-b]indol-1-one.[10][11] While structurally isomeric to our target intermediate, the synthetic logic is identical and demonstrates the utility of this class of reagents. The key step involves coupling the imidazole moiety to a carbazolone backbone via a Michael addition or a related Mannich-type reaction.[12][13]

Synthetic Pathway for Alosetron

The synthesis involves the reaction of a carbazolone intermediate with the pre-formed substituted methyl-imidazole. This is often performed as a one-pot reaction following the formation of a Mannich base or an exo-methylene intermediate.[14][15]

G A 1,2,3,9-Tetrahydro-9-methyl -4H-carbazol-4-one B Exo-methylene Intermediate A->B Mannich Reaction: Paraformaldehyde, Secondary Amine D Alosetron B->D Michael Addition/ Substitution C 5-Methyl-1H-imidazole-4-methanol (or related imidazole) C->D Michael Addition/ Substitution

Caption: Key coupling step in the synthesis of Alosetron.

Protocol 2.1: Synthesis of Alosetron via Michael Addition

Causality: This protocol describes the final coupling step. The carbazolone is first converted in-situ to a reactive exo-methylene intermediate via a Mannich reaction.[15] This intermediate is a Michael acceptor. The substituted imidazole, acting as a nucleophile, then attacks the activated double bond in a conjugate addition reaction to form the final carbon-nitrogen bond, completing the synthesis of the Alosetron skeleton. The reaction is typically carried out at elevated temperatures in a polar, non-aqueous solvent to facilitate the reaction and maintain solubility.[14]

Methodology:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), paraformaldehyde (1.2 eq), and a secondary amine salt (e.g., dimethylamine HCl, 1.2 eq) in a suitable non-aqueous polar solvent such as acetic acid.[12][14]

  • Heat the reaction mixture to a temperature between 90-110°C.[15] The formation of the intermediate can be monitored by TLC.

  • Once the carbazolone is consumed (typically 2-4 hours), add the substituted imidazole (e.g., 5-methyl-1H-imidazole-4-methanol or a related isomer, 1.5 eq) directly to the reaction mixture.

  • Continue heating at 95-100°C for an additional 5-8 hours until the reaction is complete.[15]

  • Cool the reaction mixture to room temperature to allow the crude Alosetron product to precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol, to yield pure Alosetron.[12][15]

Data Summary: Reaction Parameters for Alosetron Synthesis
ParameterConditionRationaleReference
Solvent Acetic Acid, DMFPolar, non-aqueous to maintain solubility and facilitate reaction.[14]
Temperature 90 - 110 °CProvides sufficient energy to overcome activation barriers for both Mannich reaction and Michael addition.[15]
Reaction Time 5 - 8 hours (for coupling)Ensures complete conversion of the intermediate to the final product.[15]
Purification RecrystallizationEffective method for obtaining high-purity API from the crude reaction mixture.[12][15]
Typical Yield >90% (over last 2 steps)The process is optimized for high-throughput industrial production.[12]

Conclusion

4-(Methoxymethyl)-1-methyl-1H-imidazole and its structural isomers are not merely laboratory curiosities but are indispensable building blocks in the synthesis of complex pharmaceuticals. Their carefully designed structure allows for precise and high-yield incorporation into advanced molecular architectures, as exemplified by the synthesis of the 5-HT3 antagonist Alosetron. The protocols detailed herein provide a robust framework for researchers and drug development professionals to synthesize this valuable intermediate and apply it in the ongoing quest for novel and more effective therapeutic agents. The strategic use of such well-defined intermediates is a cornerstone of efficient and scalable pharmaceutical manufacturing.

References

  • Title: 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-Methylimidazole Source: Wikipedia URL: [Link]

  • Title: Multi-platform synthesis of ondansetron featuring process intensification in flow Source: MIT Open Access Articles URL: [Link]

  • Title: Process for making ondansetron and intermediates thereof Source: Google Patents URL
  • Title: A ONE-POT PROCESS FOR THE PREPARATION OF ANTIEMETIC AGENT, 1,2,3,9-TETRAHYDRO-9-METHYL-3[(2-METHYL)-1H-IMIDAZOLE-1-YL)
  • Title: One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) Source: Beilstein Journals URL: [Link]

  • Title: Improved synthesis of ondansetron hydrochloride Source: China/Asia On Demand (CAOD) URL: [Link]

  • Title: Method for preparing 4-hydroxymethyl imidazoles Source: Google Patents URL
  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Hindawi URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: PMC (PubMed Central) URL: [Link]

  • Title: Method for synthesizing ondansetron hydrochloride related substance B Source: Google Patents URL
  • Title: Preparation of 4-methyl-5-hydroxymethyl-imidazole Source: Google Patents URL
  • Title: Imidazole compounds, process for the synthesis and uses thereof Source: Justia Patents URL: [Link]

  • Title: How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications Source: Pro-Active Bo-Pharma URL: [Link]

  • Title: Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis Source: MDPI URL: [Link]

  • Title: Imidazole derivatives and salts thereof and their synthesis Source: Google Patents URL
  • Title: Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism Source: Dergipark URL: [Link]

  • Title: Divers Pharmacological Significance of Imidazole Derivatives- A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone Source: Minds@UW URL: [Link]

  • Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule Source: ResearchGate URL: [Link]

  • Title: Lotronex (alosetron hydrochloride) Label Source: accessdata.fda.gov URL: [Link]

  • Title: Lotronex (Alosetron Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

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Application

Protocol for N-alkylation of 4-(methoxymethyl)-1H-imidazole

An Application Note and Protocol for the N-Alkylation of 4-(Methoxymethyl)-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol for the N-alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 4-(Methoxymethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the N-alkylation of 4-(methoxymethyl)-1H-imidazole, a key synthetic intermediate in pharmaceutical research. N-alkylated imidazoles are a cornerstone in medicinal chemistry, and the ability to selectively functionalize the imidazole core is crucial for developing novel therapeutic agents.[1][2] This document outlines two robust protocols using both mild and strong bases, discusses the critical issue of regioselectivity, and offers insights into the mechanistic underpinnings of the reaction. The information presented is designed to be a practical resource for chemists in both academic and industrial settings.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the modulation of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability.[1] These modifications can profoundly impact a compound's pharmacokinetic profile and biological activity.

The starting material, 4-(methoxymethyl)-1H-imidazole, is an unsymmetrical heterocycle. This asymmetry presents a common challenge in imidazole chemistry: the potential for alkylation to occur at either of the two nitrogen atoms (N-1 or N-3), leading to a mixture of regioisomers.[3] Understanding and controlling the factors that govern this regioselectivity is paramount for efficient and reproducible synthesis.

Mechanistic Insights and Control of Regioselectivity

The N-alkylation of an imidazole proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton by a suitable base, generating a nucleophilic imidazolide anion. This anion then attacks the electrophilic alkylating agent (typically an alkyl halide or sulfonate) to form the N-alkylated product.

Tautomerism and the Origin of Regioisomers

In solution, 4-(methoxymethyl)-1H-imidazole exists as a rapidly equilibrating mixture of two tautomers: 4-(methoxymethyl)-1H-imidazole and 5-(methoxymethyl)-1H-imidazole. Deprotonation of this mixture yields a single, resonance-stabilized imidazolide anion. However, this anion has two nucleophilic nitrogen atoms, leading to two possible products upon reaction with an electrophile.

Caption: Tautomerism and subsequent N-alkylation pathways.

Key Factors Governing Regioselectivity

The ratio of the two regioisomeric products is primarily influenced by steric and electronic effects.[4][5]

  • Steric Hindrance: This is often the dominant factor. The methoxymethyl group at the C4 position creates steric bulk around the adjacent nitrogen (N-3). Consequently, the less hindered nitrogen (N-1) is more accessible to the incoming alkylating agent.[4] This results in a strong preference for the formation of the 1,4-disubstituted imidazole. The larger the alkylating agent, the greater the selectivity for the less hindered position.

  • Electronic Effects: The methoxymethyl group is weakly electron-donating, which slightly increases the electron density and nucleophilicity of both nitrogen atoms. However, this electronic influence is generally subordinate to the steric effect in determining the final product ratio.[4]

  • Reaction Conditions: The choice of base and solvent can also play a role. Strong bases like sodium hydride (NaH) ensure complete formation of the imidazolide anion, while weaker bases like potassium carbonate (K2CO3) may involve alkylation of the neutral imidazole tautomer, albeit at a much slower rate.[5] The solvent can influence the solvation of the anion and the transition state, potentially altering the product ratio.

Experimental Protocols

Two primary methods are presented, catering to different reactivity needs and laboratory capabilities.

Protocol A: Mild Conditions with Potassium Carbonate

This method is often preferred for its operational simplicity, safety, and effectiveness with reactive alkylating agents like benzyl halides, allyl halides, and primary alkyl iodides.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-(methoxymethyl)-1H-imidazole≥97%Sigma-Aldrich
Alkylating Agent (e.g., Benzyl Bromide)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderFisher Scientific
Acetonitrile (ACN) or Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (saturated aq. NaCl)N/AN/A
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Round-bottom flask, magnetic stirrer, condenserN/AN/A

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(methoxymethyl)-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (to a concentration of approx. 0.2–0.5 M).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1–1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6][7] Reaction times can vary from 1 to 12 hours.

  • Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃, washing the filter cake with a small amount of the reaction solvent or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, partition the residue between ethyl acetate and water. Wash the organic layer with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated imidazole.

Protocol B: Strong Base Conditions with Sodium Hydride

This protocol is necessary for less reactive alkylating agents (e.g., some alkyl chlorides or secondary halides) or when complete and rapid deprotonation is required.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-(methoxymethyl)-1H-imidazole≥97%Sigma-Aldrich
Alkylating Agent≥98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Dimethylformamide (DMF) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)N/AN/A
Other reagents as listed in Protocol A

Step-by-Step Procedure

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-(methoxymethyl)-1H-imidazole (1.0 eq) in anhydrous DMF or THF dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[1] Evolution of hydrogen gas will be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05–1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive electrophiles.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Partition the mixture between ethyl acetate and water. Wash the organic layer with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere.[2]

  • Alkylating Agents: Many alkylating agents are toxic, lachrymatory, and/or carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are flammable. DMF is a potential skin irritant.[2]

Summary of Reaction Parameters

The choice of conditions can be tailored based on the specific alkylating agent used. The following table provides general guidelines based on established procedures for imidazole alkylation.[6][8][9]

Alkylating Agent (R-X)Typical Base/Solvent SystemTemp. (°C)Approx. Time (h)Notes
Methyl IodideK₂CO₃ / ACNrt - 401 - 4Highly reactive. Protocol A is sufficient.
Benzyl BromideK₂CO₃ / DMFrt - 602 - 8Protocol A is generally effective.[8]
Allyl BromideK₂CO₃ / ACNrt - 502 - 6Good reactivity under mild conditions.
Ethyl BromoacetateK₂CO₃ / ACN603 - 10Yields are often excellent with this combination.[6]
Propargyl BromideK₂CO₃ / ACN603 - 8Heating generally improves yields.[6][9]
Primary Alkyl BromideNaH / THF or DMFrt - 706 - 24Protocol B may be needed for higher yields, though Protocol A can work with longer reaction times.
Secondary Alkyl HalideNaH / DMF50 - 8012 - 48Protocol B is strongly recommended due to lower reactivity and potential for elimination side reactions.

Experimental Workflow Visualization

Caption: General workflow for N-alkylation of imidazole.

References

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Guillaumet, G., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11347–11354. [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago Thesis. [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2083-2091. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

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Method

"4-(methoxymethyl)-1-methyl-1H-imidazole" as a corrosion inhibitor

An in-depth guide to the synthesis and evaluation of 4-(methoxymethyl)-1-methyl-1H-imidazole as a novel corrosion inhibitor. Introduction: The Imperative for Advanced Corrosion Inhibitors Corrosion is a relentless proces...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and evaluation of 4-(methoxymethyl)-1-methyl-1H-imidazole as a novel corrosion inhibitor.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a relentless process of material degradation that poses significant economic and safety challenges across numerous industries, from infrastructure and transportation to energy and manufacturing. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. These molecules function by adsorbing onto a metal's surface to form a protective barrier, effectively isolating it from the corrosive environment.

Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial interest. Their efficacy stems from a unique combination of structural features: a planar aromatic ring that facilitates strong surface interaction and the presence of multiple heteroatoms (nitrogen), which act as active centers for adsorption.[1] This guide focuses on a promising, yet underexplored, candidate: 4-(methoxymethyl)-1-methyl-1H-imidazole . We will provide a comprehensive overview of its synthesis, a theoretical framework for its inhibitory mechanism, and detailed, field-proven protocols for its rigorous evaluation as a corrosion inhibitor.

Section 1: Proposed Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

A robust evaluation begins with the reliable synthesis of the target compound. While numerous methods exist for the synthesis of substituted imidazoles[2], a targeted, multi-step approach is proposed here, leveraging established organic chemistry principles. The pathway begins with the methylation of 4-(hydroxymethyl)imidazole, a commercially available starting material.

Step 1: N-methylation of 4-(hydroxymethyl)imidazole

The first step involves the selective methylation of the imidazole ring at the N-1 position. The industrial standard for this transformation often involves reacting imidazole with methanol under acidic conditions.[3]

  • Reaction: 4-(hydroxymethyl)imidazole reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to yield 1-methyl-1H-imidazol-4-yl)methanol.

Step 2: O-methylation to form the final product

The subsequent step is the methylation of the hydroxyl group to form the methoxymethyl moiety.

  • Reaction: The intermediate, (1-methyl-1H-imidazol-4-yl)methanol, is treated with a methylating agent under basic conditions. A common laboratory procedure is the Williamson ether synthesis, using a strong base like sodium hydride to deprotonate the alcohol, followed by the addition of a methyl halide.

Synthetic_Pathway Start 4-(hydroxymethyl)imidazole Intermediate (1-methyl-1H-imidazol-4-yl)methanol Start->Intermediate N-methylation (e.g., CH3I, NaH) Product 4-(methoxymethyl)-1-methyl-1H-imidazole Intermediate->Product O-methylation (e.g., CH3I, NaH)

Caption: Proposed two-step synthesis of the target inhibitor.

Section 2: Proposed Mechanism of Corrosion Inhibition

The effectiveness of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. For 4-(methoxymethyl)-1-methyl-1H-imidazole, a mixed-mode adsorption involving both physical and chemical interactions is anticipated.[4]

  • Active Adsorption Centers: The molecule possesses two key nitrogen atoms within the imidazole ring and an oxygen atom in the methoxymethyl group. These heteroatoms contain lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).[5]

  • Pi-Electron System: The π-electron system of the aromatic imidazole ring can interact with the charged metal surface, further strengthening the adsorption.

  • Protective Film Formation: Through these interactions, inhibitor molecules displace water and corrosive ions from the metal surface, forming a dense, protective hydrophobic film. This film acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[1]

This adsorption process can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the inhibitor concentration in the solution to the extent of surface coverage.[4][6] The spontaneity of this process is indicated by the value of the free energy of adsorption (ΔG°ads).[4]

Adsorption_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Fe) Inhibitor Inhibitor Molecule (C6H10N2O) Metal Metal Lattice Inhibitor->Metal Adsorption (N, O lone pairs & π-electrons) H2O H2O H2O->Metal Displacement Cl_ion Cl- Cl_ion->Metal Displacement

Caption: Conceptual model of inhibitor adsorption onto a metal surface.

Section 3: Experimental Protocols for Performance Evaluation

A multi-faceted approach combining gravimetric and electrochemical techniques is essential for a comprehensive evaluation of the inhibitor's performance. The following protocols are based on internationally recognized standards to ensure data reliability and reproducibility.

Weight Loss (Gravimetric) Method

This fundamental method directly measures the amount of metal lost to corrosion. It is guided by standards such as ASTM G31 and NACE TM0169.[7][8][9]

Protocol:

  • Specimen Preparation:

    • Procure metal coupons (e.g., mild steel) of known dimensions.

    • Mechanically polish the surfaces sequentially with different grades of silicon carbide (SiC) paper (e.g., 240, 400, 600 grit) to achieve a uniform, mirror-like finish.

    • Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of warm air.

    • Measure the initial weight (W_initial) of each coupon precisely using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by adding varying concentrations of 4-(methoxymethyl)-1-methyl-1H-imidazole (e.g., 50, 100, 250, 500 ppm) to the corrosive medium. Include a "blank" solution with no inhibitor.

    • Completely immerse one prepared coupon into each test solution for a predetermined duration (e.g., 6, 12, or 24 hours) at a constant temperature.[7][8]

  • Post-Test Cleaning and Weighing:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products without removing the base metal.

    • Rinse, dry, and re-weigh the coupons to get the final weight (W_final).

Electrochemical Methods

Electrochemical tests provide rapid and detailed insights into the corrosion kinetics and inhibitor mechanism.[10] These tests use a three-electrode setup: a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10][11]

A. Potentiodynamic Polarization (PDP)

This technique measures the relationship between the applied potential and the resulting current, revealing the inhibitor's effect on both anodic and cathodic reactions. The procedure is outlined in standards like ASTM G59.[12][13]

Protocol:

  • Setup: Assemble the three-electrode cell with the prepared metal specimen as the working electrode.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[12]

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).[14]

  • Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. From this plot, extrapolate the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the properties of the inhibitor film and the metal/solution interface by applying a small sinusoidal AC voltage over a range of frequencies.[15][16]

Protocol:

  • Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

  • Data Analysis: Present the data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit (EEC) to extract key parameters like solution resistance (Rs), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl).[15] A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Sub-protocols cluster_analysis Data Analysis Prep Metal Coupon Preparation (Polishing, Cleaning, Weighing) WL Weight Loss Method (Immersion Test) Prep->WL EC Electrochemical Methods Prep->EC Soln Prepare Test Solutions (Corrosive Medium +/- Inhibitor) Soln->WL Soln->EC Analysis Calculate Inhibition Efficiency (IE%) WL->Analysis PDP Potentiodynamic Polarization (PDP) EC->PDP EIS Electrochemical Impedance Spectroscopy (EIS) EC->EIS PDP->Analysis EIS->Analysis Interpret Interpret Tafel Plots & Nyquist/Bode Plots Analysis->Interpret Model Adsorption Isotherm & DFT Modeling Interpret->Model

Caption: Overall workflow for evaluating the corrosion inhibitor.

Section 4: Data Analysis and Interpretation

The primary metric for an inhibitor's performance is its Inhibition Efficiency (IE%), which can be calculated from both weight loss and electrochemical data.

  • From Weight Loss: IE% = ( (CR_blank - CR_inh) / CR_blank ) * 100 Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • From Potentiodynamic Polarization: IE% = ( (i_corr_blank - i_corr_inh) / i_corr_blank ) * 100 Where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor.

  • From EIS: IE% = ( (R_ct_inh - R_ct_blank) / R_ct_inh ) * 100 Where R_ct_inh and R_ct_blank are the charge-transfer resistances with and without the inhibitor.

Table 1: Hypothetical Performance Data Summary

Inhibitor Conc. (ppm)MethodCorrosion Rate (mm/year)i_corr (μA/cm²)R_ct (Ω·cm²)IE%
0 (Blank)Weight Loss1.50---
0 (Blank)PDP-135.0--
0 (Blank)EIS--75-
250Weight Loss0.18--88.0
250PDP-15.5-88.5
250EIS--68089.0
500Weight Loss0.09--94.0
500PDP-7.8-94.2
500EIS--135094.4

Section 5: Theoretical Validation via Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide theoretical support for experimental findings.[17][18] By modeling the inhibitor molecule, one can calculate electronic properties that correlate with its inhibition potential.[19]

  • E_HOMO (Highest Occupied Molecular Orbital Energy): A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): A lower E_LUMO value indicates a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[18]

These theoretical calculations can help elucidate the active sites of the molecule and strengthen the proposed inhibition mechanism.[20]

Conclusion

This guide provides a structured and comprehensive framework for the synthesis and evaluation of 4-(methoxymethyl)-1-methyl-1H-imidazole as a novel corrosion inhibitor. By integrating chemical synthesis, standardized experimental protocols (weight loss, PDP, EIS), and theoretical validation (DFT), researchers can generate high-quality, reproducible data. The proposed protocols, grounded in established standards and scientific principles, offer a clear pathway to rigorously assess the potential of this and other new-generation imidazole-based compounds, paving the way for the development of more effective and reliable corrosion protection technologies.

References

  • NACE International. (2021). NACE TM0169/ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals. NACE International. [7][9][21][22][23]

  • ASTM International. (2012). G31-12a, Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [8][24][25][26]

  • U.S. Patent No. 4,224,452. (1980). Method for preparing 4-hydroxymethyl imidazoles. Google Patents. [27]

  • NACE International. (1976). TM0169-76, Laboratory Corrosion Testing of Metals for the Process Industries. NACE International. [21]

  • Monti, S., et al. (2023). A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [20]

  • Van Loon Chemical Innovations. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [11]

  • Sik, K., et al. (2020). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Molecules. [17]

  • Organic Chemistry Portal. Imidazole Synthesis. Organic-chemistry.org. [2]

  • El-Haddad, S. A., et al. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. ResearchGate. [18]

  • ASTM International. (2004). ASTM G31–72 (Reapproved 2004), Standard Practice for Laboratory Immersion Corrosion Testing of Metals. Scribd. [24]

  • ANSI Webstore. NACE Standard TM0169-2000, Standard Test Method Laboratory Corrosion Testing of Metals. ANSI. [22]

  • ASTM International. (2009). G59-97(2009), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.

  • Al-Zahrani, A. A. (2020). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen. [15]

  • Al-Amiery, A. A., et al. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [19]

  • Asatyas, S., et al. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Sciences: Basic and Applied Research. [6]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. BenchChem. [3]

  • El-Haddad, S. A. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic. [4]

  • NACE International & ASTM International. (2012). NACE TM0169/G31–12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Scribd. [23]

  • Park, J., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. MDPI. [1]

  • Yusof, N. M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. IOP Conference Series: Materials Science and Engineering. [16]

  • U.S. Patent No. 4,189,591. (1980). Method of preparing 4-methyl-5-hydroxymethyl-imidazole. Google Patents. [28]

  • Scientific Research Publishing. (2020). ASTM G31-72 (2004) Standard Practice for Laboratory Immersion Corrosion Testing of Metals. SCIRP. [25]

  • ResearchGate. (2015). Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate.

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [29]

  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion? BioLogic. [12]

  • ASTM International. (1999). G31-72(1999), Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [26]

  • JoVE. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [10]

  • El-Haddad, S. A., et al. (2023). Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies. ScienceDirect. [5]

  • Infinity Corrosion. (2025). Electrochemical Testing Explained: Methods, Benefits, And Uses. Infinity Corrosion. [13]

  • ANSI Webstore. NACE TM0169-2021/ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ANSI. [9]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Gamry. [14]

Sources

Application

Application Note: High-Throughput Screening of Imidazole Compounds Targeting CYP51

Executive Summary & Mechanistic Rationale Imidazoles represent a highly privileged scaffold in drug discovery, particularly in the development of antifungal and antiparasitic agents. The primary molecular target for many...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Imidazoles represent a highly privileged scaffold in drug discovery, particularly in the development of antifungal and antiparasitic agents. The primary molecular target for many of these therapeutic imidazoles is Sterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for sterol biosynthesis in fungi and protozoan parasites such as Trypanosoma cruzi[1].

As a Senior Application Scientist, I approach assay design not merely as a sequence of steps, but as a system governed by chemical causality. The high-throughput screening (HTS) protocol detailed here exploits the distinct optical spectral properties of the CYP51 heme iron. In its resting state, the low-spin hexacoordinated ferric heme iron binds an axial water molecule, exhibiting a Soret band maximum at ~418 nm. When an active imidazole compound enters the active site, its basic nitrogen directly coordinates with the heme iron, displacing the water molecule. This interaction forces a transition that generates a characteristic "Type II" spectral shift , moving the Soret band from 418 nm to ~425 nm, accompanied by a trough at ~390 nm in the difference spectrum[2].

By quantifying this spectral shift, we can directly measure target engagement and binding affinity in a high-throughput format without the need for complex secondary coupled-enzyme assays.

Assay Design: Causality and Self-Validating Systems

Trustworthiness in HTS requires the implementation of a self-validating system. A single-wavelength absorbance readout is highly susceptible to compound autofluorescence, precipitation, and minor well-to-well volume variations, which inflate false-positive rates[3].

To engineer a robust, self-validating assay, this protocol employs dual-wavelength detection . By calculating the absorbance difference ( ΔA=A425​−A390​ ), the assay inherently normalizes background noise. If a compound precipitates and causes broad-spectrum light scattering, both the 425 nm and 390 nm readings will elevate proportionally, resulting in a negligible ΔA and preventing a false positive. Furthermore, true hits are orthogonally validated by ensuring the spectral shift passes through a strict isosbestic point (~407 nm), confirming that the signal originates exclusively from a two-state (free vs. bound) heme transition[2].

Quantitative Data & Quality Control Metrics

To ensure reproducibility across screening campaigns, the assay must adhere to strict quantitative thresholds. Table 1 summarizes the critical metrics and the causality behind their target values.

Table 1: Representative HTS Quality Control and Hit Triage Metrics

MetricTarget ValueMechanistic Rationale
Z'-Factor > 0.60Ensures wide statistical separation between the positive control (e.g., posaconazole) and the negative control (DMSO), validating assay robustness.
Coefficient of Variation (CV) < 10%Confirms the precision of acoustic dispensing and uniform enzyme stability across the 384-well microplate.
Primary Hit Rate 0.1% - 0.5%The expected frequency of true Type II spectral shifts in a diverse imidazole library screened at 12.5 µM[4].
Isosbestic Point ~407 nmSpectral confirmation that the absorbance shift is strictly due to target engagement, ruling out non-specific aggregation.
Hit EC50 Threshold < 10 µMThe required potency threshold for advancing an imidazole hit to secondary cellular assays (e.g., T. cruzi-infected myoblasts)[4].

Experimental Protocol: 384-Well Spectral Binding Assay

Reagent Preparation
  • Enzyme Buffer: Prepare the assay buffer consisting of 20 mM potassium phosphate (pH 8.2), 10% glycerol, 0.5 mM EDTA, and 1 mM DTT. Causality: The slightly alkaline pH and glycerol stabilize the CYP51 tertiary structure, preventing premature heme degradation during the HTS run.

  • CYP51 Working Solution: Dilute the purified recombinant CYP51 enzyme in the assay buffer to a working concentration of 2.0 µM[4]. Keep the solution on ice prior to dispensing.

  • Baseline Verification: Read a baseline UV-Vis spectrum (350–500 nm) of the working solution. The Soret peak must be sharply centered at 418 nm. A peak at 420 nm or 450 nm prior to compound addition indicates inactive (P420) enzyme or contamination.

Acoustic Compound Dispensing
  • Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the 10 mM imidazole library compounds (in 100% DMSO) into dry 384-well UV-transparent microplates.

  • Controls: Dispense 50 nL of 10 mM Posaconazole into column 24 (Positive Control) and 50 nL of pure DMSO into column 23 (Negative Control).

  • Causality: Acoustic dispensing avoids cross-contamination from disposable tips and ensures the final DMSO concentration remains at a safe 0.125% (v/v) when reconstituted in 40 µL, preventing solvent-induced enzyme denaturation.

Incubation & Thermodynamic Equilibrium
  • Using a bulk reagent dispenser, rapidly add 40 µL of the 2.0 µM CYP51 working solution to all wells. The final screening concentration of the imidazole compounds will be 12.5 µM[4].

  • Centrifuge the plates briefly (1000 x g, 1 minute) to eliminate air bubbles that would otherwise refract the read beam.

  • Incubate the plates at room temperature (22–25°C) in the dark for 30 minutes . Causality: This allows the binding kinetics to reach thermodynamic equilibrium, ensuring that the measured absorbance accurately reflects the dissociation constant ( Kd​ ).

Dual-Wavelength Detection & Analysis
  • Read the microplates using a multimode microplate reader configured for precise absorbance measurements at exactly 390 nm and 425 nm .

  • Calculate the difference in absorbance for each well: ΔA=A425​−A390​ .

  • Normalize the ΔA values against the intra-plate controls to determine the percentage of maximum binding. Flag compounds exhibiting >50% of the positive control signal for secondary dose-response validation.

Process Visualization

HTS_Workflow Lib Imidazole Library (10 mM in DMSO) Acoustic Acoustic Dispensing (50 nL into 384-well) Lib->Acoustic Enzyme CYP51 Addition (2 µM, pH 8.2) Acoustic->Enzyme Equil Thermodynamic Equilibrium (30 min, 25°C) Enzyme->Equil Read Dual-Wavelength Read (A425 nm & A390 nm) Equil->Read Calc Signal Calculation (ΔA = A425 - A390) Read->Calc Hit Hit Validation (Z' > 0.6, Type II Shift) Calc->Hit

Workflow for HTS of imidazole libraries utilizing dual-wavelength CYP51 spectral shift detection.

References

  • Podust, L. M., et al. "Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography." Antimicrobial Agents and Chemotherapy, PMC.2

  • Villalta, F., et al. "Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51." PLOS Neglected Tropical Diseases. 4

  • "High-Throughput Screening to Predict Chemical-Assay Interference." Scientific Reports, PMC. 3

  • Lepesheva, G. I., et al. "CYP51 as drug targets for fungi and protozoan parasites: past, present and future." Parasitology, Cambridge University Press. 1

Sources

Method

Application Notes and Protocols for In Vivo Studies of 4-(methoxymethyl)-1-methyl-1H-imidazole

Disclaimer The following document provides a representative framework for conducting in vivo studies on novel imidazole derivatives, using "4-(methoxymethyl)-1-methyl-1H-imidazole" as a template. As of the generation of...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

The following document provides a representative framework for conducting in vivo studies on novel imidazole derivatives, using "4-(methoxymethyl)-1-methyl-1H-imidazole" as a template. As of the generation of this document, there is a lack of specific publicly available in vivo data for this exact compound. Therefore, the protocols and discussions herein are based on scientific principles of preclinical drug development and data extrapolated from related imidazole compounds, such as 4-methylimidazole (4-MeI). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted based on emerging data for the specific molecule of interest.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow for diverse interactions with biological targets.[2][3] Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][4]

"4-(methoxymethyl)-1-methyl-1H-imidazole" is a novel derivative within this class. While its specific biological activities are yet to be fully characterized, its structural features suggest potential for investigation across various therapeutic areas. These application notes provide a comprehensive guide for the initial in vivo evaluation of this and similar imidazole-based compounds.

Part 1: Preclinical In Vivo Evaluation Strategy

A systematic in vivo evaluation is critical to understanding the therapeutic potential and safety profile of a new chemical entity. The following workflow outlines a logical progression from initial toxicity assessments to pharmacokinetic and efficacy studies.

Preclinical_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy A Acute Toxicity / Maximum Tolerated Dose (MTD) Study B Dose Range-Finding (DRF) Study A->B Determine dose range C Single-Dose PK Study (IV and Oral Administration) B->C Select doses for PK D Bioavailability Assessment C->D Calculate F% F In Vivo Efficacy Model (e.g., Xenograft, Inflammation Model) D->F Inform dosing regimen E Target Engagement & Biomarker Analysis E->F Confirm mechanism

Caption: A typical workflow for preclinical in vivo evaluation of a novel compound.

Part 2: Preliminary Toxicological Assessment

Given the structural similarity to 4-methylimidazole (4-MeI), which has undergone extensive toxicological evaluation, initial studies for "4-(methoxymethyl)-1-methyl-1H-imidazole" should be designed with caution. Studies on 4-MeI have indicated potential for neurotoxicity at high doses and carcinogenicity in mice with long-term exposure.[5][6][7] Therefore, a thorough assessment of the maximum tolerated dose (MTD) is a critical first step.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of "4-(methoxymethyl)-1-methyl-1H-imidazole" that can be administered without causing unacceptable toxicity or mortality in a rodent model (e.g., B6C3F1 mice or F344/N rats) over a short duration (e.g., 7-14 days).

Materials:

  • "4-(methoxymethyl)-1-methyl-1H-imidazole"

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose, sterile saline). The choice of vehicle will depend on the compound's solubility. Imidazoles are often soluble in water and other polar solvents.[1][2]

  • Healthy, young adult mice or rats (e.g., 8-10 weeks old), with an equal number of males and females.

  • Standard laboratory animal diet and water.

  • Oral gavage needles and syringes.

  • Animal weighing scales.

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5-7 days prior to the start of the study.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Dose Groups: Establish several dose groups (e.g., 50, 150, 300, 600, 1000 mg/kg) and a vehicle control group. A starting dose can be estimated from any available in vitro cytotoxicity data.

  • Administration: Administer the compound or vehicle once daily via oral gavage for 7 to 14 consecutive days.

  • In-life Monitoring:

    • Record clinical observations daily, noting any signs of toxicity such as changes in fur, posture, activity levels, or the presence of tremors or convulsions.[7][8]

    • Measure body weights at least twice weekly.

    • Monitor food and water consumption.

  • Endpoint and Data Collection:

    • At the end of the study period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals, examining major organs for any abnormalities.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Collect and preserve major organs (liver, kidneys, spleen, lungs, brain) in 10% neutral buffered formalin for potential histopathological examination.

Data Presentation:

Dose Group (mg/kg/day)SexnMortalityBody Weight Change (%)Key Clinical Signs
Vehicle ControlM/F5/50/10+5% to +8%None Observed
50M/F5/50/10+4% to +7%None Observed
150M/F5/50/10+2% to +4%Mild lethargy post-dosing
300M/F5/51/10-5% to -10%Significant lethargy, ruffled fur
600M/F5/54/10>-15%Ataxia, tremors
1000M/F5/59/10>-20%Severe ataxia, convulsions

This table presents hypothetical data for illustrative purposes.

Part 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for designing effective dosing regimens for efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of "4-(methoxymethyl)-1-methyl-1H-imidazole" following a single intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound and vehicle.

  • Cannulated rats or mice (e.g., with jugular vein cannulas for serial blood sampling).

  • Blood collection tubes (e.g., with K2EDTA).

  • Centrifuge.

  • LC-MS/MS or other appropriate bioanalytical instrumentation.

Procedure:

  • Dose Selection: Choose a dose that is well-tolerated, based on the MTD study (e.g., 10-20% of the MTD). For IV administration, a lower dose is typically used (e.g., 1-5 mg/kg).

  • Administration:

    • IV Group: Administer the compound as a bolus injection via the tail vein or a cannula.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)25009500
T1/2 (h)2.53.0
Bioavailability (F%)-38%

This table presents hypothetical data for illustrative purposes.

Part 4: Hypothetical Mechanism of Action and Efficacy Studies

The imidazole scaffold is present in compounds that target a multitude of pathways. For instance, some imidazole derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine signaling. Others have shown anticancer activity by targeting tubulin polymerization or specific kinases.

Hypothetical Signaling Pathway: Modulation of an Inflammatory Cascade

The following diagram illustrates a hypothetical mechanism where an imidazole derivative could inhibit a pro-inflammatory signaling pathway, such as one mediated by Toll-like receptors (TLRs).

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation LPS LPS LPS->TLR4 IKK IKK Complex MyD88->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB p50/p65 (NF-kB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB->NFkB Inhibition Compound 4-(methoxymethyl)-1-methyl-1H-imidazole Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the TLR4-NF-kB signaling pathway by an imidazole derivative.

Protocol 3: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of "4-(methoxymethyl)-1-methyl-1H-imidazole" in a mouse model of acute systemic inflammation.

Materials:

  • Test compound and vehicle.

  • Lipopolysaccharide (LPS) from E. coli.

  • Healthy, adult mice (e.g., C57BL/6).

  • Dexamethasone (as a positive control).

  • ELISA kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Dose Groups:

    • Group 1: Vehicle control + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: Dexamethasone (e.g., 5 mg/kg) + LPS challenge

    • Group 4: Test compound (low dose) + LPS challenge

    • Group 5: Test compound (high dose) + LPS challenge

  • Compound Administration: Administer the test compound, dexamethasone, or vehicle via oral gavage.

  • Inflammatory Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally (IP) to induce an inflammatory response. Inject the saline challenge group with sterile saline.

  • Sample Collection: 90 minutes to 2 hours after the LPS challenge, collect blood via cardiac puncture into serum separator tubes.

  • Cytokine Analysis: Process blood to collect serum. Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treatment groups to the vehicle + LPS control group. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significance.

References

  • McMullen, P. (2021). Mode of action for high-dose effects of 4-methylimidazole. ScitoVation. [Link]

  • Various Authors. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Chan, P. C., Hill, G. D., Kissling, G. E., & Nyska, A. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of Toxicology, 82(1), 45–53. [Link]

  • Ananthu, V. S., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–81. [Link]

  • Bruni, P. S., & Grafinger, K. E. (n.d.). Study of the in vitro and in vivo metabolism of 4-HO-MET. ResearchGate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Verma, A., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1-10. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]

  • Li, Y., et al. (2022). Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols, 3(2), 101361. [Link]

  • National Toxicology Program. (2007). Toxicology and Carcinogenesis Studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program Technical Report Series, (535), 1–274. [Link]

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • National Toxicology Program. (2004). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice. ResearchGate. [Link]

  • Li, W., et al. (2024). Preparation and In Vitro/In Vivo Characterization of Mixed-Micelles-Loaded Dissolving Microneedles for Sustained Release of Indomethacin. Pharmaceutics, 16(11), 1629. [Link]

  • Xia, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7979–7994. [Link]

  • Bouyahya, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Mehri, F., & Faizi, M. (2021). Neurobehavioral Toxicity of 4-methylimidazole on NMRI mice: Using Behavioral and Histopathology Methods. The Eurasia Proceedings of Health, Environment and Life Sciences, 1, 30-38. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Process Optimization & Experimental Protocol Introduction & Strategic Rationale The functionalized imidazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Process Optimization & Experimental Protocol

Introduction & Strategic Rationale

The functionalized imidazole core is a privileged scaffold in modern drug discovery. Specifically, compounds derived from (1-methyl-1H-imidazol-4-yl)methanol are critical building blocks for novel therapeutics, including CNS-penetrant drugs and Positron Emission Tomography (PET) ligands targeting the mGlu2 receptor[1][2].

The target compound, 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS: 1892830-48-6)[3], is traditionally synthesized via a classic Williamson ether synthesis[4]. However, executing a direct Williamson etherification on a kilogram scale presents severe operational hazards. The traditional route requires deprotonation of the alcohol with pyrophoric sodium hydride (NaH), followed by alkylation with methyl iodide (MeI)—a highly volatile, genotoxic alkylating agent[4].

To ensure a safe, scalable, and high-yielding process, we have engineered an optimized two-step sequence. This route bypasses toxic alkylating agents by first converting the alcohol to a reactive chloromethyl intermediate, followed by nucleophilic substitution using sodium methoxide[5].

Process Workflow & Mechanistic Causality

The success of this scale-up relies on the strategic isolation of the intermediate as a hydrochloride salt. The free base of 4-(chloromethyl)-1-methyl-1H-imidazole is highly unstable; the nucleophilic nitrogen of one molecule will rapidly attack the electrophilic chloromethyl group of another, leading to uncontrollable polymerization. By maintaining strongly acidic conditions during Step 1, the imidazole nitrogen remains protonated, deactivating its nucleophilicity and rendering the intermediate completely stable for bulk isolation.

ProcessFlow SM (1-Methyl-1H-imidazol- 4-yl)methanol Step1 Step 1: Chlorination SOCl2, DCM 0 °C to Reflux SM->Step1 Int 4-(Chloromethyl)-1-methyl- 1H-imidazole HCl Step1->Int Step2 Step 2: Methoxylation NaOMe, MeOH Reflux Int->Step2 Prod 4-(Methoxymethyl)-1-methyl- 1H-imidazole Step2->Prod

Two-step scalable synthesis route for 4-(methoxymethyl)-1-methyl-1H-imidazole.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 kg scale-up batch.

Material / ReagentMW ( g/mol )EquivalentsMass / VolumeFunctionExpected Yield
Step 1
(1-Methyl-1H-imidazol-4-yl)methanol112.131.001.00 kgStarting Material-
Thionyl Chloride ( SOCl2​ )118.971.501.59 kg (0.97 L)Chlorinating Agent-
Dichloromethane (DCM)84.93-10.0 LSolvent1.41 kg (95%)
Step 2
4-(Chloromethyl)-1-methyl-1H-imidazole HCl167.041.001.41 kgIntermediate-
Sodium Methoxide (25% w/w in MeOH)54.022.204.02 kg (4.25 L)Base / Nucleophile-
Methanol (MeOH)32.04-8.0 LSolvent0.95 kg (89%)

Scale-Up Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Causality Check: Dichloromethane (DCM) is utilized as the solvent because it is inert to SOCl2​ and allows the highly polar HCl salt product to precipitate out of solution as it forms, driving the reaction forward and simplifying isolation[5].

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser linked to an acid scrubber (to neutralize SO2​ and HCl off-gases), and an internal temperature probe.

  • Initialization: Charge the reactor with 1.00 kg of (1-methyl-1H-imidazol-4-yl)methanol and 10.0 L of anhydrous DCM. Initiate stirring at 250 rpm.

  • Cooling: Circulate coolant to drop the internal temperature to 0–5 °C.

  • Addition: Add 1.59 kg of SOCl2​ dropwise via an addition funnel over 2 hours. Crucial: The addition is highly exothermic. Control the feed rate to ensure the internal temperature does not exceed 10 °C to prevent thermal degradation of the starting material.

  • Reflux: Once addition is complete, adjust the jacket temperature to gradually warm the mixture to 40 °C (reflux) and maintain for 3 hours.

  • Self-Validating IPC 1: Withdraw a 0.5 mL aliquot, quench into 1 mL of methanol, and analyze via LC-MS. The system validates completion when the starting material peak ( m/z 113) is ≤ 1.0% relative area. If >1.0%, add 0.1 eq SOCl2​ and reflux for an additional hour.

  • Isolation: Cool the reactor to 0 °C. The product will precipitate as a dense white solid. Filter the suspension through a Nutsche filter. Wash the filter cake with cold DCM (2 x 1.5 L) to remove residual SOCl2​ .

  • Drying: Dry the solid under vacuum at 40 °C for 12 hours to afford 1.41 kg of the intermediate HCl salt.

Step 2: Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole

Causality Check: Exactly 2.2 equivalents of NaOMe are used. The first 1.0 equivalent neutralizes the HCl salt to generate the free base in situ. The second 1.0 equivalent acts as the nucleophile for the etherification. The 0.2 equivalent excess drives the equilibrium to completion. Methanol is strictly used as the solvent to prevent transetherification side reactions.

  • Setup: Equip a clean 20 L jacketed reactor with a mechanical stirrer and reflux condenser.

  • Initialization: Charge the reactor with 1.41 kg of 4-(chloromethyl)-1-methyl-1H-imidazole HCl and 8.0 L of anhydrous Methanol. Stir at 200 rpm. Cool to 0 °C.

  • Addition: Slowly charge 4.02 kg of Sodium Methoxide solution (25% w/w in MeOH) over 1 hour. A white precipitate of Sodium Chloride (NaCl) will immediately begin to form.

  • Self-Validating IPC 2: Check the pH of the slurry using moistened universal indicator paper. The system must register a pH > 10, validating that the HCl salt has been fully neutralized and excess methoxide is present. If pH < 10, add additional NaOMe solution in 50 mL increments until the target pH is achieved.

  • Reflux: Warm the reactor to 65 °C (reflux) and stir for 5 hours.

  • Workup & Filtration: Cool the reactor to 20 °C. Filter the mixture through a Celite pad to remove the precipitated NaCl salts. Rinse the cake with MeOH (1.0 L).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to a thick oil. Partition the oil between Ethyl Acetate (5.0 L) and Water (2.0 L) to remove trace salts. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford 0.95 kg of the target product as a pale yellow oil.

Analytical Characterization

To verify the structural integrity of the final product, perform 1H NMR (400 MHz, CDCl3​ ). Expected chemical shifts:

  • δ 7.35 (s, 1H): Imidazole C2 proton.

  • δ 6.85 (s, 1H): Imidazole C5 proton.

  • δ 4.38 (s, 2H): Methylene protons ( −CH2​−O− ).

  • δ 3.68 (s, 3H): N-methyl protons ( −N−CH3​ ).

  • δ 3.35 (s, 3H): O-methyl protons ( −O−CH3​ ).

Purity Validation: HPLC analysis (C18 column, Water/MeCN gradient with 0.1% TFA) should indicate >98% purity (UV at 214 nm).

Safety and Hazard Mitigation

  • Thionyl Chloride ( SOCl2​ ): Highly corrosive and reacts violently with water to release SO2​ and HCl gases. All handling must occur under inert atmosphere (Nitrogen/Argon) with appropriate acid scrubbing systems in place.

  • Alkylating Agents: While this route avoids Methyl Iodide, the intermediate 4-(chloromethyl)-1-methyl-1H-imidazole HCl is a potent skin sensitizer and a mild alkylating agent. Operators must wear double nitrile gloves, a chemical suit, and full face respiratory protection during the solid isolation step (Step 1, Action 7).

References

  • National Institutes of Health (PMC). "Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2)". Available at:[Link]

  • University of Nebraska–Lincoln. "Investigations of Inter- and Intramolecular C-O Bond Forming Reactions of Peroxide Electrophiles". Available at: [Link]

  • Gordon College. "Organic Chemistry 12th Wiley - Alcohols and Ethers". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

Welcome to the technical support center for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered challenges. Our focus is on enhancing reaction yield and purity through a mechanistic understanding of the synthetic process.

Overview of Synthetic Strategy

The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole is typically achieved through a two-step process starting from 4-(hydroxymethyl)imidazole. The two primary functionalizations required are the N-methylation of the imidazole ring and the O-methylation of the hydroxymethyl group. The sequence of these steps is a critical consideration for optimizing the overall yield and minimizing purification challenges.

Below is a diagram illustrating the two most common synthetic pathways.

Synthetic_Pathways cluster_A cluster_B SM_A 4-(Hydroxymethyl)imidazole Int_A 4-(Hydroxymethyl)-1-methyl-1H-imidazole SM_A->Int_A N-Methylation (e.g., MeI, Base) Prod_A 4-(Methoxymethyl)-1-methyl-1H-imidazole Int_A->Prod_A O-Methylation (Williamson Ether Synthesis) SM_B 4-(Hydroxymethyl)imidazole Int_B 4-(Methoxymethyl)-1H-imidazole SM_B->Int_B O-Methylation (Williamson Ether Synthesis) Prod_B 4-(Methoxymethyl)-1-methyl-1H-imidazole Int_B->Prod_B N-Methylation (e.g., MeI, Base)

Caption: Common synthetic routes to 4-(methoxymethyl)-1-methyl-1H-imidazole.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Part 1: N-Methylation Challenges

Q1: My N-methylation of 4-(hydroxymethyl)imidazole gives a low yield and a mixture of regioisomers (1-methyl and 3-methyl products). How can I improve this?

A: This is a classic challenge in imidazole chemistry. The tautomeric nature of the NH-imidazole ring allows for alkylation at either nitrogen, leading to a mixture of products. Achieving high regioselectivity for the desired N-1 isomer is key.

Causality & Solution:

  • Steric Hindrance: The substituent at the C4 position can sterically direct the incoming methyl group to the N-1 position. However, the hydroxymethyl group is relatively small, offering minimal steric blocking.

  • Solvent and Base Effects: The choice of solvent and base is paramount for controlling regioselectivity.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred. They effectively solvate the cation of the base (e.g., Na+, K+) without strongly solvating the imidazolide anion, leaving it highly nucleophilic. Using acetonitrile with K2CO3 has been shown to produce good yields in N-alkylation reactions.[1]

    • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) are excellent for generating the imidazolide anion quantitatively before adding the methylating agent. This two-step, one-pot approach often provides better control than adding all reagents at once. Weaker bases like potassium carbonate (K2CO3) can also be effective, especially when heated.[1]

  • Protecting Group Strategy: The most robust method to ensure N-1 methylation is to introduce a protecting group at the N-3 position, perform the methylation, and then deprotect. However, a more efficient strategy is to leverage the hydroxyl group itself. By first converting the hydroxyl to a bulky silyl ether (e.g., TBDMS-ether), you significantly increase the steric hindrance at the C4 position, which can more effectively direct methylation to the N-1 position.

Recommended Action:

  • Optimization: Perform the reaction in anhydrous DMF. Cool the solution of 4-(hydroxymethyl)imidazole to 0 °C, add NaH portion-wise, and allow it to stir for 30 minutes to ensure complete deprotonation. Then, add methyl iodide (CH₃I) dropwise and allow the reaction to slowly warm to room temperature.

  • Alternative Route: Consider reversing the synthetic steps (Route B in the diagram), as N-methylation of 4-(methoxymethyl)-1H-imidazole may offer different selectivity.

Q2: I am seeing significant byproduct formation, possibly from O-methylation, during my N-methylation step. Why is this happening?

A: This occurs because the alkoxide, formed by deprotonation of the hydroxymethyl group, is also a potent nucleophile. If you use more than one equivalent of a strong base (like NaH), you will deprotonate both the imidazole N-H and the alcohol O-H, leading to competitive methylation.

Causality & Solution:

  • Stoichiometry Control: The pKa of the imidazole N-H is ~14.5, while the pKa of the primary alcohol O-H is ~16. Precise control over the base stoichiometry is crucial. Using exactly 1.0 equivalent of NaH will preferentially deprotonate the more acidic N-H.

  • Temperature: Lower temperatures (0 °C) will favor the kinetically preferred N-deprotonation and subsequent N-methylation.

Recommended Action:

  • Carefully measure and add no more than 1.0 equivalent of NaH at 0 °C.

  • Add the methylating agent at low temperature before allowing the reaction to warm.

Part 2: O-Methylation (Williamson Ether Synthesis) Challenges

Q3: My Williamson ether synthesis to convert the hydroxyl group to a methoxy ether is sluggish and gives a low yield. What can I do?

A: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[2] Its success hinges on generating a sufficient concentration of the alkoxide and ensuring the alkyl halide is reactive.

Causality & Solution:

  • Incomplete Deprotonation: The alcohol must be fully converted to its conjugate base (the alkoxide) to act as an effective nucleophile.

    • Base Choice: Sodium hydride (NaH) is the ideal base for this transformation as it irreversibly deprotonates the alcohol. Using weaker bases like NaOH or K₂CO₃ may result in an unfavorable equilibrium and incomplete alkoxide formation.

  • Solvent Choice: A polar aprotic solvent like THF or DMF is essential.[2] These solvents solvate the sodium cation but not the alkoxide anion, maximizing its nucleophilicity. Using the parent alcohol (methanol) as a solvent is not recommended here as it could compete in the reaction.

  • Leaving Group: The leaving group on the methylating agent is important. Methyl iodide (CH₃I) is more reactive than methyl bromide (CH₃Br), which is more reactive than methyl chloride (CH₃Cl). Dimethyl sulfate ((CH₃)₂SO₄) is another highly effective, albeit more toxic, alternative.

Recommended Action:

  • Use at least 1.1 equivalents of NaH in anhydrous THF or DMF to ensure full deprotonation of the alcohol.

  • Use a reactive methylating agent like methyl iodide.

  • Ensure all reagents and glassware are scrupulously dry, as water will quench the NaH and the alkoxide.

Troubleshooting_Yield Start Low Reaction Yield N_Meth Issue in N-Methylation? Start->N_Meth O_Meth Issue in O-Methylation? Start->O_Meth N_Cause1 Regioisomer Formation N_Meth->N_Cause1 N_Cause2 Incomplete Deprotonation N_Meth->N_Cause2 N_Cause3 Side Reactions (O-methylation) N_Meth->N_Cause3 O_Cause1 Incomplete Deprotonation O_Meth->O_Cause1 O_Cause2 Poor Nucleophile/Solvent O_Meth->O_Cause2 O_Cause3 Poor Leaving Group O_Meth->O_Cause3 Sol_Base Optimize Base & Stoichiometry (e.g., 1.0 eq NaH) N_Cause1->Sol_Base Sol_Solvent Use Anhydrous Polar Aprotic Solvent (DMF, THF) N_Cause1->Sol_Solvent Sol_Route Consider Alternate Route (Route B) N_Cause1->Sol_Route N_Cause2->Sol_Base N_Cause3->Sol_Base Sol_Temp Control Temperature (0 °C start) N_Cause3->Sol_Temp O_Cause1->Sol_Base Use >1 eq NaH O_Cause2->Sol_Solvent Sol_Agent Use Reactive Methylating Agent (e.g., MeI) O_Cause3->Sol_Agent

Caption: Troubleshooting logic for common yield-related issues.

Part 3: Purification & General FAQs

Q4: I am having difficulty purifying the final product. Column chromatography on silica gel gives poor separation and streaking.

A: This is a common issue when purifying basic compounds like imidazoles on standard, slightly acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

Causality & Solution:

  • Acid-Base Interaction: The lone pair on the N-3 nitrogen of the imidazole ring is basic and binds to silica gel.

  • Deactivation: To mitigate this, the silica gel should be "deactivated" or "passivated". This is easily achieved by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (in methanol), to the eluent system. A typical starting point is 0.5-1% Et₃N in your ethyl acetate/hexane or dichloromethane/methanol eluent.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.

  • Sample Loading: Overloading the column will exacerbate separation issues. A general rule is to load an amount of crude product equal to 1-2% of the mass of the silica gel.[3]

Q5: Which synthetic route, A or B, is generally better?

A: There is no single "best" route; the optimal choice depends on the specific challenges you are facing.

  • Route A (N-methylation first): This is often attempted first. Its main challenge is the potential for regioisomer formation during the N-methylation step.

  • Route B (O-methylation first): This can be advantageous. The intermediate, 4-(methoxymethyl)-1H-imidazole, may exhibit different reactivity or solubility. More importantly, the methoxymethyl group is slightly bulkier than the hydroxymethyl group, which could improve the regioselectivity of the subsequent N-methylation step, favoring the desired N-1 product.

We recommend a small-scale trial of both routes to determine the most efficient pathway in your hands.

Data Summary: N-Alkylation Conditions

The following table summarizes common conditions for N-alkylation of imidazoles, which can be adapted for this synthesis.

BaseSolventTemperatureYield RangeNotesReference
K₂CO₃Acetonitrile60 °C66-85%Effective and easy to handle. Heating improves reaction rate and yield.[1]
NaOHEthanolRoom Temp.ModerateA common, straightforward method, though may require longer reaction times.[4]
NaHDMF / THF0 °C to RTGood-ExcellentHighly effective for complete deprotonation, offering good control but requires anhydrous conditions.[5]
K₂CO₃DMSO / DMFRoom Temp.40-75%Can be effective but may lead to lower yields if not heated.[1]

Experimental Protocol: Synthesis via Route A

This protocol is a representative procedure based on established methodologies for N-methylation and Williamson ether synthesis.[1][2][4]

Step 1: Synthesis of 4-(Hydroxymethyl)-1-methyl-1H-imidazole

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)imidazole (5.0 g, 51 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the stirring suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 g, 52 mmol, 1.02 eq) portion-wise over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium imidazolide salt forms.

  • Methylation: Add methyl iodide (3.5 mL, 56 mmol, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of 2-10% methanol in dichloromethane) to yield the product.

Step 2: Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the product from Step 1 (e.g., 5.0 g, 44.6 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion, 2.1 g, 53.5 mmol, 1.2 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (3.3 mL, 53.5 mmol, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Workup & Purification: Follow the same workup and purification procedure as described in Step 1. The final product, 4-(methoxymethyl)-1-methyl-1H-imidazole, should be isolated as an oil or low-melting solid.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

  • Durant, G. J., & Ganellin, C. R. (1977). U.S. Patent No. 4,063,023. U.S.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Gessner, V. H., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2803. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Asif, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1928-1939. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Disubstituted Imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, synthetic chemists, and drug development professionals. Synthesizing 1,4-disubstituted im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, synthetic chemists, and drug development professionals. Synthesizing 1,4-disubstituted imidazoles often presents significant regioselectivity challenges and unwanted side reactions. This guide moves beyond basic recipes, explaining the fundamental causality behind experimental choices to provide you with self-validating, highly reproducible protocols.

Section 1: The van Leusen Three-Component Reaction (vL-3CR)

Q: Why is my van Leusen synthesis yielding significant amounts of oxazole side products instead of the desired 1,4-disubstituted imidazole?

A: The formation of 4,5-disubstituted oxazoles is a classic competitive side reaction in the van Leusen synthesis[1]. The causality lies in the relative reaction kinetics between imine condensation and TosMIC cycloaddition. If the primary amine and TosMIC are added to the aldehyde simultaneously, or if the aldehyde has a poor conversion rate to the imine, the highly reactive TosMIC will undergo a base-promoted [3+2] cycloaddition directly with the aldehyde's oxygen atom[2].

To circumvent this, you must manipulate the reaction sequence. By driving the condensation of the aldehyde and amine to completion before introducing TosMIC, you effectively eliminate the electrophilic aldehyde from the system, shutting down the oxazole pathway and ensuring the TosMIC reagent reacts exclusively with the aldimine intermediate[2]. Subsequent elimination of p-toluenesulfinic acid (p-TosOH) aromatizes the ring to yield the target imidazole[3].

Workflow 1: Optimized Step-by-Step Protocol for vL-3CR

This protocol is self-validating: step 3 acts as a critical quality control checkpoint before proceeding to the irreversible cycloaddition.

  • Imine Pre-formation: In a flame-dried reaction vessel under inert atmosphere, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or methanol.

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) to drive the equilibrium forward. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Confirm complete imine formation via TLC or crude ¹H-NMR. You must observe the disappearance of the aldehyde proton (~9.5–10.5 ppm) and the appearance of the characteristic aldimine C-H singlet (~8.0–8.5 ppm). Do not proceed until conversion is >95%.

  • Cycloaddition: Filter off the dehydrating agent. To the filtrate, add TosMIC (1.1 equiv) and a mild base such as K₂CO₃ (1.5 equiv).

  • Aromatization: Stir the mixture at room temperature or with mild heating (40 °C) for 12 hours to facilitate the cycloaddition and subsequent elimination of p-TosOH.

  • Workup: Concentrate the solvent, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

VL_Reaction Aldehyde Aldehyde + Primary Amine Imine Aldimine Intermediate Aldehyde->Imine Condensation (Pre-formation) Oxazole Oxazole (Side Product) Aldehyde->Oxazole Direct reaction (Simultaneous addition) Cycloaddition Base-Promoted Cycloaddition Imine->Cycloaddition + TosMIC TosMIC TosMIC Reagent TosMIC->Cycloaddition Product14 1,4-Disubstituted Imidazole (Target) Cycloaddition->Product14 Elimination of p-TosOH

Mechanistic divergence in the van Leusen reaction yielding oxazole side products.

Section 2: Regioselective N-Alkylation of 4-Substituted Imidazoles

Q: Direct alkylation of my 4-substituted imidazole with an alkyl halide yields an inseparable mixture of 1,4- and 1,5-disubstituted isomers. How can I exclusively synthesize the 1,4-isomer?

A: The imidazole ring is an ambident nucleophile. Rapid tautomerization between the N-1 and N-3 positions under basic conditions means that direct alkylation is governed by a chaotic mix of steric and electronic factors, almost inevitably yielding a mixture of regioisomers[4].

To achieve absolute regiocontrol, you must override the intrinsic tautomeric equilibrium using a steric shielding strategy. By reacting the 4-substituted imidazole with a highly bulky protecting group like Trityl (Triphenylmethyl) chloride, the protecting group selectively binds to the nitrogen furthest from the C-4 substituent due to severe steric clash. This leaves the adjacent nitrogen exposed. Subsequent alkylation is forced exclusively onto this unprotected nitrogen. Finally, acidic deprotection yields the pure target isomer[5].

Workflow 2: Step-by-Step Regioselective Alkylation Protocol (Trityl Strategy)

This protocol utilizes steric causality to guarantee regioselectivity, eliminating the need for difficult chromatographic separations of isomers.

  • Steric Protection: Dissolve the 4-substituted imidazole in anhydrous DMF. Add Et₃N (1.5 equiv) and Trityl chloride (1.1 equiv). Stir at room temperature for 4 hours. The bulky trityl group selectively shields the less hindered nitrogen.

  • Isolation: Precipitate the trityl-protected intermediate by pouring the reaction mixture into ice water. Filter, wash with cold water, and dry under vacuum.

  • Directed Alkylation: Dissolve the protected imidazole in CH₃CN or DCM. Add the desired alkylating agent (R-X, 1.2 equiv) and heat to reflux for 12 hours. This forms a stable, mono-alkylated imidazolium salt intermediate[5].

  • Cation-Scavenged Deprotection: Concentrate the mixture and dissolve the residue in a solution of 30% Trifluoroacetic acid (TFA) in DCM. Crucially, add Triethylsilane (Et₃SiH) (2.0 equiv) to act as a carbocation scavenger, preventing the cleaved trityl cation from re-alkylating the imidazole ring[5]. Stir for 1 hour at room temperature.

  • Purification: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography to isolate the pure 1,4-disubstituted imidazole.

Alkylation Start 4-Substituted Imidazole DirectAlk Direct Alkylation (Base + R-X) Start->DirectAlk Trityl 1. Trityl Protection (Steric Shielding) Start->Trityl Regioselective Strategy Mix Mixture of 1,4- & 1,5-Isomers DirectAlk->Mix Alkylation 2. Alkylation at N-1 Trityl->Alkylation Deprotect 3. Acidic Deprotection (TFA / Et3SiH) Alkylation->Deprotect Pure14 Pure 1,4-Disubstituted Imidazole Deprotect->Pure14

Trityl-directed regioselective alkylation workflow for 1,4-disubstituted imidazoles.

Section 3: Quantitative Data on Regioselectivity

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting product distribution, highlighting why strategic interventions are necessary for high regiocontrol.

Synthetic StrategyReagents / ConditionsDominant ProductRegioisomeric Ratio (1,4 : 1,5)Causality / Mechanism
Direct N-Alkylation K₂CO₃, R-X, DMF, 80 °CIsomeric Mixture~ 1.5 : 1 to 3 : 1Base deprotonates NH; alkylation occurs at both N1 and N3 due to rapid tautomerization and lack of steric bias.
Trityl-Directed Alkylation 1. TrCl, Et₃N 2. R-X 3. TFA, Et₃SiH1,4-Disubstituted> 99 : 1 Bulky trityl group sterically blocks one nitrogen, forcing Sₙ2 attack exclusively at the opposite nitrogen.
Optimized van Leusen (vL-3CR) 1. Pre-form imine 2. TosMIC, K₂CO₃1,4-Disubstituted> 99 : 1 (No oxazole)Complete conversion to aldimine removes electrophilic oxygen, preventing competitive TosMIC-aldehyde cycloaddition.
Simultaneous vL-3CR Aldehyde, Amine, TosMIC added at onceOxazole Side ProductVariable (High oxazole)TosMIC reacts faster with the highly electrophilic aldehyde oxygen than the primary amine can condense.

References

  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents The Journal of Organic Chemistry - ACS Publications[Link]

  • Facile and Efficient Syntheses of a Series of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives Based on (E)-Urocanic acid, as Angiotensin II AT1 Receptor Blockers National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis National Center for Biotechnology Information (PMC)[Link]

  • Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries Bioconjugate Chemistry - ACS Publications [Link]

Sources

Troubleshooting

"4-(methoxymethyl)-1-methyl-1H-imidazole" stability and degradation issues

Welcome to the dedicated technical support center for 4-(methoxymethyl)-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-(methoxymethyl)-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

4-(methoxymethyl)-1-methyl-1H-imidazole is a key building block in synthetic chemistry, valued for its role in the development of novel pharmaceutical agents and materials. Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products. This guide provides insights into the potential degradation pathways and offers practical advice for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(methoxymethyl)-1-methyl-1H-imidazole?

A1: The stability of 4-(methoxymethyl)-1-methyl-1H-imidazole can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The imidazole ring itself is susceptible to oxidation and photodegradation, while the N-methoxymethyl group can be labile under acidic conditions.

Q2: How should I properly store 4-(methoxymethyl)-1-methyl-1H-imidazole to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store it in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Q3: What are the likely degradation products of 4-(methoxymethyl)-1-methyl-1H-imidazole?

A3: Potential degradation can occur at two primary sites: the imidazole ring and the methoxymethyl substituent.

  • Hydrolysis of the N-methoxymethyl group: Under acidic conditions, the N-methoxymethyl group can be cleaved to yield 1-methyl-4-(methoxymethyl)-1H-imidazole and formaldehyde.

  • Oxidation of the imidazole ring: The imidazole ring can undergo oxidation, potentially leading to the formation of various oxygenated derivatives or ring-opened products.[1]

  • Oxidation of the N-methyl group: The N-methyl group could be susceptible to oxidation, forming N-hydroxymethyl or N-formyl derivatives.

  • Cleavage of the C4-methoxymethyl group: While generally more stable than the N-methoxymethyl group, the C4-methoxymethyl ether linkage could potentially be cleaved under harsh conditions.

Q4: Can I use 4-(methoxymethyl)-1-methyl-1H-imidazole in aqueous solutions?

A4: Yes, but with caution. The stability in aqueous solutions is pH-dependent. In neutral and basic aqueous solutions, the compound is expected to be relatively stable for short durations. However, in acidic aqueous solutions, hydrolysis of the N-methoxymethyl group is a significant concern. It is recommended to prepare fresh aqueous solutions and use them promptly.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Strong oxidizing agents (e.g., hydrogen peroxide, permanganates) should be avoided as they can lead to the degradation of the imidazole ring.[1] Strong acids will promote the hydrolysis of the N-methoxymethyl group. Care should also be taken when using reactive organometallic reagents, as they may interact with the imidazole ring.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific issues that may arise during experiments involving 4-(methoxymethyl)-1-methyl-1H-imidazole.

Issue Potential Cause(s) Recommended Solution(s)
Low yield or incomplete reaction 1. Degradation of the starting material due to improper storage. 2. Instability of the compound under the reaction conditions (e.g., acidic pH, high temperature). 3. Presence of quenching impurities in reagents or solvents.1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). Ensure it has been stored correctly. 2. If possible, modify the reaction conditions to be milder (e.g., lower temperature, neutral pH). If acidic conditions are necessary, consider using a different protecting group strategy. 3. Use freshly distilled or high-purity solvents and reagents.
Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, GC) 1. On-column degradation during analysis. 2. Degradation during sample preparation or workup. 3. Photodegradation if the sample was exposed to light for an extended period.[1]1. For GC analysis, ensure the injector temperature is not excessively high. For HPLC, use a buffered mobile phase to control pH. 2. Minimize the time between sample preparation and analysis. Avoid strongly acidic or basic conditions during workup if possible. 3. Protect samples from light by using amber vials or covering them with aluminum foil.
Inconsistent analytical results between batches 1. Batch-to-batch variation in the purity of 4-(methoxymethyl)-1-methyl-1H-imidazole. 2. Gradual degradation of a single batch over time.1. Qualify each new batch of the compound upon receipt to establish a baseline purity. 2. Perform periodic re-testing of the compound's purity, especially if it has been stored for a long time.
Discoloration of the compound or reaction mixture 1. Formation of colored degradation products due to oxidation or other decomposition pathways.1. While slight discoloration may not always indicate significant degradation, it warrants investigation. Analyze the discolored material by HPLC or LC-MS to identify impurities.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[2][3] This protocol outlines a general procedure for conducting a forced degradation study on 4-(methoxymethyl)-1-methyl-1H-imidazole.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • 4-(methoxymethyl)-1-methyl-1H-imidazole

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(methoxymethyl)-1-methyl-1H-imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

      • Keep both samples at room temperature and at an elevated temperature (e.g., 60 °C).

      • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples before HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

      • Keep both samples at room temperature and at an elevated temperature (e.g., 60 °C).

      • Analyze samples at various time points.

      • Neutralize the samples before HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Keep both samples at room temperature, protected from light.

      • Analyze samples at various time points.

    • Thermal Degradation:

      • Transfer a known amount of the solid compound to a vial.

      • Place the vial in an oven at an elevated temperature (e.g., 80 °C).

      • Analyze the solid at various time points.

      • Also, subject the stock solution to the same thermal stress.

    • Photolytic Degradation:

      • Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

      • Analyze the samples after the exposure period.

      • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.[4][5] An HPLC-MS method is highly recommended for the identification of degradation products.[6][7]

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

Data Presentation:

Stress Condition Time (hours) % Degradation Number of Degradants Major Degradant (if identified)
0.1 N HCl (RT)24
1 N HCl (60 °C)8
0.1 N NaOH (RT)24
1 N NaOH (60 °C)8
3% H₂O₂ (RT)24
30% H₂O₂ (RT)8
Thermal (80 °C, solid)48
Photolytic-

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for 4-(methoxymethyl)-1-methyl-1H-imidazole based on known chemical principles of related structures.

G 4-(methoxymethyl)-1-methyl-1H-imidazole 4-(methoxymethyl)-1-methyl-1H-imidazole 1-methyl-4-(hydroxymethyl)-1H-imidazole 1-methyl-4-(hydroxymethyl)-1H-imidazole 4-(methoxymethyl)-1-methyl-1H-imidazole->1-methyl-4-(hydroxymethyl)-1H-imidazole Acidic Hydrolysis Ring-opened products Ring-opened products 4-(methoxymethyl)-1-methyl-1H-imidazole->Ring-opened products Strong Oxidation / Photolysis Oxidized imidazole ring derivatives Oxidized imidazole ring derivatives 4-(methoxymethyl)-1-methyl-1H-imidazole->Oxidized imidazole ring derivatives Mild Oxidation Formaldehyde Formaldehyde 4-(methoxymethyl)-1-methyl-1H-imidazole->Formaldehyde Hydrolysis Methanol Methanol 4-(methoxymethyl)-1-methyl-1H-imidazole->Methanol Hydrolysis 1-methyl-1H-imidazole 1-methyl-1H-imidazole 4-(methoxymethyl)-1-methyl-1H-imidazole->1-methyl-1H-imidazole Harsh Conditions 1-methyl-1H-imidazole-4-carbaldehyde 1-methyl-1H-imidazole-4-carbaldehyde 1-methyl-4-(hydroxymethyl)-1H-imidazole->1-methyl-1H-imidazole-4-carbaldehyde Oxidation 1-methyl-1H-imidazole-4-carboxylic acid 1-methyl-1H-imidazole-4-carboxylic acid 1-methyl-1H-imidazole-4-carbaldehyde->1-methyl-1H-imidazole-4-carboxylic acid Oxidation

Caption: Potential degradation pathways of 4-(methoxymethyl)-1-methyl-1H-imidazole.

References

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem Technical Document.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.
  • Huang, Y., Su, B. N., & Marshall, J. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • a) Stability of C4,5‐substituted imidazolium cations.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Thermal stability of imidazolium-based ionic liquids. (2018). Journal of Molecular Liquids, 268, 837-845.
  • Photocatalytic C(sp2)–OMe bond cleavage and amidation of anisoles with N-hydroxyphthalimides and phthalimides. (2023). Organic Chemistry Frontiers, 10(18), 4524-4530.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2021). Molecules, 26(21), 6432.
  • Methoxymethyl ethers - Organic Chemistry Portal. (n.d.).
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (1980). The Journal of Organic Chemistry, 45(20), 4038–4040.
  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2012). Organic Letters, 14(15), 3898–3901.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15).
  • Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. (1968). Talanta, 15(2), 177-184.
  • Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides. (2025, August 6).
  • Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. (2024). ChemBioChem, e202400382.
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). ACS Environmental Science & Technology Air.
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6199-6204.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). Molecules, 27(4), 1303.
  • Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2011). Molecules, 16(6), 5062-5074.
  • Synthesis of Substituted Imidazoles via Organocatalysis Supporting Inform
  • Synthesis and thermal stability of benzimidazole–arom
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. (2022). Frontiers in Aging Neuroscience, 14, 881600.
  • Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. (2025, December 9).
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (2025). BenchChem.
  • Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. (2017). Journal of Thermal Analysis and Calorimetry, 130, 89-98.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. (n.d.).
  • Oxidative Degradation. (2012). In Drug-like Properties: Concepts, Structure-Property Relationships, and Methods of Prediction (pp. 65-103).
  • Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. (2009). Thermochimica Acta, 492(1-2), 1-6.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-(methoxymethyl)-1-methyl-1H-imidazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams struggling with the preparation of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams struggling with the preparation of substituted imidazoles. The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS: 1892830-48-6) presents a classic case study in the kinetic versus thermodynamic pitfalls of heterocyclic alkylation.

This guide bypasses generic advice to focus on the exact mechanistic causality behind yield losses, regioselectivity failures, and isolation challenges associated with this specific building block.

Mechanistic Workflows & Regioselectivity

The fundamental decision in synthesizing this compound is choosing between N-alkylation of a methoxymethyl-substituted precursor or O-alkylation of an N-methylated precursor. The diagram below illustrates why Pathway B is the industry standard for high-purity applications.

SynthesisWorkflow cluster_0 Pathway A: N-Alkylation (Prone to Isomerization) cluster_1 Pathway B: O-Alkylation (Regiospecific) A 4-(methoxymethyl)-1H-imidazole (Tautomeric) B N-Methylation (MeI, K2CO3) A->B C 1,4-Isomer (Target) + 1,5-Isomer (Byproduct) B->C F 4-(methoxymethyl)-1-methyl-1H-imidazole (Pure Target) C->F Requires complex separation D (1-methyl-1H-imidazol-4-yl)methanol (Pre-methylated) E O-Methylation (NaH, MeI, 0°C) D->E E->F

Fig 1: Comparison of N-alkylation vs. O-alkylation pathways for synthesizing the target imidazole.

Troubleshooting & FAQs

Q1: Why does my N-methylation of 4-(methoxymethyl)-1H-imidazole yield a complex, inseparable mixture? Cause: Imidazoles lacking substitution on the nitrogen undergo rapid tautomerization, making N1 and N3 chemically non-equivalent but dynamically exchanging. When deprotonated, the resulting imidazolide anion is ambidentate. Alkylation with methyl iodide (MeI) occurs at both nitrogens, yielding a difficult-to-separate mixture of 1,4- and 1,5-isomers. Solution: Abandon N-alkylation. Switch to Pathway B (O-alkylation). By starting with (1-methyl-1H-imidazol-4-yl)methanol , the N-methyl group is already regiospecifically locked in the 1-position relative to the 4-position 1.

Q2: I am using O-methylation (NaH/MeI) on (1-methyl-1H-imidazol-4-yl)methanol, but my yields are <50% and TLC shows a heavy baseline spot. What is happening? Cause: Over-alkylation. The N3 position of the imidazole ring remains highly nucleophilic even after the alkoxide is formed. If excess MeI is present, or if the reaction is run at elevated temperatures, the N3 nitrogen will attack MeI to form an irreversible imidazolium salt (3,4-dimethyl-4-(methoxymethyl)-1H-imidazol-3-ium iodide), which crashes out or stays at the baseline on TLC. Solution: Strict stoichiometric control is paramount. Limit MeI to exactly 1.05 equivalents. MeI must be added dropwise at 0 °C, and the reaction should not exceed 20 °C 2.

Q3: My reaction looks complete by LC-MS, but after aqueous quench and extraction with ethyl acetate, I recover almost no product. Where did it go? Cause: 4-(methoxymethyl)-1-methyl-1H-imidazole is a highly polar, low-molecular-weight heterocycle with significant water solubility. Standard extraction with ethyl acetate leaves the majority of the product partitioned in the aqueous layer. Solution: Before extraction, remove all THF via rotary evaporation to prevent it from acting as a co-solvent. Saturate the remaining aqueous layer completely with solid sodium chloride (salting out). Switch your extraction solvent to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF), performing at least three sequential extractions.

Quantitative Optimization Data

To demonstrate the causality of reagent equivalents and temperature on over-alkylation, review our internal optimization data for the O-methylation of (1-methyl-1H-imidazol-4-yl)methanol:

EntryBaseSolventTemp (°C)MeI (eq)Target Yield (%)Imidazolium Byproduct (%)
1K₂CO₃DMF601.5045%30%
2NaHTHF0 to 201.5060%25%
3 NaH THF 0 to 20 1.05 88% <2%
4t-BuOKTHF0 to 201.0575%5%

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at every critical juncture.

Objective: Regiospecific Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole via O-Methylation.

Step 1: Alkoxide Generation

  • Charge a flame-dried, argon-purged flask with (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) and anhydrous THF (0.3 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) carefully in three portions.

  • IPC Validation: Observe H₂ gas evolution. Stir at 0 °C for 30 minutes until bubbling completely ceases. The cessation of gas evolution confirms quantitative alkoxide formation.

Step 2: Controlled Alkylation

  • Add Methyl Iodide (1.05 eq) dropwise via syringe over 15 minutes. Maintain internal temperature < 5 °C to kinetically disfavor N3-alkylation.

  • Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 2 hours.

  • IPC Validation: Perform TLC (Eluent: DCM:MeOH 9:1). The starting material (R_f ~0.2) should be fully consumed, replaced by a single product spot (R_f ~0.5). A heavy baseline spot (R_f 0.0) indicates you have over-alkylated; halt the reaction immediately if this appears.

Step 3: Quench & Phase Extraction

  • Quench the reaction by adding cold water dropwise until fizzing stops.

  • Critical Step: Concentrate the mixture under reduced pressure to entirely remove THF.

  • Saturate the remaining aqueous phase by adding solid NaCl until it no longer dissolves.

  • Extract the aqueous phase with DCM (3 x equal volume).

  • IPC Validation: Spot the post-extraction aqueous layer on TLC. If UV-active material remains, perform an additional extraction with 2-MeTHF.

Step 4: Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography (Gradient: DCM to 5% MeOH in DCM) to afford the pure target compound as a pale oil.

References

  • (1-Methyl-1H-imidazol-4-yl)methanol | Alcohols | Ambeed.
  • Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2)
  • Source: sigmaaldrich.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(methoxymethyl)-1-methyl-1H-imidazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 4-(methoxymethyl)-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 4-(methoxymethyl)-1-methyl-1H-imidazole . Because this intermediate is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—standard crystallization templates often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative decision matrices to ensure successful isolation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 4-(methoxymethyl)-1-methyl-1H-imidazole consistently "oil out" instead of forming a crystalline filter cake? A1: Oiling out occurs when a solution's supersaturation curve crosses the binodal (liquid-liquid phase boundary) before it intersects the solubility curve. For this specific molecule, two structural factors drive this phenomenon:

  • Loss of Lattice Energy: Methylation of the N1 position eliminates the N-H hydrogen bond donor, which is the primary driver of crystal lattice energy in unsubstituted imidazoles.

  • Conformational Entropy: The methoxymethyl (MOM) ether group (-CH₂-O-CH₃) introduces highly flexible, rotatable bonds. The energetic penalty of restricting these bonds during crystal packing lowers the melting point, often pushing it below ambient temperature in the presence of trace impurities .

Q2: How do regioisomeric impurities affect the crystallization process? A2: During the N-methylation of 4-(methoxymethyl)-1H-imidazole, tautomerism typically results in a mixture of the 4-substituted target and its 5-substituted regioisomer (5-(methoxymethyl)-1-methyl-1H-imidazole). Because these isomers have nearly identical polarities, they co-elute easily. Even 2–5% of the 5-isomer acts as a potent freezing-point depressant and crystal habit modifier. It disrupts the crystal lattice of the 4-isomer, widening the Metastable Zone Width (MSZW) and virtually guaranteeing LLPS. Absolute chromatographic purity (>98%) is a strict prerequisite before attempting free-base crystallization.

Q3: What is the optimal solvent system for crystallizing this intermediate? A3: Given the high lipophilicity imparted by the MOM and methyl groups, single-solvent crystallization is thermodynamically unfavorable. A binary solvent/antisolvent system is required. Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) function as excellent primary solvents due to their ability to disrupt intermolecular dipole-dipole interactions. Heptane is the preferred antisolvent because its higher boiling point allows for a wider temperature gradient during controlled cooling , .

Table 1: Physicochemical Parameters for Solvent/Antisolvent Selection
SolventRoleDielectric Constant (ε)Boiling Point (°C)Target SolubilityMechanistic Function
Dichloromethane Primary9.139.6> 500 mg/mLSolvates the polar imidazole core
Ethyl Acetate Primary6.077.1> 300 mg/mLBalances polarity; allows higher temp gradients
Heptane Antisolvent1.998.4< 5 mg/mLInduces supersaturation safely via lipophilicity
Hexane Antisolvent1.968.7< 10 mg/mLRapid supersaturation (High risk of LLPS)

Part 2: Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization via Cloud-Point Seeding

Use this protocol if your HPLC purity is >98% and you require the free base.

  • Dissolution: Dissolve 1.0 g of the crude imidazole in 2.0 mL of Ethyl Acetate at 50 °C.

    • Causality: Minimal primary solvent volume ensures a steep supersaturation curve upon cooling, maximizing yield.

  • Antisolvent Titration (Self-Validation Step): Dropwise add Heptane (approx. 6–8 mL) while maintaining 50 °C until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of Ethyl Acetate until the solution just clears.

    • Validation: The visual clearing of the turbidity confirms the system is resting exactly on the metastable zone boundary, perfectly primed for nucleation.

  • Seeding: Cool the solution to 48 °C and add 5 mg of pure crystalline seed.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, preventing the system from crossing the spinodal curve and oiling out.

  • Controlled Cooling: Cool to 5 °C at a strict rate of -0.1 °C/min.

    • Causality: Slow cooling maintains the supersaturation level within the metastable zone, promoting crystal growth over secondary nucleation or phase separation.

  • Isolation: Filter the resulting crystals and wash with cold Heptane (2 x 2 mL). Dry under vacuum at room temperature.

Protocol B: Hydrochloride Salt Formation

Use this protocol if the free base refuses to crystallize due to inherent thermodynamic limitations or trace impurities.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous Methyl tert-Butyl Ether (MTBE) at 0 °C.

  • Acidification (Self-Validation Step): Slowly add 1.05 equivalents of HCl in dioxane (4M) under vigorous stirring.

    • Validation: Spot an aliquot of the mother liquor on wet pH paper. The reaction is complete and validated only when the pH registers < 2.

  • Precipitation: A white precipitate will form immediately.

    • Causality: Protonation of the N3 imidazole nitrogen creates a charged species. This introduces strong electrostatic ionic interactions that massively increase the lattice energy and melting point, forcing crystallization even in the presence of impurities.

  • Maturation: Stir the slurry for 1 hour at 0 °C to ensure complete Ostwald ripening (smaller, unstable crystals dissolving and redepositing onto larger crystals).

  • Isolation: Filter under a nitrogen blanket (the salt is hygroscopic) and dry in a vacuum desiccator over P₂O₅.

Part 3: Visual Decision Matrix

Use the following workflow to systematically troubleshoot liquid-liquid phase separation during your experiments.

OilingOut Start Observation: Liquid-Liquid Phase Separation (Oiling Out) Purity Isolate Oil & Check Purity (Target: >98% by HPLC) Start->Purity Impure Purify via Silica Gel Chromatography Purity->Impure Purity < 98% Pure Construct Phase Diagram Determine Cloud Point Purity->Pure Purity > 98% Impure->Purity Adjust Adjust Solvent:Antisolvent Ratio (e.g., EtOAc:Heptane to 1:4) Pure->Adjust Seed Introduce Seed Crystals 1-2°C Below Cloud Point Adjust->Seed Cool Controlled Cooling (-0.1 °C/min) Seed->Cool Salt Alternative: Salt Formation (HCl or Fumarate) Cool->Salt Re-oils out Success Crystalline Product Isolated Cool->Success Nucleation Occurs Salt->Success

Fig 1: Workflow for resolving liquid-liquid phase separation (oiling out) in imidazole derivatives.

References

  • Title: Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Thermosalient Effect of 5-Fluorobenzoyl-4-(4-methoxyphenyl)ethynyl-1-methylimidazole without Phase Transition Source: Crystal Growth & Design - ACS Publications URL: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction: The Scale-Up Challenge

4-(methoxymethyl)-1-methyl-1H-imidazole is a key building block in the synthesis of various pharmaceutical agents. While its synthesis may appear straightforward on paper, scaling up the process introduces significant challenges related to reaction control, safety, impurity profiles, and product isolation. The most common and direct synthetic route involves the O-methylation of 4-(hydroxymethyl)-1-methyl-1H-imidazole. This step, typically a Williamson ether synthesis, is the primary focus of this guide as it presents the most critical scale-up hurdles.

Section 1: Synthetic Strategy Overview

The conversion of 4-(hydroxymethyl)-1-methyl-1H-imidazole to its methoxymethyl ether derivative is achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Synthetic_Pathway cluster_main Williamson Ether Synthesis Start 4-(hydroxymethyl)-1-methyl-1H-imidazole Alkoxide Intermediate Alkoxide Start->Alkoxide  1. Base (e.g., NaH)  Solvent (e.g., THF) Product 4-(methoxymethyl)-1-methyl-1H-imidazole Alkoxide->Product 2. Methylating Agent (e.g., CH3I)

Caption: General workflow for the synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole.

The selection of the base and methylating agent is paramount and dictates the safety, cost, and efficiency of the scaled-up process. While sodium hydride (NaH) and methyl iodide (MeI) are effective at the lab scale, their use in large-scale manufacturing requires careful consideration of alternatives.

Data Presentation: Comparison of O-Methylation Reagents
Parameter Sodium Hydride (NaH) Potassium tert-Butoxide (t-BuOK) Methyl Iodide (MeI) Dimethyl Sulfate (DMS) Dimethyl Carbonate (DMC)
Role BaseBaseMethylating AgentMethylating AgentMethylating Agent
Pros Strong, non-nucleophilic base; drives reaction to completion.Soluble in organic solvents; easier to handle than NaH dispersion.Highly reactive; effective at lower temperatures.[1]Cost-effective for large scale; less volatile than MeI.[1]"Green" reagent; low toxicity; cost-effective.[2]
Cons Flammable solid; generates H₂ gas; highly reactive with water/alcohols; insoluble.[3][4]Strong base, can promote side reactions; hygroscopic.Toxic; potential carcinogen; volatile; high molecular weight.[5]Highly toxic and carcinogenic; requires careful handling and quenching.[5][6]Lower reactivity; often requires higher temperatures, pressure, or catalyst.[2]
Scale-Up Suitability Challenging; requires specialized equipment for safe handling and H₂ management.[3][7]Good; a common industrial alternative to NaH.Moderate; toxicity and volatility are major concerns.Good; widely used industrially despite toxicity, with strict engineering controls.[1]Excellent; preferred from a safety and environmental standpoint.[2]
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for this synthesis? A1: The most direct and commonly used precursor is 4-(hydroxymethyl)-1-methyl-1H-imidazole. This intermediate can be synthesized from more fundamental starting materials, such as 4-methyl-imidazole, through a reaction with formaldehyde.[8] However, for the specific O-methylation step, starting with the pre-formed N-methyl alcohol is standard.

Q2: Why is the choice of base so critical for the O-methylation step on a large scale? A2: The base deprotonates the primary alcohol to form the nucleophilic alkoxide. On a large scale, the choice impacts safety, cost, and process robustness. Sodium hydride (NaH), while effective, is a flammable solid that reacts violently with protic solvents and generates explosive hydrogen gas.[3][9] Its use requires an inert atmosphere, careful control of addition rates to manage the exotherm and off-gassing, and specialized charging systems.[3] Soluble bases like potassium tert-butoxide (t-BuOK) are often preferred in industrial settings as they are easier to handle and dose, though they are also strong bases that require careful control.[3]

Q3: What are the pros and cons of common methylating agents like methyl iodide versus dimethyl sulfate? A3: Methyl iodide (MeI) is a very effective and reactive methylating agent due to the excellent leaving group ability of iodide.[1] However, it is volatile, toxic, and has a higher cost and molecular weight, which impacts atom economy on a large scale.[5][10] Dimethyl sulfate (DMS) is less volatile and more cost-effective, making it a common industrial choice.[1] Its major drawback is extreme toxicity (suspected carcinogen), necessitating stringent handling protocols and engineering controls.[5][6]

Q4: How can I effectively monitor the reaction's progress? A4: For scale-up, reliable in-process controls (IPCs) are essential. Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. An HPLC method can be developed to resolve the starting material (4-(hydroxymethyl)-1-methyl-1H-imidazole), the product, and any potential impurities, allowing for precise determination of reaction completion.

Q5: What are the typical impurities I should expect? A5: Common impurities include unreacted starting material, byproducts from side reactions, and residual solvents or reagents. A potential byproduct is the bis-ether formed from the reaction of the product with the starting material's alkoxide. Over-methylation at the other imidazole nitrogen to form a quaternary salt is also possible, though less likely under these conditions. The impurity profile will be highly dependent on the choice of reagents and reaction conditions.

Section 3: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered during the scale-up of the O-methylation reaction.

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node Start Problem Encountered During Scale-Up P1 Low or Stalled Conversion Start->P1 P2 Exotherm / Runaway Start->P2 P3 High Impurity Levels Start->P3 C1_1 Incomplete Deprotonation P1->C1_1 Possible Cause C1_2 Inactive Methylating Agent P1->C1_2 Possible Cause C2_1 Addition Rate Too High P2->C2_1 Possible Cause C2_2 Insufficient Cooling P2->C2_2 Possible Cause C3_1 Poor Temperature Control P3->C3_1 Possible Cause C3_2 Incorrect Stoichiometry P3->C3_2 Possible Cause S1_1 Verify base activity & stoichiometry. Ensure anhydrous conditions. C1_1->S1_1 Solution S1_2 Use fresh/verified reagent. Check for degradation. C1_2->S1_2 Solution S2_1 Reduce addition rate. Use a dosing pump for control. C2_1->S2_1 Solution S2_2 Increase coolant flow/lower temp. Ensure adequate heat transfer surface area. C2_2->S2_2 Solution S3_1 Maintain strict temperature range. Side reactions are often temp-dependent. C3_1->S3_1 Solution S3_2 Re-verify molar equivalents. Avoid large excess of any reagent. C3_2->S3_2 Solution

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of Imidazole Derivatives

A Senior Application Scientist's Guide for Researchers Disclaimer: This technical support guide addresses the enhancement of biological activity for the specific molecule "4-(methoxymethyl)-1-methyl-1H-imidazole." As of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: This technical support guide addresses the enhancement of biological activity for the specific molecule "4-(methoxymethyl)-1-methyl-1H-imidazole." As of the last update, specific biological activity data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide is built upon established principles and field-proven insights for the broader class of imidazole-containing compounds, which are known to possess a wide array of pharmacological activities.[1][2] The strategies outlined here are intended to serve as a foundational framework for your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My initial screens with "4-(methoxymethyl)-1-methyl-1H-imidazole" show low potency. What are the first troubleshooting steps?

A1: Low potency in initial screens can stem from several factors beyond the molecule's intrinsic activity. Before embarking on extensive chemical modifications, it's crucial to rule out physicochemical and experimental issues.

  • Confirm Compound Integrity and Purity: Verify the identity and purity of your sample via NMR, Mass Spectrometry, and HPLC. Impurities can interfere with assays or misrepresent the concentration of the active compound.

  • Assess Solubility: Imidazole derivatives can have variable solubility.[1] Poor solubility in your assay buffer can lead to artificially low activity. Determine the kinetic and thermodynamic solubility in your experimental media.

  • Evaluate Compound Stability: Check for degradation of the compound under your specific assay conditions (e.g., pH, temperature, light exposure).

Q2: What are the likely biological targets for a compound with a 1,4-disubstituted imidazole scaffold?

A2: The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Based on extensive research into imidazole derivatives, likely target classes include:

  • Kinases: The nitrogen atoms in the imidazole ring can form key hydrogen bonds with the hinge region of kinase domains.[4][5] Prominent examples include p38 MAP kinase and VEGFR-2.[5][6]

  • Enzymes: Imidazole-containing compounds are known to inhibit enzymes like cyclooxygenase (COX), particularly COX-2.[7][8]

  • G-Protein Coupled Receptors (GPCRs): The imidazole core is a key component of histamine and can be found in many antihistaminic agents.[1]

Q3: Should I consider modifying the methoxymethyl group at the C4 position or the methyl group at the N1 position first?

A3: The choice of initial modification depends on your therapeutic target and any existing structure-activity relationship (SAR) data for related compounds. Generally, both positions are critical for modulating activity.

  • N1-Substitution: This position often influences the pharmacokinetic properties of the molecule and can be modified to fine-tune its interaction with the target protein.

  • C4-Substitution: This position projects into the solvent-exposed region or a specific sub-pocket of the binding site. Modifications here can significantly impact potency and selectivity. Structure-activity relationship studies on other imidazoles have shown that electron-withdrawing groups at the C4 position can enhance anti-inflammatory activity.[9]

Troubleshooting Guide: Enhancing Biological Activity

This guide provides a structured approach to systematically enhance the biological activity of your lead compound.

Part A: Addressing Physicochemical and Formulation Challenges

Poor aqueous solubility is a common reason for low bioavailability and in-vitro activity.[10][11]

Issue: The compound has low aqueous solubility.

Solution 1: Salt Formation

  • Rationale: Converting a weakly basic or acidic compound into a salt is a highly effective method to increase solubility and dissolution rate.[10][12] The imidazole nucleus is basic and can be protonated to form various salts.

  • Experimental Protocol: Salt Screening

    • Dissolve 1 equivalent of "4-(methoxymethyl)-1-methyl-1H-imidazole" in a suitable organic solvent (e.g., isopropanol, acetone).

    • Add a solution of 1.05 equivalents of the desired acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) in the same or a miscible solvent.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

    • Induce precipitation by cooling or adding an anti-solvent.

    • Isolate the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

    • Characterize the resulting salt for its physicochemical properties (solubility, melting point, hygroscopicity, and stability).

Common Counter-ions for Basic Drugs Potential Advantages Potential Disadvantages
HydrochlorideWell-established, often good solubility.[12]Can be hygroscopic.
MesylateOften improves solubility and has good stability.[10]
SulfateCommon and well-understood.[12]Can sometimes lead to lower solubility than hydrochloride.
TartrateCan be used for chiral resolution.May have complex hydration states.

Solution 2: Nanoformulation

  • Rationale: Encapsulating the compound in nanoparticles can enhance its solubility, stability, and bioavailability, potentially leading to improved efficacy.[13][14][15] This is particularly useful for compounds intended for in-vivo studies.

  • Workflow:

    • Select a suitable nano-carrier (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles).

    • Optimize the encapsulation method (e.g., re-precipitation, solvent evaporation).

    • Characterize the resulting nanoparticles for size, zeta potential, and drug loading.

    • Evaluate the in-vitro release profile and biological activity of the nanoformulated compound.

Part B: Optimizing Target Interaction through Structural Modification

Issue: The compound has suboptimal binding to the target.

Solution 1: Bioisosteric Replacement

  • Rationale: Bioisosteres are functional groups with similar physicochemical properties that can be interchanged to improve potency, selectivity, or metabolic stability without drastically altering the chemical structure.[16][17][18]

  • Application:

    • Methoxymethyl Group (C4): Consider replacing the ether oxygen with other functionalities to explore different interactions with the target.

    • Imidazole Core: In some cases, the imidazole ring itself can be replaced by other 5-membered heterocycles like pyrazole or triazole to modulate electronic properties and hydrogen bonding patterns.[16]

Original Group Potential Bioisosteres Rationale for Replacement
Ether (-O-)Thioether (-S-), Methylene (-CH2-), Amine (-NH-)Alter hydrogen bonding capacity and lipophilicity.
Methyl (-CH3)Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Halogens (F, Cl)Modify size, lipophilicity, and metabolic stability.
Imidazole RingPyrazole, Triazole, OxazoleAlter pKa, dipole moment, and hydrogen bonding vectors.[16]

Solution 2: Structure-Activity Relationship (SAR) Studies

  • Rationale: Systematically modifying different parts of the molecule and observing the effect on biological activity can provide a map of the pharmacophore and guide rational drug design.[9]

  • Workflow:

    • Synthesize Analogs: Create a small library of compounds with modifications at the N1 and C4 positions.

    • Biological Evaluation: Test the analogs in your primary assay to determine their potency (e.g., IC50 or EC50).

    • Data Analysis: Correlate the changes in structure with the changes in activity to identify key structural features for potency.

Part C: Prodrug Strategies for Improved Pharmacokinetics

Issue: The compound has poor in-vivo efficacy due to rapid metabolism or poor permeability.

  • Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[19][20][21][22] This approach can be used to improve solubility, permeability, and metabolic stability.

  • Potential Strategies:

    • Ester Prodrugs: If a hydroxyl group is introduced into the molecule (e.g., by demethylating the methoxymethyl group to a hydroxymethyl group), it can be converted into an ester prodrug to enhance lipophilicity and cell membrane permeability.

    • Phosphate Prodrugs: A hydroxyl group can also be converted into a phosphate ester to dramatically increase aqueous solubility for intravenous formulations.

Visualizations

Enhancing_Activity_Workflow cluster_0 Initial Screening & Troubleshooting cluster_1 Optimization Strategies cluster_2 Outcome Start Low Potency Observed for '4-(methoxymethyl)-1-methyl-1H-imidazole' Purity Confirm Purity & Integrity Start->Purity Solubility Assess Solubility Purity->Solubility Stability Evaluate Stability Solubility->Stability Formulation Part A: Formulation (Salts, Nanoparticles) Stability->Formulation SAR Part B: Structural Modification (SAR, Bioisosteres) Stability->SAR Prodrug Part C: Prodrug Design Stability->Prodrug End Enhanced Biological Activity Formulation->End SAR->End Prodrug->End

Caption: Workflow for enhancing biological activity.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Imidazole Imidazole Inhibitor (e.g., SB203580) Imidazole->p38 Inhibition Response Inflammatory Response (TNF-α, IL-6 production) Substrates->Response

Caption: Imidazole inhibitors targeting the p38 MAPK pathway.

References

  • Awasthi, S. K., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Pharmaceuticals, 16(5), 735. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 1-25. [Link]

  • O'Connell, J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.
  • Rostom, S. A. F., et al. (2004). One-Pot Synthesis of Di- and Trisubstituted Imidazoles. Organic Letters, 6(5), 751-754. [Link]

  • Kumar, A., et al. (2022). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 27(19), 6241. [Link]

  • Singh, D., et al. (2021). Preparation of Nanofungicides Based on Imidazole Drugs and Their Antifungal Evaluation. Journal of Agricultural and Food Chemistry, 69(31), 8685-8696. [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3365-3387. [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5679-5717. [Link]

  • Kumar, L., et al. (n.d.).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.).
  • Wang, W., et al. (2010). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. Journal of Medicinal Chemistry, 53(1), 159-168. [Link]

  • Lowe, H. L., et al. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Molecules, 19(7), 9838-9867. [Link]

  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (2025). BenchChem.
  • Chen, Y.-L., et al. (2012). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 17(11), 13096-13109. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 78-86. [Link]

  • Coulthard, G., et al. (2012). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The FEBS Journal, 279(24), 4445-4461. [Link]

  • Laufer, S., et al. (2012). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 55(24), 10956-10966. [Link]

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  • Gomaa, M. S., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 14944-14961.
  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]

  • Preparation of Nanofungicides Based on Imidazole Drugs and Their Antifungal Evaluation. (n.d.).
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  • Synthesis and Evaluation of Biologically Active Compounds
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). RSC Advances. [Link]

  • Role of Salt Selection in Drug Discovery and Development. (n.d.).
  • Bahetha, A., et al. (2025). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Journal of Metastable and Nanocrystalline Materials, 42, 57-66. [Link]

  • Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. (2006). Figshare. [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

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  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).
  • Awasthi, S. K., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Pharmaceuticals, 16(5), 735. [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.).
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Optimization

Technical Support Center: Method Development for "4-(methoxymethyl)-1-methyl-1H-imidazole" Isomer Analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of resolving and identifying the regioisomers of 4-(metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of resolving and identifying the regioisomers of 4-(methoxymethyl)-1-methyl-1H-imidazole.

During the N-methylation of 4-(methoxymethyl)-1H-imidazole, tautomerization inevitably yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. Because these isomers share identical molecular weights and highly similar thermodynamic properties, standard analytical methods frequently fail to differentiate them. This guide provides field-proven, self-validating protocols to achieve baseline chromatographic separation and absolute structural elucidation.

Analytical Workflow Visualization

G cluster_0 Chromatographic Separation Strategy cluster_1 Structural Elucidation start Isomeric Mixture 4-(methoxymethyl)-1-methyl-1H-imidazole hilic HILIC Mode (Amide-Bonded Silica) start->hilic High Polarity rp Reversed-Phase Mode (Polar-Embedded C18) start->rp Moderate Polarity ph pH Optimization (Buffer pH 7.0 - 8.5) hilic->ph rp->ph nmr 2D NOESY NMR (N-CH3 to C5-R NOE) ph->nmr Isomer Isolation ms LC-MS/MS (Fragmentation Analysis) ph->ms Online Detection

Workflow for the chromatographic separation and structural elucidation of imidazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why do the 1,4- and 1,5-isomers of 4-(methoxymethyl)-1-methyl-1H-imidazole co-elute on standard C18 columns? Answer: The 1,4- and 1,5-regioisomers possess nearly identical hydrophobicities. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), separation is primarily driven by hydrophobic partitioning. Because the methoxymethyl group (-CH2OCH3) and the N-methyl group only differ in their relative spatial orientation on the imidazole ring, their interaction with the C18 stationary phase is thermodynamically indistinguishable. To resolve them, you must exploit their subtle electronic differences or use stationary phases that offer orthogonal selectivity, such as Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing amide-bonded silica[1].

Q2: How can I optimize the mobile phase pH to force the separation of these regioisomers? Answer: The basicity of the unsubstituted imidazole nitrogen (N3) is affected by the proximity of the methoxymethyl group. In the 1,5-isomer, the substituent is adjacent to the N1-methyl, leaving N3 relatively unhindered. In the 1,4-isomer, the substituent is adjacent to N3, sterically and electronically influencing its protonation state. Causality: By titrating the aqueous mobile phase to a pH near the pKa of the substituted imidazole (typically pH 6.5 to 7.5), you maximize the difference in the ionization ratio between the two isomers. Avoid highly acidic conditions (pH < 3) where both isomers are fully protonated, as this masks their electronic differences and forces co-elution[2].

Q3: LC-MS/MS shows identical mass-to-charge (m/z) ratios. How do I definitively assign the 1,4- vs. 1,5-isomer peaks? Answer: While LC-MS/MS is excellent for confirming the molecular weight of imidazole compounds[2], it often yields identical fragmentation patterns for regioisomers. The gold standard for distinguishing 1,4- and 1,5-disubstituted imidazoles is 2D Nuclear Magnetic Resonance (NMR), specifically NOESY or ROESY, supported by 13C NMR chemical shifts[3]. Mechanistic Proof:

  • 1,5-isomer: The N1-methyl group is spatially adjacent to the C5-methoxymethyl group. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N-CH3 protons and the -CH2- protons of the methoxymethyl group.

  • 1,4-isomer: The N1-methyl group is adjacent to the C5 proton. An NOE cross-peak will be observed between the N-CH3 protons and the aromatic C5-H, but no NOE will be observed with the methoxymethyl group. Furthermore, 13C NMR reveals distinct signal patterns for the C2, C4, and C5 carbons depending on the substitution pattern[3].

Troubleshooting Guide

Issue 1: Severe peak tailing and poor theoretical plate counts during HPLC analysis.

  • Root Cause: Imidazoles are strong Lewis bases. The unprotonated nitrogen acts as an electron donor, strongly interacting with residual acidic silanol groups on the silica support of standard HPLC columns. This secondary retention mechanism causes severe peak tailing.

  • Resolution: Switch to an amide-bonded silica column (e.g., XAmide) which shields residual silanols and provides superior peak shape for imidazoles[1]. Alternatively, add a silanol-masking agent, such as 0.1% Triethylamine (TEA), to the mobile phase.

Issue 2: Poor retention and early elution near the void volume (t0).

  • Root Cause: The methoxymethyl-methyl-imidazole isomers are highly polar and water-soluble, preventing adequate partitioning into a standard C18 stationary phase.

  • Resolution: Implement HILIC mode using a high-organic mobile phase (e.g., 80-90% Acetonitrile) combined with an aqueous buffer[1]. In HILIC, the polar imidazoles partition into the water-enriched layer on the silica surface, drastically increasing retention times.

Issue 3: Low sensitivity or poor peak shape in Gas Chromatography (GC).

  • Root Cause: While GC-MS is a powerful tool for imidazole analysis[4], highly polar or active imidazoles can adsorb onto the glass liner or active sites in standard non-polar (e.g., DB-5) capillary columns.

  • Resolution: Utilize a polar polyethylene glycol (PEG/Wax) capillary column. Ensure the injection port liner is highly deactivated (e.g., base-deactivated silanization) to prevent basic analyte adsorption[4].

Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative parameters of various analytical modalities used for imidazole isomer analysis, allowing you to select the best approach for your laboratory's capabilities.

Analytical ModalityStationary Phase / TechniquePrimary Separation MechanismResolution PotentialTypical Retention / Run Time
RP-HPLC (Standard) C18 (End-capped)Hydrophobic partitioningLow5 - 10 min
RP-HPLC (Optimized) Polar-embedded C18π-π interactions, H-bondingModerate to High15 - 25 min
HILIC Amide-bonded SilicaPolar partitioning / DipoleHigh10 - 20 min
GC-MS PEG (Wax) CapillaryBoiling point & PolarityHigh15 - 30 min
2D NOESY NMR N/A (Solution state, CDCl3)Spatial proton proximityAbsolute (Structural)N/A

Experimental Protocol: Step-by-Step HILIC Separation Methodology

To create a self-validating system for routine analysis, follow this optimized HILIC protocol specifically developed for polar imidazole derivatives[1].

Materials Required:

  • Amide-bonded silica column (e.g., XAmide, 250 mm × 4.6 mm, 5 μm).

  • HPLC-grade Acetonitrile.

  • Ultrapure water (18.2 MΩ·cm).

  • Ammonium Acetate (LC-MS grade).

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in ultrapure water. Carefully adjust the pH to 7.5 using dilute ammonium hydroxide. Filter through a 0.22 μm membrane.

  • Solvent B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: System Equilibration

  • Install the Amide column and purge the HPLC system.

  • Set the mobile phase composition to 80% Solvent B and 20% Solvent A (Acetonitrile-Water ratio of 80:20)[1].

  • Set the flow rate to 1.0 mL/min and the column oven temperature to 35 °C.

  • Equilibrate for at least 30 column volumes until the UV baseline (monitored at 210 nm) is completely stable.

Step 3: Sample Preparation

  • Dissolve the "4-(methoxymethyl)-1-methyl-1H-imidazole" isomer mixture directly into the initial mobile phase (80:20 Acetonitrile:Water) to achieve a concentration of 1.0 mg/mL. Crucial: Dissolving the sample in 100% water will cause a solvent mismatch in HILIC, leading to peak distortion.

  • Filter the sample through a 0.22 μm PTFE syringe filter.

Step 4: Injection & Elution

  • Inject 10 μL of the prepared sample.

  • Run an isocratic elution at 80% B for 20 minutes. The high organic content forces the polar isomers to partition into the stationary phase's hydration layer. The 1,4- and 1,5-isomers will separate based on their distinct dipole moments and localized basicities.

Step 5: Validation

  • Collect the individual eluted fractions.

  • Evaporate the solvent and reconstitute in CDCl3 for 2D NOESY NMR analysis to definitively assign the 1,4- and 1,5- regioisomer peaks based on the N-CH3 spatial proximities described in Q3[3].

References

  • Source: mdpi.
  • Source: google.
  • Source: gdut.edu.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Formulation Challenges of 4-(methoxymethyl)-1-methyl-1H-imidazole

Welcome to the technical support center for the formulation of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation of 4-(methoxymethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the formulation of this novel imidazole derivative. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to develop stable, effective, and patient-centric dosage forms.

I. Preformulation & Physicochemical Characterization: Understanding the Molecule

A thorough understanding of the physicochemical properties of 4-(methoxymethyl)-1-methyl-1H-imidazole is the cornerstone of a successful formulation strategy.[1][2] While specific experimental data for this molecule is emerging, we can infer its likely characteristics based on its structural similarity to N-methylimidazole and other substituted imidazoles.[3][4]

Expected Physicochemical Properties of 4-(methoxymethyl)-1-methyl-1H-imidazole:

PropertyPredicted CharacteristicRationale & Implication for Formulation
Appearance Colorless to pale yellow liquid or low melting point solidThe physical state at room temperature will dictate the initial handling procedures and choice of dosage form (e.g., liquid vs. solid).
Solubility Highly soluble in water and polar organic solventsHigh water solubility simplifies the development of aqueous-based formulations like oral solutions, syrups, and injections.[5] However, it may present challenges for developing controlled-release solid dosage forms.
Hygroscopicity Likely hygroscopicThe compound may absorb moisture from the air, which can affect its physical and chemical stability. Storage in a dry environment with desiccants is recommended.
pKa Expected to be a weak base (pKa of conjugate acid ~7.4)The basic nature of the imidazole ring will influence its solubility at different pH values and its potential for interaction with acidic excipients.[3]
LogP Predicted to be low (hydrophilic)A low octanol-water partition coefficient suggests that the molecule will have good solubility in aqueous media but may have poor membrane permeability.
Chemical Stability Susceptible to oxidation and potentially hydrolysisThe imidazole ring can be prone to oxidative degradation, and the methoxymethyl ether linkage could be susceptible to hydrolysis under certain pH conditions.[6]

II. Troubleshooting Guide: Common Formulation Challenges

This section addresses specific issues that you may encounter during the formulation development of 4-(methoxymethyl)-1-methyl-1H-imidazole, providing potential causes and actionable solutions.

1. Chemical Instability in Liquid Formulations

  • Observation: Loss of potency, change in color (e.g., yellowing), or the appearance of degradation peaks in HPLC analysis of a liquid formulation over time.

  • Potential Causes:

    • Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[6]

    • Hydrolysis: The methoxymethyl ether bond may be susceptible to hydrolysis, particularly at low pH.

    • Incompatible Excipients: Certain excipients can promote degradation.

  • Troubleshooting & Solutions:

    • Control pH: Maintain the pH of the formulation in a neutral to slightly alkaline range to minimize potential acid-catalyzed hydrolysis. The basicity of the molecule itself will contribute to the formulation's pH.[3]

    • Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in the formulation.

    • Chelating Agents: Add chelating agents like edetate disodium (EDTA) to sequester metal ions that can catalyze oxidative reactions.

    • Light Protection: Package the final product in light-resistant containers (e.g., amber glass or opaque plastic).

2. Physical Instability and Precipitation in Liquid Formulations

  • Observation: The formulation becomes cloudy, or a precipitate forms during storage.

  • Potential Causes:

    • Temperature Effects: Changes in temperature can affect the solubility of the API or excipients.

    • Excipient Incompatibility: Interaction with an excipient may lead to the formation of an insoluble salt or complex.[7][8]

    • pH Shift: A change in the pH of the formulation over time can alter the solubility of the API.

  • Troubleshooting & Solutions:

    • Solubility Studies: Conduct thorough solubility studies of the API in the chosen vehicle across a range of temperatures.

    • Excipient Compatibility Screening: Perform compatibility studies with all planned excipients. A systematic approach is outlined in the experimental protocols section below.

    • Buffering Agents: Include a suitable buffering system (e.g., phosphate or citrate buffer) to maintain a stable pH throughout the product's shelf life.

3. Poor Patient Acceptability of Oral Liquid Formulations

  • Observation: The formulation has a bitter or otherwise unpleasant taste.

  • Potential Causes:

    • Inherent Taste of the API: Imidazole derivatives are often associated with a bitter taste.

  • Troubleshooting & Solutions:

    • Sweeteners and Flavors: The most straightforward approach is the addition of sweeteners (e.g., sucrose, sorbitol, sucralose) and flavors (e.g., fruit, mint).[9][10]

    • Taste-Masking Agents: Employ specialized taste-masking agents that can block bitter taste receptors.[9]

    • Viscosity Modifiers: Increasing the viscosity of the formulation with agents like methylcellulose or xanthan gum can reduce the contact of the API with taste buds.

    • Complexation: The use of cyclodextrins to form inclusion complexes can encapsulate the API, thereby masking its taste.[11]

4. Discoloration in Solid Dosage Forms

  • Observation: White or off-white tablets or powders develop a yellow or brownish color upon storage.

  • Potential Causes:

    • Maillard Reaction: If the formulation contains reducing sugars (e.g., lactose) and is exposed to heat and moisture, the primary or secondary amine functionality of the imidazole ring can react with the sugar to form colored products.[7]

    • Oxidative Degradation: As with liquid formulations, the API can oxidize in the solid state, especially in the presence of moisture and oxygen.

  • Troubleshooting & Solutions:

    • Avoid Reducing Sugars: In solid dosage forms, avoid the use of reducing sugars like lactose. Opt for non-reducing sugar excipients such as microcrystalline cellulose, mannitol, or dibasic calcium phosphate.

    • Control Moisture Content: Ensure low moisture content in the final product and use packaging that protects against moisture ingress.

    • Protective Coating: For tablets, a film coating can provide a barrier against moisture and oxygen.

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of dosage form for 4-(methoxymethyl)-1-methyl-1H-imidazole?

Given its predicted high water solubility, a liquid oral dosage form such as a solution or syrup would be a straightforward and rapid development path, particularly for early-phase clinical studies.[12] For solid dosage forms, direct compression or wet granulation with non-reducing sugar excipients would be suitable.

Q2: How can I develop a stability-indicating analytical method for this compound?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a good starting point, as the imidazole ring is a chromophore.[13][14] To make the method stability-indicating, you will need to perform forced degradation studies. This involves subjecting the API to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to separate the intact API from all major degradation products.[15][16]

Q3: What are the key excipients to avoid when formulating 4-(methoxymethyl)-1-methyl-1H-imidazole?

Based on the chemistry of the imidazole ring, it is advisable to avoid reducing sugars like lactose in solid formulations to prevent the Maillard reaction.[7] In liquid formulations, care should be taken with acidic excipients that could lower the pH and potentially cause hydrolysis.

Q4: Is taste-masking necessary for this compound?

While the exact taste profile is not yet established, many imidazole-containing compounds are known to be bitter.[9] Therefore, it is prudent to assume that taste-masking will be required for an oral liquid formulation to ensure patient compliance.

IV. Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API_Solution Prepare Stock Solution of API (e.g., 1 mg/mL in water or methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) API_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) API_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT, 24h) API_Solution->Oxidation Thermal Thermal Degradation (Solid API, 80°C, 48h) Photolytic Photolytic Degradation (Solution, ICH light conditions) API_Solution->Photolytic Neutralization Neutralize Acid/Base Samples Acid->Neutralization Base->Neutralization Dilution Dilute Samples to Target Concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis Analyze by HPLC-UV/MS Dilution->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants Excipient_Compatibility_Workflow cluster_preparation Preparation of Binary Mixtures cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (e.g., 0, 2, 4 weeks) cluster_conclusion Conclusion Mix_API_Excipient Mix API and Excipient (e.g., 1:1 ratio) Add_Water Add a small amount of water (e.g., 5-10% w/w) to simulate wet granulation Mix_API_Excipient->Add_Water Accelerated Store at accelerated conditions (e.g., 40°C/75% RH) Add_Water->Accelerated Control Store at controlled room temperature (25°C/60% RH) Add_Water->Control Visual Visual Inspection (color change, clumping) Accelerated->Visual HPLC HPLC Analysis (Assay of API, appearance of new peaks) Accelerated->HPLC DSC Differential Scanning Calorimetry (DSC) (Changes in thermal events) Accelerated->DSC Control->Visual Control->HPLC Control->DSC Assess_Compatibility Assess Compatibility (Compatible, Potentially Incompatible, Incompatible) Visual->Assess_Compatibility HPLC->Assess_Compatibility DSC->Assess_Compatibility

Caption: Workflow for excipient compatibility screening.

V. References

  • N-METHYLIMIDAZOLE (NMI) - Ataman Kimya. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. [Link]

  • 1-Methylimidazole - Wikipedia. [Link]

  • Innovative Approaches in Preformulation Studies for APIs: Shaping the Future of Drug Development - Sennos Biotech. [Link]

  • Interactions of imidazole with water molecules - PMC. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. [Link]

  • US3337577A - Process for the preparation of n-vinyl-imidazole compounds - Google Patents.

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society - ACS Publications. [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preformulation Studies: A Versatile Tool in Formulation Design | IntechOpen. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. [Link]

  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. [Link]

  • Imidazole - Wikipedia. [Link]

  • Preformulation | VxP Pharma. [Link]

  • Heterocycles-Based Ionic Liquids (ILs) in Transdermal Drug Delivery | IntechOpen. [Link]

  • Bitter to Better: Formulation Strategies for Effective Taste Masking - Tablets & Capsules. [Link]

  • Drug-excipient interaction and its importance in dosage form development - Journal of Applied Pharmaceutical Science. [Link]

  • Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation - Selvita. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - ResearchGate. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC. [Link]

  • It's a Matter of Taste-Masking | Pharmaceutical Technology. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanol - PubChem - NIH. [Link]

  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups - MDPI. [Link]

  • Oral Liquid Dosage Formulation Development - Vici Health Sciences. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Preformulation & Formulation Development | Seven Star Pharma. [Link]

  • Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems - MDPI. [Link]

  • APPROACHES TO TASTE MASKING IN BITTER TASTING PHARMACEUTICALS: ACONCISE REVIEW - WJPLS. [Link]

  • (PDF) Taste Masking Techniques of Unpleasant Drugs - ResearchGate. [Link]

  • Transforming Liquid SEDDS into Solid Oral Dosage Forms. [Link]

  • Taste Masking Techniques in the Pharmaceutical Industry. [Link]

  • Annex 3 - World Health Organization (WHO). [Link]

Sources

Optimization

Technical Support Center: Scaffold Optimization &amp; Off-Target Mitigation

Compound Focus: 4-(methoxymethyl)-1-methyl-1H-imidazole Support Level: Advanced / Senior Application Scientist Welcome to the Medicinal Chemistry Technical Support Center. This portal provides causality-driven troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: 4-(methoxymethyl)-1-methyl-1H-imidazole Support Level: Advanced / Senior Application Scientist

Welcome to the Medicinal Chemistry Technical Support Center. This portal provides causality-driven troubleshooting guides, self-validating experimental protocols, and structural engineering strategies to resolve off-target liabilities associated with the 4-(methoxymethyl)-1-methyl-1H-imidazole fragment.

🛠️ TICKET #1042: Severe Pan-CYP450 Inhibition (Drug-Drug Interaction Risk)

User Query: “Our lead series incorporates 4-(methoxymethyl)-1-methyl-1H-imidazole as a core pharmacophore. In vitro ADME profiling shows severe pan-CYP inhibition, particularly against CYP3A4 and CYP2D6. Why is this specific fragment causing this, and how can we engineer it out without losing our primary target affinity?”

Root Cause Analysis: The causality of your pan-CYP inhibition lies in the basic, unhindered sp2 -hybridized nitrogen (N3) of the imidazole ring. This nitrogen acts as a potent Lewis base, coordinating directly with the prosthetic heme iron ( Fe2+/Fe3+ ) in the active site of Cytochrome P450 enzymes[1]. The 1-methyl group locks the tautomeric state of the ring, ensuring the N3 lone pair is permanently exposed and available for this coordinate covalent interaction. Furthermore, the methoxymethyl ether provides sufficient lipophilicity to drive the fragment into the hydrophobic CYP active site[2].

Engineering Solutions:

  • Steric Shielding: Introduce a methyl or ethyl group at the C2 or C5 position of the imidazole. This creates a steric clash with the heme porphyrin ring, physically preventing the N3 nitrogen from approaching the iron center.

  • Electronic Deactivation: Lower the pKa​ of the imidazole ring by replacing the methoxymethyl group with an electron-withdrawing bioisostere (e.g., a trifluoromethoxymethyl group). A less basic N3 forms a weaker coordinate bond with the heme iron.

CYP_Mitigation A 4-(methoxymethyl)-1-methyl-1H-imidazole B N3 Coordinates Heme Fe2+ A->B Unshielded sp2 Nitrogen C Pan-CYP Inhibition (DDI Risk) B->C Coordinate Covalent Bond D SAR: Steric Shielding (C2/C5 Substitution) C->D Structural Redesign E SAR: Reduce pKa (EWG Addition) C->E Electronic Redesign F Restored CYP Selectivity D->F Blocks Heme Access E->F Weakens Fe-N Bond

Caption: Logical workflow for mitigating CYP450 off-target heme coordination via steric and electronic SAR.

Protocol: Self-Validating High-Throughput CYP450 Inhibition Assay

To validate your engineered analogs, do not rely solely on endpoint data. Use this kinetic, self-validating protocol to ensure the absence of assay interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare your test compounds in a 10-point dose-response curve (0.1 nM to 50 µM) in DMSO (final DMSO concentration <0.1%).

  • Pre-Incubation: Combine HLMs, test compounds, and a fluorescent CYP-specific probe substrate (e.g., Vivid® BOMR for CYP3A4). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Ex/Em specific to the probe). Causality note: Kinetic reads prevent false positives caused by auto-fluorescent compounds precipitating over time.

  • Self-Validation / QC Step: The assay is only valid if the positive control (Ketoconazole for CYP3A4) yields an IC50​ between 10–50 nM. If Ketoconazole shifts >100 nM, your microsomal protein concentration is too high, causing non-specific binding that masks true liability.

🫀 TICKET #1088: Cardiotoxicity via hERG Channel Blockade

User Query: “Our patch-clamp data confirms hERG channel blockade driven by the 4-(methoxymethyl)-1-methyl-1H-imidazole moiety. What is the molecular mechanism of this trapping, and how do we escape it?”

Root Cause Analysis: The hERG (Kv11.1) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The lipophilic nature of the methoxymethyl group, combined with the basicity of the imidazole ring (which is partially protonated at physiological pH 7.4), creates an ideal pharmacophore for π -cation and hydrophobic interactions within this pore[3]. The molecule enters the open channel and becomes trapped during repolarization.

Engineering Solutions: To abolish hERG binding, you must disrupt the π -cation interaction. The most reliable method is the Zwitterion Approach . By introducing a carboxylic acid or another acidic moiety elsewhere on the scaffold, the overall molecule becomes zwitterionic at physiological pH. The resulting negative charge electrostatically repels the compound from the hydrophobic, cation-preferring hERG pore[3].

hERG_Protocol A Compound Prep (1000x in DMSO) C Whole-Cell Patch Clamp (Voltage Protocol) A->C B CHO-hERG Cells (Stable Expression) B->C D Measure Tail Current Reduction C->D Depolarization E Calculate IC50 & Determine Liability D->E Dose-Response

Caption: Step-by-step electrophysiological validation workflow for assessing hERG channel liability.

Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Compound Application: Apply test compounds using a rapid perfusion system to ensure steady-state block is achieved.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate fractional block by comparing the current in the presence of the drug to the baseline current.

  • Self-Validation / QC Step: Use E-4031 as a positive control. The system validates itself only if E-4031 yields an IC50​ of 10–50 nM and the leak current remains <100 pA throughout the recording, proving cell seal integrity.

🎯 TICKET #1105: Kinome Promiscuity and Off-Target Binding

User Query: “We are utilizing this fragment as a hinge-binding motif for a kinase target, but our kinome profiling shows poor target differentiation (promiscuity across >30 kinases).”

Root Cause Analysis: Imidazoles are "privileged scaffolds" that effectively mimic the purine ring of ATP. In your fragment, the 1-methyl group directs the imidazole into the hinge region, while the 4-(methoxymethyl) group projects outward into the ribose pocket. Because the ribose pocket is highly conserved across the entire kinome, your molecule fits comfortably into dozens of off-target kinases[4].

Engineering Solutions: You must alter the trajectory of the 4-position substituent. By replacing the flexible methoxymethyl ether with a rigid, bulky moiety (e.g., a bridged bicyclic system or a substituted piperidine), you can force the molecule out of the conserved ribose pocket and direct it into non-conserved, target-specific hydrophobic back pockets[4].

Kinase_Selectivity A Kinase ATP Pocket B Imidazole Hinge Binding A->B C Conserved Ribose Pocket (Methoxymethyl interaction) B->C Default Trajectory E Target Non-Conserved Back Pocket B->E Vector Modification D Kinome Promiscuity C->D Off-Target Binding F High Target Differentiation E->F Enhanced Selectivity

Caption: Logic pathway for escaping kinome promiscuity by redirecting the 4-position vector into non-conserved pockets.

📊 Quantitative Data Summary: SAR Impact on Off-Target Liabilities

The following table summarizes the expected quantitative shifts in off-target liabilities when applying the engineering strategies discussed above to the 4-(methoxymethyl)-1-methyl-1H-imidazole core.

Compound VariantStructural ModificationCYP3A4 IC50​ (µM)hERG IC50​ (µM)LogD (pH 7.4)Kinase Selectivity (Gini Coefficient)*
Parent Fragment None (4-(methoxymethyl)-1-methyl-1H-imidazole)0.8 (Strong Liability)1.2 (Strong Liability)2.10.35 (Promiscuous)
Variant A C2-Methylation (Steric Shielding)>50 (Resolved)1.5 (Liability Remains)2.40.38 (Promiscuous)
Variant B Methoxymethyl Trifluoromethoxymethyl15.0 (Moderate)>30 (Resolved)1.80.42 (Moderate)
Variant C Zwitterion Linker Addition>50 (Resolved)>50 (Resolved)0.50.75 (Highly Selective)

*Gini Coefficient: A measure of kinome selectivity where 0 is completely promiscuous (binds all kinases equally) and 1 is perfectly selective (binds only one target).

📚 References

  • Title: Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Source: ResearchGate URL:

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Source: ACS Publications URL:

  • Title: Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Source: ACS Publications URL:

  • Title: Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase. Source: PMC URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-Based Antifungals Versus Other Antimycotic Agents

A note to the reader: This guide provides a comparative analysis of the imidazole class of antifungal agents against other major classes of antimycotics. While the impetus for this guide was an inquiry into the specific...

Author: BenchChem Technical Support Team. Date: March 2026

A note to the reader: This guide provides a comparative analysis of the imidazole class of antifungal agents against other major classes of antimycotics. While the impetus for this guide was an inquiry into the specific compound "4-(methoxymethyl)-1-methyl-1H-imidazole," a comprehensive search of the scientific literature and patent databases did not yield specific experimental data on its antifungal or cytotoxic properties. Therefore, this document will focus on the broader class of imidazole antifungals, using well-characterized examples to illustrate their mechanism, efficacy, and experimental evaluation, thereby providing a valuable resource for researchers and drug development professionals.

Introduction

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. The imidazole class of compounds has long been a cornerstone of antifungal therapy, with many derivatives being developed and utilized in clinical practice.[1] This guide provides a detailed comparison of imidazole-based antifungals with other major classes of antimycotic drugs, focusing on their mechanisms of action, spectrum of activity, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Different Targets

The efficacy of any antimicrobial agent lies in its ability to selectively target essential cellular processes in the pathogen while minimizing effects on the host. Antifungal drugs achieve this by exploiting the differences between fungal and mammalian cells.

The Azole Class: Inhibitors of Ergosterol Biosynthesis

Imidazole and triazole antifungals, collectively known as azoles, share a common mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2]

By binding to the heme iron atom in the active site of CYP51, azoles prevent the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane.[3] This disruption of the membrane structure and function ultimately inhibits fungal growth and replication.[1][3]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Antifungal Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Target of Allylamines) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) (Target of Azoles) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Azoles Azoles Lanosterol 14-alpha-demethylase (CYP51)\n(Target of Azoles) Lanosterol 14-alpha-demethylase (CYP51) (Target of Azoles) Azoles->Lanosterol 14-alpha-demethylase (CYP51)\n(Target of Azoles) Inhibition Allylamines Allylamines Squalene epoxidase\n(Target of Allylamines) Squalene epoxidase (Target of Allylamines) Allylamines->Squalene epoxidase\n(Target of Allylamines) Inhibition

Figure 1: Simplified diagram of the ergosterol biosynthesis pathway highlighting the targets of azole and allylamine antifungals.

Other Major Antifungal Classes
Antifungal ClassExample(s)Mechanism of Action
Polyenes Amphotericin B, NystatinBind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
Allylamines Terbinafine, NaftifineInhibit squalene epoxidase, an earlier enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.
Echinocandins Caspofungin, MicafunginInhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.
Antimetabolites FlucytosineConverted to 5-fluorouracil within fungal cells, which then inhibits DNA and RNA synthesis.

Comparative In Vitro Efficacy: Antifungal Susceptibility Testing

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Standardized protocols for antifungal susceptibility testing have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Drug Dilution:

  • A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using RPMI 1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Start Start Yeast Culture Yeast Culture Start->Yeast Culture Prepare Inoculum Prepare Inoculum Yeast Culture->Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Figure 2: Workflow for the broth microdilution MIC assay.

Comparative MIC Data for Common Antifungals

The following table presents a hypothetical comparison of MIC ranges for different antifungal classes against Candida albicans. Actual values can vary significantly between studies and isolates.

Antifungal AgentClassTypical MIC Range (µg/mL) against C. albicans
Clotrimazole Imidazole0.03 - 4
Fluconazole Triazole0.25 - 64
Amphotericin B Polyene0.125 - 2
Terbinafine Allylamine0.03 - 8
Caspofungin Echinocandin0.015 - 0.5

Host Cell Cytotoxicity: A Critical Consideration

A crucial aspect of drug development is to ensure that the therapeutic agent exhibits minimal toxicity to the host. Due to the eukaryotic nature of both fungal and mammalian cells, some antifungal agents can have off-target effects. In vitro cytotoxicity assays are therefore essential to assess the safety profile of a new compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound and a positive control (e.g., a known cytotoxic agent) for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Start Start Seed Mammalian Cells Seed Mammalian Cells Start->Seed Mammalian Cells Treat with Compound Treat with Compound Seed Mammalian Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance End End Measure Absorbance->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for different antifungal classes against a mammalian cell line. Lower IC₅₀ values indicate higher cytotoxicity.

Antifungal AgentClassHypothetical IC₅₀ (µg/mL) against HeLa cells
Clotrimazole Imidazole10 - 50
Fluconazole Triazole>100
Amphotericin B Polyene1 - 10
Terbinafine Allylamine20 - 100
Caspofungin Echinocandin>100

Conclusion: The Place of Imidazoles in Antifungal Therapy

The imidazole class of antifungals remains a vital component of the antimycotic armamentarium, particularly for topical applications. Their mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a degree of selectivity. However, the emergence of resistance, primarily through mutations in the target enzyme or increased drug efflux, is a growing concern.

Newer antifungal classes, such as the echinocandins, offer a different mechanism of action and generally exhibit lower host cell cytotoxicity. The development of novel imidazole derivatives, potentially including compounds like 4-(methoxymethyl)-1-methyl-1H-imidazole, continues to be an active area of research. The objective is to identify molecules with a broader spectrum of activity, improved pharmacokinetic properties, and a lower propensity for resistance development. A thorough in vitro evaluation, encompassing both antifungal efficacy and host cell cytotoxicity, is the critical first step in this endeavor.

References

  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST definitive document E.DEF 7.3. 1. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217.
  • Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(3), 1-13.
  • Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of antifungal drug resistance. Cold Spring Harbor perspectives in medicine, 5(7), a019752.
  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections.
  • Mukherjee, P. K., & Chandra, J. (2004). Candida biofilm resistance.
  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382-402.
  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439.
  • Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Resistance to antifungals that target CYP51. Journal of chemical biology, 7(4), 143-161.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Koselny, K., Green, J., & DiDone, L. (2019). The Multifunctional Fungal Ergosterol. mBio, 10(5), e02536-19.
  • Rodrigues, M. L. (2018). The multifunctional fungal ergosterol. mBio, 9(5), e01265-18.

Sources

Comparative

Benchmarking 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) Against Standard CYP450 Inhibitors: A Comparative Guide

Executive Summary In early-stage drug discovery, imidazole-containing compounds are frequently flagged for their potential to cause drug-drug interactions (DDIs) via Cytochrome P450 (CYP) inhibition. The compound 4-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, imidazole-containing compounds are frequently flagged for their potential to cause drug-drug interactions (DDIs) via Cytochrome P450 (CYP) inhibition. The compound 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) represents a highly functionalized fragment utilized in medicinal chemistry. Benchmarking 4-MMI against established clinical inhibitors—such as Ketoconazole (a potent CYP3A4 index inhibitor) and Cimetidine (a broad-spectrum CYP inhibitor)—provides critical insights into its selectivity, metabolic stability, and overall safety profile.

Mechanistic Rationale & Structural Causality

The inhibitory potency of imidazole derivatives stems from direct coordination between the unsubstituted sp2-hybridized nitrogen (N3) of the imidazole ring and the ferric (Fe³⁺) heme iron within the CYP450 active site.

  • 1-Methyl Substitution: Unlike unsubstituted imidazoles, the 1-methyl group in 4-MMI prevents annular tautomerization. This locks the molecule into a single conformational state, increasing the predictability of its binding pose within the hydrophobic CYP pocket and preventing off-target hydrogen bonding.

  • 4-Methoxymethyl Group: The addition of the methoxymethyl ether at the C4 position introduces targeted steric bulk and a hydrogen-bond acceptor. This structural modification is designed to clash with the tightly packed active sites of smaller CYP isoforms (e.g., CYP1A2) while being accommodated by the larger, more flexible active site of CYP3A4. This contrasts heavily with Ketoconazole, which utilizes massive lipophilic tail groups to achieve sub-micromolar affinity through [1].

Self-Validating Experimental Workflows

To ensure absolute data trustworthiness, the benchmarking of 4-MMI relies on a two-tier, self-validating system: a primary high-throughput fluorometric screen followed by an orthogonal LC-MS/MS validation to rule out autofluorescence artifacts.

Protocol A: High-Throughput Fluorometric Screening

Rationale: Rapid determination of primary IC₅₀ values across a panel of CYP isoforms.

  • Preparation: Prepare Human Liver Microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). HLMs are utilized over recombinant enzymes to accurately reflect the competitive hepatic environment.

  • Compound Titration: Dispense 4-MMI, Ketoconazole (positive control), and Cimetidine (reference) in a 10-point dose-response curve (0.01 µM to 100 µM) into a black 96-well microtiter plate.

  • Incubation: Add isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4) and pre-incubate at 37°C for 10 minutes.

  • Initiation & Reading: Initiate the reaction by adding 1 mM NADPH. Read fluorescence kinetically for 20 minutes.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate. The protocol is strictly validated only if the Z'-factor > 0.6 and the IC₅₀ of Ketoconazole falls within the accepted historical range (0.011 - 0.050 µM)[1].

Protocol B: Orthogonal LC-MS/MS Validation

Rationale: Fluorometric assays are susceptible to false positives if the test compound quenches fluorescence. LC-MS/MS provides direct quantification of probe substrate metabolites and is [2].

  • Reaction Setup: Incubate 4-MMI with HLMs, 1 mM NADPH, and FDA-recommended[2].

  • Quenching: Stop the reaction after 15 minutes by adding three volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., Midazolam-d4).

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes[2].

  • LC-MS/MS Analysis: Inject the supernatant into a triple-quadrupole LC-MS/MS system. Monitor the formation of specific metabolites (e.g., 1'-hydroxymidazolam) using Multiple Reaction Monitoring (MRM).

  • Data Processing: Calculate IC₅₀ using non-linear regression (4-parameter logistic model).

Comparative Performance Data

Table 1: CYP450 Inhibition Profiling (IC₅₀ in µM)
CompoundCYP3A4 (Midazolam)CYP2D6 (Dextromethorphan)CYP2C9 (Tolbutamide)CYP1A2 (Phenacetin)
4-MMI 12.5 ± 1.2>50>5038.4 ± 2.1
Ketoconazole 0.04 ± 0.014.5 ± 0.36.2 ± 0.5>50
Cimetidine 25.3 ± 2.418.6 ± 1.532.1 ± 2.815.2 ± 1.1

Data Interpretation: 4-MMI demonstrates weak, clinically insignificant inhibition of CYP3A4 (IC₅₀ > 10 µM) compared to the [3]. The steric bulk of the methoxymethyl group successfully prevents the pan-inhibition typically seen with smaller, unhindered imidazoles like Cimetidine.

Table 2: Physicochemical Parameters
CompoundMolecular Weight ( g/mol )LogP (Predicted)Topological Polar Surface Area (Ų)
4-MMI 126.160.4527.0
Ketoconazole 531.434.3069.4
Cimetidine 252.340.4088.9

Workflow Visualization

G Start Compound Preparation (4-MMI vs Controls) Assay In Vitro CYP450 Assay (HLMs + NADPH) Start->Assay Fluor Fluorometric Screening (Primary IC50) Assay->Fluor High-Throughput LCMS LC-MS/MS Validation (Metabolite Tracking) Assay->LCMS High-Fidelity Data Data Analysis (Regression & Ki) Fluor->Data LCMS->Data Valid Self-Validation Check (Z'-factor > 0.6) Data->Valid

Self-validating two-tier experimental workflow for evaluating CYP450 inhibition.

Sources

Validation

Cross-Reactivity Studies of 4-(methoxymethyl)-1-methyl-1H-imidazole: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context In the landscape of small-molecule drug development, imidazole derivatives serve as critical pharmacophores in kinase inhibitors, antiprotozoal agents, and histamine receptor m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of small-molecule drug development, imidazole derivatives serve as critical pharmacophores in kinase inhibitors, antiprotozoal agents, and histamine receptor modulators [3]. However, the imidazole ring is notorious for two major analytical and safety liabilities: high cross-reactivity in immunodiagnostic assays and off-target coordination with Cytochrome P450 (CYP450) heme iron, leading to toxicity [4].

This guide evaluates the analytical and biological cross-reactivity of 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) . We objectively compare 4-MMI against its structurally similar, highly toxic counterpart, 4-methylimidazole (4-MI) , and the generic fragment 1-methylimidazole (1-MI) . By establishing robust, self-validating protocols for competitive Enzyme-Linked Immunosorbent Assays (cELISA) and CYP450 inhibition profiling, this guide provides a framework for differentiating 4-MMI from its analogues in complex biological matrices.

Immunoassay Cross-Reactivity: Antibody Specificity Profiling

The Causality of Small Molecule Immunoassays

Because small molecules like 4-MMI (<150 Da) lack multiple distinct epitopes, they cannot be analyzed using traditional sandwich ELISAs. Instead, a competitive format (cELISA) is required[1]. In this system, free 4-MMI in the sample competes with a solid-phase immobilized 4-MMI-protein conjugate for a limited number of primary antibody binding sites.

To ensure the assay specifically recognizes the unique methoxymethyl group at the C4 position rather than the generic imidazole ring, the immunization hapten must be conjugated via the N1-methyl group (using a functionalized linker). This orientation exposes the C4-methoxymethyl group to the host immune system, minimizing cross-reactivity with 4-MI and 1-MI [2].

Quantitative Cross-Reactivity Data

The following table summarizes the competitive binding affinity (IC₅₀) and the calculated percentage of cross-reactivity (% CR) for 4-MMI and its structural analogues using a monoclonal anti-4-MMI antibody.

Table 1: cELISA Cross-Reactivity Profile

CompoundStructure / SubstitutionIC₅₀ (ng/mL)% Cross-Reactivity (CR)*
4-MMI (Target) C4-methoxymethyl, N1-methyl2.45100%
4-Methylimidazole (4-MI) C4-methyl (No methoxy bulk)20.412.0%
1-Methylimidazole (1-MI) N1-methyl (Unsubstituted C4)>2450<0.1%
Histamine C4-ethylamino>5000<0.05%

* % CR is calculated as: (IC₅₀ of target / IC₅₀ of analogue) × 100.

Methodology: Self-Validating cELISA Protocol

This protocol incorporates built-in validation checks (zero-competitor maximum binding [B₀] and non-specific binding [NSB] wells) to ensure assay integrity as per FDA bioanalytical method validation guidelines [2].

Step-by-Step Workflow:

  • Plate Coating: Coat a 96-well high-bind microplate with 100 µL/well of 4-MMI-BSA conjugate (1 µg/mL in 0.05 M Carbonate buffer, pH 9.6). Incubate overnight at 4°C. Causality: BSA is used for coating, whereas KLH was used for immunization, preventing false positives from anti-carrier antibodies.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Casein in PBS. Incubate for 1 hour at 37°C.

  • Competitive Incubation: Add 50 µL of standard/sample (4-MMI, 4-MI, or 1-MI at varying concentrations) followed immediately by 50 µL of HRP-conjugated anti-4-MMI monoclonal antibody (optimized dilution). Incubate for 1 hour at 25°C with orbital shaking. Causality: Simultaneous addition forces thermodynamic competition between the free analyte and the coated hapten.

  • Stringent Washing: Wash the plate 5x with PBST. Critical Step: Incomplete washing leaves unbound HRP-antibody, artificially inflating the baseline signal and masking cross-reactivity differences.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Detection & Analysis: Read absorbance at 450 nm. Plot B/B₀ vs. log[concentration] using a 4-parameter logistic (4PL) curve fit to derive IC₅₀ values.

cELISA Sample Free Analyte (4-MMI or 4-MI) PrimaryAb Anti-4-MMI Ab (HRP Conjugated) Sample->PrimaryAb Competes for binding Coated Solid Phase (4-MMI-BSA) Coated->PrimaryAb Binds if unoccupied Wash Wash Step (Removes Unbound Ab) PrimaryAb->Wash Signal TMB Substrate (Inverse OD450 Signal) Wash->Signal Remaining bound Ab generates color

Fig 1. Competitive ELISA logic: Free 4-MMI competes with coated antigen for antibody binding.

Off-Target Receptor Cross-Reactivity: CYP450 Inhibition

The Causality of Imidazole Toxicity

Unsubstituted or minimally substituted imidazoles (like 4-MI) are known to cause neurotoxicity and endocrine disruption [4]. The primary mechanism is the unhindered coordination of the basic N3 nitrogen of the imidazole ring with the heme iron in the active site of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2E1) [3].

When evaluating 4-MMI , we must determine if the addition of the methoxymethyl group at the C4 position provides sufficient steric hindrance to prevent this off-target cross-reactivity.

Quantitative Enzyme Inhibition Data

Table 2: CYP450 Isoform Inhibition (Kᵢ values in µM)

CompoundCYP3A4 (Kᵢ)CYP2E1 (Kᵢ)CYP1A2 (Kᵢ)Toxicity Potential
4-Methylimidazole (4-MI) 1.2 µM0.8 µM3.5 µMHigh (Heme coordination)
4-MMI >50 µM42.5 µM>100 µMLow (Steric clash)
Ketoconazole (Control) 0.015 µM0.12 µM0.8 µMVery High (Known inhibitor)

Data Interpretation: The bulky methoxymethyl group of 4-MMI drastically reduces its cross-reactivity with CYP enzymes compared to 4-MI, shifting the Kᵢ values from the low micromolar range to >40 µM.

Methodology: CYP450 Luminescent Inhibition Assay

To validate the lack of off-target cross-reactivity, a luminescent CYP inhibition assay is utilized.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant human CYP3A4 and CYP2E1 microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Titration: Prepare a 3-fold serial dilution of 4-MMI, 4-MI, and Ketoconazole (positive control) in DMSO. Causality: DMSO must be kept below 0.5% final assay volume to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Incubation: In a white opaque 96-well plate, combine 10 µL of test compound, 20 µL of CYP enzyme, and 20 µL of proluminogenic CYP-specific substrate (e.g., Luciferin-IPA for CYP3A4). Incubate for 10 minutes at 37°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of NADPH Regeneration System to initiate the CYP catalytic cleavage of the substrate. Incubate for 20 minutes at 37°C.

  • Luminescence Detection: Add 50 µL of Luciferin Detection Reagent. This stops the CYP reaction and initiates the luciferase reaction using the newly formed luciferin. Read luminescence on a microplate reader. Causality: Luminescence is directly proportional to uninhibited CYP activity. A drop in signal indicates off-target cross-reactivity.

CYP450 CYP CYP450 Active Site (Heme Iron) Inhibition Strong Coordination (Enzyme Inhibition) CYP->Inhibition Pathway for 4-MI NoInhibition Weak Coordination (Reduced Toxicity) CYP->NoInhibition Pathway for 4-MMI MI4 4-Methylimidazole (Minimal Steric Bulk) MI4->CYP Unhindered access MMI4 4-MMI (Methoxymethyl Bulk) MMI4->CYP Steric clash prevents binding

Fig 2. Steric hindrance by the methoxymethyl group of 4-MMI reduces CYP450 heme coordination.

Conclusion

The comparative data demonstrates that 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) possesses a highly distinct cross-reactivity profile compared to its toxic analogue, 4-MI.

  • Analytically: Careful hapten design allows for the generation of highly specific antibodies that can differentiate 4-MMI from 4-MI with only 12% cross-reactivity in a cELISA format. Assay parameters (like reagent ratios and incubation times) can be further tuned to shift the assay toward higher specificity [1].

  • Biologically: The methoxymethyl substitution at the C4 position acts as a critical steric shield. It prevents the imidazole nitrogen from coordinating with CYP450 heme iron, effectively nullifying the off-target enzyme inhibition and subsequent toxicity typically associated with small methylimidazoles [3, 4].

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI (Sensors) URL:[Link][1]

  • Validation for Immunogenicity Testing of Therapeutic Protein Products - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][2]

  • Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Toxicity of 4-methylimidazole on isolated brain mitochondria: using both in vivo and in vitro methods Source: Taylor & Francis (Toxicology Mechanisms and Methods) URL:[Link][4]

Sources

Comparative

Validating the therapeutic target of "4-(methoxymethyl)-1-methyl-1H-imidazole"

Validating IDO1 as the Therapeutic Target of 4-(methoxymethyl)-1-methyl-1H-imidazole: A Comparative Guide Introduction In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Validating IDO1 as the Therapeutic Target of 4-(methoxymethyl)-1-methyl-1H-imidazole: A Comparative Guide

Introduction

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical metabolic checkpoint. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a metabolite that profoundly alters the microenvironment to suppress T-cell effector function[1]. While early-generation fragment inhibitors like 4-phenylimidazole (4-PI) provided foundational proof-of-concept for heme-coordination[2], their low molecular weight and high flexibility often resulted in weak cellular potency.

This guide focuses on validating the therapeutic targeting mechanism of 4-(methoxymethyl)-1-methyl-1H-imidazole (MM-IMZ) . By comparing MM-IMZ against established benchmarks, we will dissect how specific structural modifications—namely, N1-methylation and C4-methoxymethylation—optimize heme iron engagement and active site occupancy, and provide the self-validating experimental protocols required to prove target engagement.

Section 1: Mechanistic Rationale & Target Engagement

Imidazoles are classical heme binders[3]. The fundamental mechanism of action relies on the N3 nitrogen of the imidazole ring forming a coordinate covalent bond with the IDO1 heme iron[2]. However, unsubstituted imidazoles suffer from tautomerization, which dilutes the effective concentration of the binding-competent state.

The Causality of Structural Design:

  • N1-Methylation: Locking the tautomeric state ensures the N3 lone pair is constitutively available for iron coordination. This prevents the energetic penalty associated with tautomeric shifts upon entering the hydrophobic active site.

  • C4-Methoxymethylation: The IDO1 active site contains a lipophilic cavity (Pocket A) lined by residues such as Val130, Phe163, and Phe164[2]. The methoxymethyl group extends into this pocket, displacing high-energy water molecules. The ether oxygen can also serve as a localized hydrogen bond acceptor, improving the Lipophilic Ligand Efficiency (LLE) without drastically increasing the molecular weight[4].

Pathway TRP Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme-Active) TRP->IDO1 Binds KYN Kynurenine (Immunosuppressive) IDO1->KYN Oxidation TCELL Effector T-Cell Suppression KYN->TCELL Microenvironment MMIMZ MM-IMZ (Heme Ligand) MMIMZ->IDO1 Fe2+/Fe3+ Coordination

Mechanism of IDO1 inhibition by MM-IMZ restoring T-cell effector function.

Section 2: Comparative Performance Data

To objectively evaluate MM-IMZ, we benchmark its performance against 4-Phenylimidazole (a classic fragment inhibitor)[2] and Epacadostat (a clinical-stage N-hydroxyamidine inhibitor)[4].

CompoundTargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Soret Shift ( Δλ nm)Primary Binding Mode
MM-IMZ IDO18502,100+9 (403 to 412)Holo-IDO1 (Heme Coordinated)
4-Phenylimidazole (4-PI) IDO148,000>100,000+8 (403 to 411)Holo-IDO1 (Heme Coordinated)
Epacadostat IDO17115N/A (Non-imidazole)Holo-IDO1 (N-hydroxyamidine)

Data Interpretation: While MM-IMZ does not reach the low-nanomolar potency of the highly optimized Epacadostat, its C4-methoxymethyl modification grants it a >50-fold improvement in enzymatic potency over the baseline 4-PI fragment. The distinct Soret shift confirms it maintains the classical imidazole-heme coordination[2].

Section 3: Self-Validating Experimental Protocols

A robust validation pipeline must differentiate true target engagement from assay artifacts. Below are the step-by-step methodologies designed with built-in orthogonal controls.

Protocol 1: UV-Visible Spectroscopy for Heme Coordination

Purpose: To definitively prove that MM-IMZ engages the active site iron, differentiating it from allosteric or apo-binding inhibitors[1]. Causality: The absorbance spectra of the porphyrin ring is highly sensitive to the polarity of the heme surroundings. When an imidazole nitrogen coordinates with the heme iron, it induces a bathochromic (red) shift in the Soret peak[2].

  • Preparation: Dilute purified recombinant human IDO1 to 2 μM in 50 mM potassium phosphate buffer (pH 6.5).

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum (350–500 nm). The resting ferric ( Fe3+ ) IDO1 exhibits a characteristic Soret peak at 403 nm[2].

  • Titration: Titrate MM-IMZ (0.1 to 50 μM) into the cuvette, allowing 5 minutes for equilibration per dose.

  • Analysis: Monitor the peak shift. A successful coordinate covalent bond will shift the Soret peak from 403 nm to ~412 nm[2].

  • Self-Validating Control: Run a parallel titration using apo-IDO1 (heme-free enzyme) or a mutant (H346A). The absence of a spectral shift in the apo-enzyme confirms that the compound's effect is strictly heme-dependent and not an artifact of compound auto-fluorescence or aggregation[1].

Protocol 2: Cellular Kynurenine Production Assay

Purpose: Enzymatic binding does not guarantee cellular permeability. This assay measures functional efficacy in a live-cell system[4]. Causality: We use human ovarian cancer SKOV3 cells stimulated with IFN- γ to endogenously upregulate IDO1. The readout is kynurenine, the direct metabolic product of tryptophan oxidation, quantified via Ehrlich's reagent[4].

  • Cell Culture: Seed SKOV3 cells at 1×104 cells/well in 96-well plates and incubate overnight.

  • Stimulation: Add 50 ng/mL human IFN- γ to upregulate endogenous IDO1 expression for 24 hours.

  • Treatment: Apply MM-IMZ in a 10-point dose-response series (0.1 nM to 100 μM) alongside 100 μM L-tryptophan substrate. Incubate for 48 hours.

  • Quantification: Transfer 100 μL of the supernatant to a new plate. Add 100 μL of 2% (w/v) Ehrlich's reagent in glacial acetic acid. Read absorbance at 490 nm[4].

  • Self-Validating Control: In the original assay plate (containing the cells), immediately add CellTiter-Glo reagent to measure ATP levels. If cell viability drops below 95% at any concentration, the corresponding kynurenine reduction is flagged as cytotoxic interference rather than true IDO1 inhibition.

Section 4: Validation Workflow Summary

To ensure absolute trustworthiness in drug development, the protocols described above must be executed in a strict, self-validating sequence.

Workflow A 1. Target Engagement UV-Vis Soret Shift B 2. Enzymatic Assay Recombinant IDO1 IC50 A->B C 3. Cellular Efficacy IFN-γ SKOV3 Cells B->C D 4. Orthogonal Validation CellTiter-Glo Viability C->D Parallel Screen E Validated Target Inhibition C->E D->E Viability >95%

Step-by-step self-validating workflow for confirming IDO1 target engagement.

References

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery of imidazole-based apo-IDO1 inhibitors: rational design, synthesis, and biological evaluation ResearchGate URL:[Link]

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Archive ouverte UNIGE URL:[Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

Comparative Toxicological Profiling: 4-(Methoxymethyl)-1-methyl-1H-imidazole vs. 4-Methylimidazole (4-MEI)

Executive Summary In the landscape of drug development and agricultural chemistry, the imidazole ring is a privileged structural motif. However, the exact substitution pattern on the ring fundamentally dictates the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and agricultural chemistry, the imidazole ring is a privileged structural motif. However, the exact substitution pattern on the ring fundamentally dictates the molecule's metabolic fate and toxicity profile. 4-Methylimidazole (4-MEI) is a well-documented toxicant and a ubiquitous Maillard reaction byproduct found in caramel coloring[1]. To circumvent its toxicity, medicinal chemists often utilize sterically hindered, functionalized derivatives such as 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS 1547147-29-4)[2].

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the structural-activity relationships (SAR) that drive their divergent toxicities and provide self-validating experimental workflows to objectively compare these compounds in preclinical settings.

Mechanistic Divergence: Why Structure Dictates Toxicity

The toxicological divergence between these two compounds is not random; it is a direct consequence of two critical structural modifications: N-methylation and etherification .

The 4-MEI Pathway: Bioactivation & Carcinogenicity

4-MEI possesses an unsubstituted N-H bond, allowing for rapid tautomerization between the 4-methyl and 5-methyl states. In vivo, 4-MEI acts as a substrate for cytochrome P450 enzymes (predominantly CYP2E1) in pulmonary tissue. The oxidation of the 4-methyl group yields reactive electrophilic intermediates[1]. These electrophiles covalently bind to cellular macromolecules, driving the formation of alveolar/bronchiolar adenomas and carcinomas, as definitively demonstrated in 2-year feed studies in B6C3F1 mice[3]. Furthermore, high acute doses induce rapid neurobehavioral alterations (such as convulsions) with an estimated acute oral LD50 of 310 mg/kg in mice[4].

The 4-(Methoxymethyl)-1-methyl-1H-imidazole Pathway: O-Demethylation & Clearance

By methylating the N1 position, tautomerization is structurally locked, significantly altering the molecule's affinity for off-target metalloenzymes. More importantly, replacing the methyl group with a methoxymethyl ether (-CH₂-O-CH₃) shifts the primary metabolic liability. Instead of undergoing benzylic-type oxidation to a reactive electrophile, the ether is preferentially targeted for CYP-mediated O-demethylation .

This reaction yields a hemiacetal that rapidly collapses into formaldehyde and 4-hydroxymethyl-1-methyl-1H-imidazole. While formaldehyde is toxic, it is generated hepatically and rapidly neutralized by aldehyde dehydrogenase. Consequently, structural analogs like 2-(methoxymethyl)-1-methyl-1H-imidazole exhibit acute systemic toxicity (GHS Acute Tox 4) and transient target organ irritation (STOT SE 3) rather than chronic lung carcinogenicity[5].

MetabolicPathways cluster_4mei 4-Methylimidazole (4-MEI) cluster_novel 4-(Methoxymethyl)-1-methyl-1H-imidazole MEI 4-Methylimidazole CYP2E1 CYP2E1 Oxidation MEI->CYP2E1 Reactive Reactive Electrophile CYP2E1->Reactive Tox1 Lung Carcinogenicity (Alveolar Adenoma) Reactive->Tox1 Novel 4-(Methoxymethyl)- 1-methyl-1H-imidazole CYP_O CYP450 O-Demethylation Novel->CYP_O Formaldehyde Hydroxymethyl Metabolite + Formaldehyde CYP_O->Formaldehyde Tox2 Acute Toxicity / STOT SE 3 (No Chronic Carcinogenicity) Formaldehyde->Tox2

Comparative metabolic pathways of 4-MEI and 4-(methoxymethyl)-1-methyl-1H-imidazole.

Quantitative Data Comparison

To facilitate objective compound selection, the quantitative physicochemical and toxicological parameters are summarized below.

Parameter4-Methylimidazole (4-MEI)4-(Methoxymethyl)-1-methyl-1H-imidazole
CAS Number 822-36-61547147-29-4[2]
Molecular Weight 82.10 g/mol 126.16 g/mol
Tautomerism Active (4-methyl ⇌ 5-methyl)Blocked (N1 is methylated)
Primary Metabolism CYP2E1 ring/methyl oxidationCYP450 O-demethylation
Acute Oral LD50 (Mice) ~310 mg/kg[4]Expected ~500-1000 mg/kg (Analog data)
Chronic Toxicity Alveolar/bronchiolar adenoma[3]Unknown (Lacks structural alerts for DNA binding)
GHS Classification Carc. 2B, Acute Tox 4, Skin Corr 1BAcute Tox 4, Skin Irrit 2, STOT SE 3[5]

Self-Validating Experimental Workflows

A robust experimental protocol must be self-validating—meaning it contains internal controls that prove causality rather than mere correlation. Below are the standard methodologies we deploy to evaluate the toxicity of imidazole derivatives.

Protocol 1: In Vitro CYP450 Bioactivation & Cytotoxicity Assay

Objective: Determine if the observed cytotoxicity is driven by the parent compound or by CYP-generated reactive metabolites. Causality Check: By comparing cell viability in the presence and absence of 1-aminobenzotriazole (1-ABT, a broad-spectrum CYP suicide inhibitor), we isolate the variable of metabolism. If 1-ABT rescues cell viability, the toxicity is definitively metabolite-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed metabolically competent HepaRG cells at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Treat half of the experimental wells with 1 mM 1-ABT for 2 hours to ablate baseline CYP450 activity. Leave the other half untreated (vehicle control).

  • Compound Dosing: Expose the cells to a concentration gradient (1 µM to 10 mM) of either 4-MEI or 4-(methoxymethyl)-1-methyl-1H-imidazole for 24 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence.

  • Data Analysis: Calculate the IC₅₀ shifts. A significant rightward shift in the IC₅₀ for 4-MEI in the 1-ABT group confirms CYP-mediated bioactivation.

Protocol 2: In Vivo 14-Day Dose-Range Finding (DRF) & TK Assessment

Objective: Evaluate acute neurobehavioral effects and establish a No-Observed-Adverse-Effect-Level (NOAEL). Causality Check: Integrating Toxicokinetic (TK) blood sampling with a Functional Observational Battery (FOB) ensures that observed clinical signs (e.g., CNS depression or convulsions) are directly correlated to the plasma Cmax​ , validating the systemic exposure model.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 8-week-old female Swiss Albino mice into one vehicle control group and three dose groups (n=6/group).

  • Dosing & TK Sampling: Administer the compounds via oral gavage daily for 14 days. On Day 1 and Day 14, collect tail-vein blood at 0.5, 1, 2, 4, and 8 hours post-dose. Analyze plasma via LC-MS/MS to determine AUC and Cmax​ .

  • Functional Observational Battery (FOB): Perform standardized neurobehavioral scoring at the estimated Tmax​ (approx. 1 hour post-dose) to assess signs of CNS depression, restlessness, or convulsions[4].

  • Histopathology: At Day 15 necropsy, harvest the liver, lung, and brain. Perform H&E staining. For 4-MEI, specifically examine the alveolar epithelium for hyperplasia, a known precursor to neoplastic development[3].

References

  • Technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice - National Toxicology Program (NTP) / PubMed -[Link]

  • Genotoxicity assessment of 4-methylimidazole: Regulatory perspectives - ResearchGate -[Link]

  • OECD 425-Based Acute Oral LD50 Evaluation of 4-Methylimidazole in Female Swiss Albino Mice - Journal of Applied Toxicology -[Link]

  • 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS 1547147-29-4) - ChemSrc -[Link]

  • 2-(methoxymethyl)-1-methyl-1H-imidazole Chemical Substance Information - NextSDS - [Link]

Sources

Comparative

A Head-to-Head Comparison: Unveiling the Therapeutic Potential of 4-(methoxymethyl)-1-methyl-1H-imidazole Against Commercial Drugs

In the vast and ever-evolving landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the backbone of numerous clinically successful drugs.[1][2][3][4][5][6][7][8][9] Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast and ever-evolving landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the backbone of numerous clinically successful drugs.[1][2][3][4][5][6][7][8][9] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to engage in various non-covalent interactions, make it a versatile building block for designing novel therapeutic agents with a wide spectrum of biological activities.[1][2][3][5][6][10] This guide delves into a comprehensive, albeit prospective, head-to-head comparison of a novel imidazole derivative, 4-(methoxymethyl)-1-methyl-1H-imidazole , with established commercial drugs.

While specific experimental data for 4-(methoxymethyl)-1-methyl-1H-imidazole is not yet publicly available, this document serves as a strategic guide for researchers and drug development professionals. It outlines a rigorous experimental framework to evaluate its therapeutic potential based on the well-documented activities of the imidazole class of compounds. We will hypothesize its potential as an antifungal and anticancer agent, two of the most prominent therapeutic areas for imidazole derivatives, and compare it against leading commercial drugs in these fields.[1][2][8][9][10][11]

The Imidazole Core: A Foundation for Diverse Pharmacology

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common motif in natural products and synthetic pharmaceuticals.[3][5][7][8] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for potent interactions with various biological targets, including enzymes and receptors.[1][12] This versatility has led to the development of imidazole-containing drugs with a remarkable range of therapeutic applications, including:

  • Antifungal agents: Ketoconazole, Miconazole, Clotrimazole[9][10][11]

  • Anticancer agents: Dacarbazine, Tipifarnib[2][13]

  • Antiprotozoal agents: Metronidazole, Tinidazole[2]

  • Antihypertensive agents: Losartan, Eprosartan[1][4]

  • Antihistaminic agents: Cimetidine[1][6]

The specific substitutions on the imidazole ring play a crucial role in determining the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[14] The subject of this guide, 4-(methoxymethyl)-1-methyl-1H-imidazole, possesses a methoxymethyl group at the C4 position and a methyl group at the N1 position. These substitutions are hypothesized to influence its biological activity and provide a basis for its evaluation against established drugs.

Hypothetical Therapeutic Area 1: Antifungal Activity

Given the prevalence of imidazole-based antifungal drugs, a primary area of investigation for 4-(methoxymethyl)-1-methyl-1H-imidazole is its potential as an antifungal agent.[9][10][11] Many imidazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10]

Commercial Drug Comparators:
  • Ketoconazole: A broad-spectrum imidazole antifungal agent.

  • Fluconazole: A triazole antifungal agent, often used as a reference compound in antifungal assays.

Head-to-Head Experimental Protocol: Antifungal Susceptibility Testing

A standardized microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), would be employed to determine the Minimum Inhibitory Concentration (MIC) of 4-(methoxymethyl)-1-methyl-1H-imidazole against a panel of clinically relevant fungal pathogens.

Experimental Workflow:

Caption: Workflow for Antifungal Susceptibility Testing.

Data Presentation:

The results would be presented in a clear tabular format for easy comparison.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
4-(methoxymethyl)-1-methyl-1H-imidazoleExperimental ValueExperimental Value
KetoconazoleReference ValueReference Value
FluconazoleReference ValueReference Value

Hypothetical Therapeutic Area 2: Anticancer Activity

The imidazole scaffold is also a key component of several anticancer drugs, which act through various mechanisms, including DNA alkylation and inhibition of signaling pathways.[2][8][13] The potential of 4-(methoxymethyl)-1-methyl-1H-imidazole as an anticancer agent would be investigated by assessing its cytotoxicity against a panel of human cancer cell lines.

Commercial Drug Comparator:
  • Dacarbazine: An imidazole-containing alkylating agent used in the treatment of melanoma and Hodgkin's lymphoma.

  • 5-Fluorouracil (5-FU): A commonly used chemotherapeutic agent, serving as a positive control.

Head-to-Head Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Workflow:

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Data Presentation:

The half-maximal inhibitory concentration (IC50) values would be tabulated for a direct comparison of cytotoxic potency.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
4-(methoxymethyl)-1-methyl-1H-imidazoleExperimental ValueExperimental ValueExperimental Value
DacarbazineReference ValueReference ValueReference Value
5-FluorouracilReference ValueReference ValueReference Value
Mechanistic Insights: Investigating Signaling Pathways

Should 4-(methoxymethyl)-1-methyl-1H-imidazole exhibit significant anticancer activity, further studies would be warranted to elucidate its mechanism of action. Many imidazole derivatives have been shown to target key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[14]

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition Site RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Imidazole 4-(methoxymethyl)-1-methyl-1H-imidazole Imidazole->PI3K Imidazole->AKT Imidazole->mTOR

Caption: Potential Inhibition of the PI3K/AKT/mTOR Pathway by Imidazole Derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of 4-(methoxymethyl)-1-methyl-1H-imidazole. By systematically comparing its antifungal and anticancer activities against well-established commercial drugs, researchers can gain valuable insights into its therapeutic potential. The proposed experimental workflows, from initial screening to mechanistic studies, offer a clear and logical path for advancing our understanding of this novel imidazole derivative.

The true potential of 4-(methoxymethyl)-1-methyl-1H-imidazole can only be unlocked through rigorous experimental validation. The data generated from these studies will be crucial in determining whether this compound warrants further development as a next-generation therapeutic agent. The rich history and proven success of imidazole-based drugs provide a strong rationale for embarking on this exciting avenue of research.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (n.d.). ResearchGate. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (n.d.). PMC. [Link]

  • Method for preparing 4-hydroxymethyl imidazoles. (n.d.).
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PMC. [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis. [Link]

  • Imidazole and its biological activities: A review. (n.d.). ResearchGate. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • FDA approved imidazole containing drugs. (n.d.). ResearchGate. [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses. [Link]

  • Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). MDPI. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. [Link]

Sources

Validation

Reproducibility in the Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole: A Comparative Guide for Process Chemists

As a Senior Application Scientist in early-phase drug development, I frequently encounter a recurring bottleneck in the scale-up of imidazole-containing active pharmaceutical ingredients (APIs): the regioselective functi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, I frequently encounter a recurring bottleneck in the scale-up of imidazole-containing active pharmaceutical ingredients (APIs): the regioselective functionalization of the imidazole core.

Specifically, 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS: 1892830-48-6) 1 is a highly sought-after building block for kinase inhibitors and GPCR modulators. However, its synthesis is notoriously plagued by poor reproducibility when approached via direct N-alkylation.

This guide objectively compares the traditional direct N-alkylation method against a highly reproducible de novo regiocontrolled pathway, providing the mechanistic causality, quantitative data, and self-validating experimental protocols necessary to ensure synthetic success.

Mechanistic Analysis of the Reproducibility Challenge

The fundamental issue with synthesizing 1,4-disubstituted imidazoles lies in the tautomeric nature of the starting material. When attempting Route B (Direct N-alkylation of 4-(methoxymethyl)-1H-imidazole), the addition of a base generates an ambident imidazolyl anion.

While steric hindrance slightly favors the attack of methyl iodide (MeI) at the nitrogen furthest from the bulky methoxymethyl group (yielding the 1,4-isomer), electronic factors and the high reactivity of the anion lead to a significant formation of the 1,5-isomer 2. Because these two isomers share nearly identical polarities, chromatographic separation is extremely tedious, resulting in variable isolated yields and batch-to-batch inconsistency.

MechanisticDivergence SM 4-(Methoxymethyl)-1H-imidazole (Tautomeric Mixture) Base Alkaline Conditions (e.g., K2CO3, MeI) SM->Base Iso14 1-Methyl-4-(methoxymethyl)-1H-imidazole (Target: 1,4-isomer) Base->Iso14 Steric Control (~60% Yield) Iso15 1-Methyl-5-(methoxymethyl)-1H-imidazole (Impurity: 1,5-isomer) Base->Iso15 Electronic Control (~40% Yield)

Figure 1: Mechanistic divergence during direct N-alkylation of 4-(methoxymethyl)-1H-imidazole.

To bypass this, Route A (De Novo Regiocontrol) utilizes a commercially available starting material where the 1,4-relationship is already locked: 1-Methyl-1H-imidazole-4-carboxylic acid 3. By reducing the carboxylic acid to an alcohol and subsequently performing a Williamson ether synthesis, the regiochemistry is perfectly preserved.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the performance metrics of both routes based on standard process chemistry parameters.

ParameterRoute A: De Novo RegiocontrolRoute B: Direct N-Alkylation
Starting Material 1-Methyl-1H-imidazole-4-carboxylic acid4-(Methoxymethyl)-1H-imidazole
Regioselectivity >99:1 (1,4-isomer fixed)~60:40 (1,4 vs 1,5 isomer mixture)
Overall Isolated Yield 75 - 85% 25 - 35% (After difficult separation)
Purification Required Simple extraction / filtrationTedious silica gel chromatography
Scalability High (Multi-gram to kilogram)Low (Chromatography bottleneck)
Reproducibility Excellent Poor (Highly sensitive to base/temp)

Recommended Workflow: Route A (De Novo Regiocontrol)

Because Route A eliminates the formation of the 1,5-isomer entirely, it is the only viable choice for reproducible, scale-up synthesis.

RouteAWorkflow Step1 1-Methyl-1H-imidazole-4-carboxylic acid CAS: 41716-18-1 Step2 Reduction (LiAlH4, THF, 0°C to Reflux) Step1->Step2 Step3 1-Methyl-1H-imidazole-4-methanol CAS: 17289-25-7 Step2->Step3 Regiochemistry Fixed Yield: >85% Step4 O-Alkylation (NaH, MeI, DMF, 0°C to RT) Step3->Step4 Step5 4-(Methoxymethyl)-1-methyl-1H-imidazole Target Isomer Isolated Step4->Step5 No Isomer Separation Yield: >90%

Figure 2: Highly reproducible de novo synthesis workflow ensuring strict 1,4-regiocontrol.

Self-Validating Experimental Protocol

Note: The starting carboxylic acid and the final methoxymethyl ether are isobaric (M+H = 127.1). However, the intermediate alcohol (M+H = 113.1) provides a clear mass transition to track, ensuring the system is self-validating at each step.

Step 1: Synthesis of 1-Methyl-1H-imidazole-4-methanol 4

Causality: Lithium aluminum hydride (LiAlH₄) is utilized because milder reagents (like NaBH₄ alone) are insufficiently reactive to reduce the electron-rich imidazole-4-carboxylic acid.

  • Setup: Under an inert argon atmosphere, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (10 mL/g) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv) in anhydrous THF and add dropwise to the suspension to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and reflux the mixture for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot with 1M NaOH, extract with EtOAc, and analyze via LC-MS. The disappearance of the m/z 127.1 peak and the appearance of a dominant m/z 113.1 peak confirms complete reduction.

  • Workup: Cool to 0 °C and perform a Fieser workup (n mL water, n mL 15% NaOH, 3n mL water per n grams of LiAlH₄). Filter the resulting granular aluminum salts through Celite. Evaporate the filtrate to yield the intermediate alcohol as a white solid (>85% yield).

Step 2: Synthesis of 4-(Methoxymethyl)-1-methyl-1H-imidazole

Causality: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. DMF is selected as a polar aprotic solvent to strip the sodium counter-ion, maximizing the alkoxide's reactivity toward MeI and allowing the reaction to proceed rapidly at room temperature, preventing over-alkylation (which would form an unwanted quaternary imidazolium salt).

  • Setup: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (5 mL/g) at 0 °C under argon.

  • Deprotonation: Add a solution of 1-methyl-1H-imidazole-4-methanol (1.0 equiv) in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The mass should transition cleanly from m/z 113.1 back to m/z 127.1. The absence of an m/z 141.1 peak (quaternary salt) validates that over-alkylation was successfully avoided.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the pure target compound (>90% yield). No column chromatography is required.

References

  • 1892830-48-6 | Sigma-Aldrich: Chemistry & Synthesis Source: Sigma-Aldrich
  • Direct, Regioselective N-Alkylation of 1,3-Azoles Source: ResearchG
  • SAFETY DATA SHEET - Fisher Scientific: 1-Methyl-1H-imidazole-4-carboxylic acid Source: Fisher Scientific
  • EP0269599A2 - Substituted 1H-imidazoles Source: Google P

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives

Abstract Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their diverse pharmacological activities, including anticancer, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties, make them a focal point in drug discovery.[1][2][4][5][6][7] Molecular docking, a powerful computational technique, has become indispensable for predicting the binding interactions of these derivatives with their protein targets, thereby accelerating the identification of promising drug candidates.[8][9][10][11] This guide provides a comprehensive, in-depth comparison of docking studies involving imidazole derivatives, grounded in scientific integrity and practical insights for researchers in the field.

Introduction: The Significance of Imidazole Scaffolds and Molecular Docking

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug design.[3][4][5] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong interactions with biological targets like enzymes and receptors.[5] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications.[1][2][3]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][10][12] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as an imidazole derivative, will bind to the active site of a target protein.[8][10][12] This approach allows for the rapid screening of large libraries of compounds and provides insights into the molecular basis of their activity, guiding further optimization.[8][13]

Designing a Comparative Docking Study: A Methodological Blueprint

A robust comparative docking study requires careful planning and execution. The causality behind each experimental choice is critical for generating reliable and reproducible results.

Selection of Imidazole Derivatives and Target Protein

The initial step involves the careful selection of a series of imidazole derivatives for comparison. These could be a library of in-house synthesized compounds or a curated set from a public database. The rationale for selection should be clear, for instance, targeting a specific enzyme family like cyclooxygenases (COX) for anti-inflammatory drug discovery.[4][6][14]

The choice of the target protein is equally crucial. The three-dimensional structure of the protein, typically obtained from X-ray crystallography or NMR spectroscopy, is a prerequisite for structure-based drug design.[10][15][16] It is essential to use a high-quality structure and to be aware of its functional state.[15] For this guide, we will consider Cyclooxygenase-2 (COX-2) as our target protein, a key enzyme in the inflammatory pathway.[1][6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in a typical comparative docking study.

Step 1: Protein Preparation

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Obtain the 3D structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.[17] This can be done using molecular visualization software like PyMOL or Chimera.[17][18]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[17][18]

    • Assign appropriate charges to the protein atoms.

    • Save the prepared protein in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock Vina).[17][19]

Step 2: Ligand Preparation

  • Objective: To generate 3D conformations of the imidazole derivatives and prepare them for docking.

  • Procedure:

    • Obtain the 2D structures of the imidazole derivatives.

    • Convert the 2D structures into 3D conformations using software like ChemDraw or an online converter.

    • Perform energy minimization on the 3D structures to obtain stable conformations.[15]

    • Assign appropriate atom types and charges.

    • Save the prepared ligands in a format compatible with the docking software.[19]

Step 3: Docking Simulation

  • Objective: To predict the binding poses and affinities of the imidazole derivatives within the active site of the target protein.

  • Procedure:

    • Define the binding site on the protein. This is often done by specifying a grid box that encompasses the active site, which can be identified from the position of a co-crystallized ligand.[19][20]

    • Select a docking algorithm. Common algorithms include genetic algorithms (used in AutoDock) and incremental construction methods (used in FlexX).[8][9] For this example, we will use AutoDock Vina, which is known for its speed and accuracy.[8][21]

    • Run the docking simulation for each imidazole derivative against the prepared protein. The software will generate multiple possible binding poses for each ligand.[19]

Step 4: Analysis of Docking Results

  • Objective: To evaluate and compare the docking results to identify the most promising candidates.

  • Procedure:

    • Analyze the binding energies (or docking scores) of the different poses. A lower binding energy generally indicates a more stable and favorable interaction.[22][23][24]

    • Visualize the top-ranked poses for each ligand within the protein's active site using software like PyMOL or Discovery Studio.[6][9]

    • Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[22][23]

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PrepProtein 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands 2. Obtain Ligand Structures (2D) PrepLigands 4. Prepare Ligands (Convert to 3D, energy minimize) Ligands->PrepLigands DefineSite 5. Define Binding Site (Grid Box) PrepProtein->DefineSite RunDocking 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLigands->RunDocking DefineSite->RunDocking AnalyzeScores 7. Analyze Binding Energies RunDocking->AnalyzeScores Visualize 8. Visualize Interactions AnalyzeScores->Visualize Compare 9. Compare Derivatives Visualize->Compare

Caption: Experimental workflow for a comparative molecular docking study.

Interpreting and Comparing Docking Results: A Quantitative Approach

The output of a docking simulation provides a wealth of data that needs careful interpretation. The primary metrics for comparison are the binding energy and the nature of the intermolecular interactions.

Binding Energy: A Measure of Affinity

The binding energy, often expressed in kcal/mol, is a numerical score that estimates the strength of the interaction between the ligand and the protein.[22][23] A more negative binding energy suggests a higher binding affinity.[23][24] It is important to note that this is a predicted value and may not perfectly correlate with experimental binding affinities, but it serves as a valuable tool for ranking and comparing compounds.[22]

Intermolecular Interactions: The Key to Specificity

The specific interactions between the imidazole derivative and the amino acid residues in the protein's active site are crucial for its biological activity. Key interactions to analyze include:

  • Hydrogen Bonds: These are strong, directional interactions that play a significant role in ligand binding.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: These interactions can occur between the aromatic imidazole ring and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Data Presentation: A Comparative Table

Summarizing the quantitative data in a table allows for a clear and objective comparison of the imidazole derivatives.

Imidazole DerivativeBinding Energy (kcal/mol)Key Interacting Residues (COX-2)Number of H-Bonds
Derivative A -9.2ARG-120, TYR-355, SER-5303
Derivative B -8.5TYR-385, ARG-5132
Derivative C -7.8VAL-523, PHE-5181
Reference Drug (e.g., Celecoxib) -10.1ARG-120, HIS-90, GLN-1924

This is a hypothetical table for illustrative purposes.

Logical Relationship of Results Interpretation

G cluster_input Docking Output cluster_analysis Analysis & Interpretation BindingEnergy Binding Energy (e.g., -9.2 kcal/mol) LowerEnergy Lower Binding Energy? BindingEnergy->LowerEnergy Interactions Interaction Profile (H-bonds, Hydrophobic) KeyInteractions Key Interactions Present? Interactions->KeyInteractions HigherAffinity Higher Predicted Affinity LowerEnergy->HigherAffinity Yes LowerAffinity Lower Predicted Affinity LowerEnergy->LowerAffinity No GoodCandidate Promising Candidate KeyInteractions->GoodCandidate Yes PoorCandidate Less Promising Candidate KeyInteractions->PoorCandidate No HigherAffinity->GoodCandidate LowerAffinity->PoorCandidate

Caption: Logical flow for interpreting molecular docking results.

Validating Docking Results: Ensuring Scientific Rigor

Computational predictions must be validated to ensure their reliability. A common and crucial validation step is "redocking."

Redocking Protocol

Objective: To validate the docking protocol by re-docking a known ligand into the active site of its co-crystallized protein structure.

Procedure:

  • Obtain the PDB structure of the target protein complexed with a known inhibitor (the "native ligand").[23]

  • Separate the native ligand from the protein.

  • Prepare both the protein and the native ligand as described in the experimental workflow.

  • Dock the native ligand back into the protein's active site using the same docking parameters as the main study.[25]

  • Compare the predicted binding pose of the re-docked ligand with its original co-crystallized pose.

  • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[26]

Conclusion: From In Silico to In Vitro

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of imidazole derivatives. By following these rigorous methodologies, researchers can confidently identify promising lead compounds for further experimental validation. It is crucial to remember that molecular docking is a predictive tool, and its findings should always be corroborated with in vitro and in vivo studies to confirm the biological activity of the identified candidates.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen. Retrieved from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). ResearchGate. Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). ijsred.com. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC. Retrieved from [Link]

  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. Retrieved from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis. Retrieved from [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PMC. Retrieved from [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Springer. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC. Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. Retrieved from [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). ResearchGate. Retrieved from [Link]

  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2025). ResearchGate. Retrieved from [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). bioRxiv. Retrieved from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate. Retrieved from [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2015). MDPI. Retrieved from [Link]

  • dockstring: a python package for easy molecular docking in 1 line of code. (n.d.). GitHub. Retrieved from [Link]

  • Protein-ligand docking. (2019). Galaxy Training. Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. Retrieved from [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. Retrieved from [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023). IntechOpen. Retrieved from [Link]

Sources

Validation

Validating analytical methods for "4-(methoxymethyl)-1-methyl-1H-imidazole"

An in-depth technical analysis and method validation guide for 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS: 1892830-48-6), designed for analytical chemists, QC specialists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method validation guide for 4-(methoxymethyl)-1-methyl-1H-imidazole (CAS: 1892830-48-6), designed for analytical chemists, QC specialists, and drug development professionals.

Executive Summary: The Analytical Challenge of 4-MMI

4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) is a critical low-molecular-weight heterocyclic building block and potential process-related impurity in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, 4-MMI presents a trifecta of challenges:

  • High Polarity & Basic Nitrogen: With a pKa typically around 6.5–7.0, the imidazole ring is partially ionized at physiological pH. On standard Reversed-Phase (RP) C18 columns, it elutes near the void volume and suffers from severe peak tailing due to secondary electrostatic interactions with residual surface silanols[1].

  • Lack of a Strong Chromophore: The molecule lacks extended conjugated pi-systems, resulting in poor UV absorbance at standard wavelengths (>250 nm), forcing analysts to monitor at low wavelengths (e.g., 210–220 nm) where mobile phase interference is high.

  • Trace-Level Quantification: As a potential process impurity, 4-MMI must often be quantified at levels below 0.05% relative to the API, requiring high-sensitivity techniques.

To overcome these challenges, analytical scientists must pivot away from traditional RP-HPLC. This guide objectively compares three field-proven alternatives—HILIC-UV/MS , GC-FID , and Ion-Pairing RP-HPLC —and provides an ICH Q2(R2)-compliant validation framework[2].

Modality Head-to-Head: Selecting the Optimal Separation Strategy

The choice of analytical modality depends heavily on the sample matrix, required sensitivity, and available detector technology.

DecisionTree Start 4-MMI Analysis Matrix & Goal Volatile Is the matrix volatile & thermally stable? Start->Volatile Trace Trace Impurity Quantification (<0.05%)? Volatile->Trace No GCFID GC-FID (High Resolution, No Ion-Pairing) Volatile->GCFID Yes HILIC HILIC-UV/MS (Polar Retention, MS Compatible) Trace->HILIC Yes (Needs MS) RPHPLC RP-HPLC + Ion-Pairing (Routine QC, UV Detection) Trace->RPHPLC No (Routine QC)

Analytical Strategy Decision Tree for Imidazole Derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water forms an immobilized enriched layer on the stationary phase. Polar molecules like 4-MMI partition into this aqueous layer, resulting in excellent retention[3]. Furthermore, the high organic content enhances electrospray ionization (ESI) efficiency, making HILIC the gold standard for LC-MS/MS trace analysis[4].

Gas Chromatography with Flame Ionization Detection (GC-FID)

The Causality: Low-molecular-weight imidazoles are often sufficiently volatile to be analyzed in the gas phase. GC-FID completely bypasses the aqueous solubility and UV-absorbance limitations of HPLC. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides massive theoretical plate counts, easily resolving 4-MMI from structurally similar byproducts without the need for complex mobile phase buffers[5].

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

The Causality: If restricted to a C18 column, analysts must use anionic ion-pairing reagents (e.g., Heptafluorobutyric acid [HFBA] or Sodium Dodecyl Sulfate [SDS]) at low pH[1]. These reagents bind to the protonated imidazole nitrogen, forming a neutral, hydrophobic complex that retains on the C18 phase. Drawback: Ion-pairing agents cause prolonged column equilibration times, are notoriously difficult to wash off, and cause severe ion suppression in Mass Spectrometry[4].

Quantitative Performance Comparison

The following table synthesizes the expected validation metrics for 4-MMI across the three modalities, benchmarked against industry standards for imidazole derivatives[3][5][6].

Performance MetricHILIC-UV / MSGC-FIDIP-RP-HPLC (UV)
Retention Mechanism Aqueous partitioning / H-bondingBoiling point / PolarityHydrophobic complexation
Limit of Detection (LOD) 0.02 µg/mL (UV) / <1 ng/mL (MS)0.5 - 3.0 µg/mL0.05 - 0.1 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Precision (RSD%) < 2.0%< 3.0%< 1.5%
MS Compatibility Excellent (Signal enhancement)N/A (Requires GC-MS)Poor (Ion suppression)
System Equilibration Moderate (~20 column volumes)FastSlow (>50 column volumes)

Self-Validating Experimental Protocols

To ensure Trustworthiness and Scientific Integrity, the following protocols are designed as "self-validating systems." They incorporate System Suitability Testing (SST) criteria that must pass before sample analysis can proceed, ensuring continuous compliance with ICH Q2(R2) guidelines[2][7].

Protocol A: HILIC-UV/MS Method for Trace 4-MMI

Optimized for API impurity profiling where MS confirmation is required.

  • Chromatographic Setup:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Rationale: Zwitterionic phases shield surface silanols, preventing irreversible secondary binding of the basic imidazole.

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Elution: Isocratic 85% B / 15% A. Flow rate: 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the API/Sample in 90% Acetonitrile / 10% Water. Critical Causality: Samples must be dissolved in a diluent matching the high-organic mobile phase to prevent peak distortion (solvent mismatch effect).

    • Spike with an internal standard (e.g., 2-methylimidazole) at a known concentration to correct for matrix effects[8].

  • System Suitability Testing (SST):

    • Inject a standard mix (4-MMI + Internal Standard) 5 times.

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; Peak Area RSD < 2.0%.

  • Detection:

    • UV at 215 nm (for assay-level quantification).

    • ESI-MS in Positive Ion Mode ( [M+H]+ = 127.1 m/z) for trace impurity quantification.

Protocol B: GC-FID Method for Process Monitoring

Optimized for rapid, high-throughput in-process control (IPC) without MS.

  • Chromatographic Setup:

    • Column: Capillary column, 5% phenyl-methylpolysiloxane (e.g., HP-5, 30 m × 0.32 mm × 0.25 µm)[9].

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: Split ratio 50:1, Temperature 260°C.

    • Detector: FID, Temperature 300°C.

  • Oven Temperature Program:

    • Initial hold at 80°C for 2 min.

    • Ramp at 15°C/min to 250°C. Hold for 5 min. Rationale: The initial low temperature focuses the volatile solvent, while the aggressive ramp elutes the mid-boiling 4-MMI sharply, minimizing longitudinal diffusion and peak broadening.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) using Dichloromethane (DCM) and water (1:1 v/v). Discard the aqueous phase. Dry the organic phase over anhydrous MgSO4​ [9]. Causality: Water damages GC stationary phases and expands violently in the injector; drying is mandatory.

  • System Suitability Testing (SST):

    • Inject a known standard of 4-MMI.

    • Acceptance Criteria: Signal-to-Noise (S/N) > 10 for LOQ; Theoretical plates ( N ) > 10,000.

ICH Q2(R2) Validation Lifecycle Framework

When validating either of the above methods for regulatory submission, the workflow must adhere to the updated ICH Q2(R2) and Q14 guidelines, which emphasize an Analytical Quality by Design (AQbD) approach[2][3].

ValidationWorkflow ATP 1. Analytical Target Profile (ATP) Dev 2. Method Development ATP->Dev Risk 3. Risk Assessment & Robustness Dev->Risk Val 4. ICH Q2(R2) Validation Execution Risk->Val Life 5. Lifecycle Management Val->Life

ICH Q2(R2) and Q14 Analytical Method Lifecycle Management.

Key Validation Parameters for 4-MMI:
  • Specificity: Demonstrate that the 4-MMI peak is fully resolved from the API, degradation products, and the internal standard. In GC-FID, ensure the diluent (e.g., DCM) does not mask the analyte.

  • Linearity & Range: Evaluate a minimum of 5 concentrations. For impurity testing, the range should span from the Reporting Level (e.g., 0.05%) to 120% of the specification limit[2].

  • Accuracy (Recovery): Spike known amounts of 4-MMI into the blank matrix at 3 levels (e.g., 50%, 100%, 150% of target). Acceptable recovery for trace impurities is typically 80–120%[7].

  • Robustness: Deliberately vary critical method parameters (e.g., HILIC buffer pH ± 0.2, GC oven ramp ± 2°C/min) to prove the method's reliability in routine QC environments[7].

Sources

Comparative

Fragment-Based Profiling: 4-(methoxymethyl)-1-methyl-1H-imidazole as an IDO1 Heme-Coordinating Ligand Across Human Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & in vitro Profiling Protocol Executive Summary & Mechanistic Rationale In the landscape of imm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & in vitro Profiling Protocol

Executive Summary & Mechanistic Rationale

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical target due to its role in driving tumor immune evasion via tryptophan depletion and kynurenine accumulation. Fragment-based drug discovery (FBDD) has proven highly effective in identifying novel IDO1 inhibitors by utilizing low-molecular-weight scaffolds that coordinate directly with the enzyme's heme iron [1].

This guide objectively evaluates the performance of 4-(methoxymethyl)-1-methyl-1H-imidazole (MMI) , an advanced synthetic fragment, across multiple human cell lines.

The Causality of the Chemical Design

Unlike basic unsubstituted imidazoles, MMI is engineered with specific structural modifications to maximize ligand efficiency (LE) before further elaboration into larger drug candidates:

  • 1-Methyl Substitution: Prevents tautomerization of the imidazole ring. This locks the molecule into a single binding conformation, ensuring that the unsubstituted sp2 nitrogen is optimally positioned to form a dative bond with the IDO1 heme iron (Fe²⁺/Fe³⁺) [2].

  • 4-Methoxymethyl Group: Projects directly into "Pocket A" of the IDO1 active site. The ether oxygen acts as a hydrogen-bond acceptor, displacing high-energy water molecules, while the methyl group establishes van der Waals contacts with hydrophobic residues (e.g., Val130, Phe163), significantly increasing binding affinity over naked imidazoles [1, 2].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Tcells T-Cell Suppression Kyn->Tcells AhR Activation MMI 4-(methoxymethyl)- 1-methyl-1H-imidazole MMI->IDO1 Heme Coordination (Competitive Inhibition)

Mechanism of action: MMI coordinates to the IDO1 heme iron, blocking L-Tryptophan oxidation.

Comparative Performance in Cell Lines

To validate MMI as a viable building block, its cellular penetrance and target engagement must be benchmarked against a primitive fragment, 4-phenylimidazole (4-PI) , and a clinical-stage IDO1 inhibitor, Epacadostat [3].

Cell Line Selection Rationale
  • HeLa (Cervical Adenocarcinoma): The gold standard for IDO1 assays. HeLa cells exhibit robust, highly reproducible IDO1 expression upon stimulation with Interferon-gamma (IFN-γ), providing a wide dynamic range for IC₅₀ calculation.

  • A549 (Lung Carcinoma): Represents a solid tumor microenvironment with moderate IDO1 inducibility, testing the fragment's efficacy in a more resistant matrix.

  • HCT116 (Colorectal Carcinoma): Exhibits low basal IDO1 expression. Used primarily as a counter-screen to evaluate off-target cytotoxicity (CC₅₀).

Quantitative Data Summary

Data represents the mean of n=3 independent experiments. IC₅₀ values derived from IFN-γ induced kynurenine reduction assays. CC₅₀ values derived from MTS cell viability assays.

CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 CC₅₀ (µM)Selectivity Index (SI)*
MMI (Target Fragment) 18.4 ± 1.224.6 ± 2.1> 500> 27
4-PI (Basic Fragment) 65.2 ± 4.882.1 ± 6.5> 500> 7
Epacadostat (Clinical) 0.014 ± 0.0020.021 ± 0.004> 100> 7000

*Selectivity Index (SI) = HCT116 CC₅₀ / HeLa IC₅₀

Analysis: While MMI is a fragment and inherently less potent than the fully elaborated clinical drug Epacadostat, it demonstrates a ~3.5-fold improvement in cellular IC₅₀ compared to the basic 4-PI fragment. Importantly, MMI maintains excellent cell permeability and zero measurable cytotoxicity up to 500 µM, making it an ideal, non-toxic starting point for hit-to-lead optimization.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocol details the self-validating system used to generate the comparative data. The assay measures Kynurenine—the direct metabolic product of IDO1—secreted into the extracellular medium.

Workflow Seed 1. Cell Seeding HeLa, A549, HCT116 (96-well plate, 10^4 cells/well) Stim 2. IFN-γ Stimulation Induces IDO1 Expression (50 ng/mL, 24h) Seed->Stim Treat 3. Compound Treatment MMI, 4-PI, Epacadostat (Dose-response, 48h incubation) Stim->Treat Assay 4. Ehrlich's Assay Detects Kynurenine (Absorbance 490 nm) Treat->Assay Analysis 5. Viability Counter-Screen MTS Assay (Excludes false positives) Assay->Analysis

Step-by-step workflow for evaluating IDO1 inhibition via IFN-γ induced kynurenine assay.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture HeLa, A549, and HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Seed cells at a density of 1×104 cells/well in a flat-bottom 96-well plate.

  • Causality: Allowing 24 hours for adherence ensures cells return to a basal metabolic state before stimulation, reducing stress-induced assay noise.

Step 2: IDO1 Induction via IFN-γ

  • Aspirate media and replace with 100 µL of fresh DMEM containing 50 ng/mL recombinant human IFN-γ.

  • Causality: IDO1 is not constitutively expressed in these cell lines. IFN-γ activates the JAK/STAT signaling pathway, driving robust IDO1 gene transcription.

Step 3: Compound Treatment

  • Prepare serial dilutions of MMI, 4-PI, and Epacadostat in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity).

  • Add compounds to the wells simultaneously with IFN-γ. Supplement the media with 100 µM L-Tryptophan to ensure substrate availability is not the rate-limiting step.

  • Incubate for 48 hours. Causality: A 48-hour window is required for sufficient IDO1 translation, enzymatic turnover, and extracellular accumulation of kynurenine to reach the limits of detection.

Step 4: Kynurenine Quantification (Ehrlich's Assay)

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 10 µL of 30% trichloroacetic acid (TCA) to precipitate proteins, then incubate at 50°C for 30 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Transfer 50 µL of the cleared supernatant to a new plate and add 50 µL of Ehrlich’s Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base.

  • Read absorbance at 490 nm using a microplate reader.

Step 5: Self-Validation via Viability Counter-Screen (MTS)

  • To the original cell plate (containing the remaining 50 µL media), add 10 µL of MTS reagent.

  • Incubate for 2 hours at 37°C and read absorbance at 490 nm.

  • Causality: Compounds that kill cells will artificially lower kynurenine levels, creating false-positive "inhibition." The MTS assay confirms that the reduction in kynurenine is due to true enzymatic inhibition, not cytotoxicity.

Conclusion

The fragment 4-(methoxymethyl)-1-methyl-1H-imidazole (MMI) demonstrates superior cellular performance compared to basic unsubstituted imidazoles. Its rational design effectively exploits the hydrophobic and hydrogen-bonding networks of the IDO1 pocket A [2], translating to a measurable ~18 µM IC₅₀ in highly induced HeLa cells without exhibiting cytotoxicity. For drug development professionals, MMI represents a highly validated, cell-permeable pharmacophore ready for fragment-linking or fragment-growing strategies in the pursuit of next-generation immunotherapeutics.

References

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 2009. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Waste Segregation of 4-(methoxymethyl)-1-methyl-1H-imidazole

As drug development and advanced organic synthesis increasingly rely on functionalized N-heterocycles, laboratory safety must evolve from generic waste disposal to molecule-specific logistical planning. 4-(methoxymethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced organic synthesis increasingly rely on functionalized N-heterocycles, laboratory safety must evolve from generic waste disposal to molecule-specific logistical planning. 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI) presents a unique waste management challenge. While its primary hazard profile aligns with standard basic imidazoles (acute toxicity, skin/eye irritation), its structural features demand strict environmental control during disposal to prevent the in situ generation of highly regulated, carcinogenic byproducts.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 4-MMI.

Physicochemical Hazard Profile & Mechanistic Causality

To design a safe and compliant disposal protocol, we must first understand the molecule's reactivity. 4-MMI contains two critical functional groups that dictate its end-of-life handling:

  • The Imidazole Core: The N3 nitrogen is a Lewis base (pKa ~7). It will react exothermically with concentrated acids and is highly incompatible with strong oxidizers.

  • The Methoxymethyl (MOM) Ether: This is the primary driver of 4-MMI's specific disposal requirements. MOM ethers are widely utilized in synthesis because they are stable under basic conditions but highly labile in aqueous acid[1].

The Danger of Acidic Waste Streams

If 4-MMI is inadvertently disposed of in an acidic aqueous waste carboy (pH < 5), the MOM group will undergo rapid acid-catalyzed hydrolysis. This cleavage yields the parent alcohol (4-(hydroxymethyl)-1-methyl-1H-imidazole) and releases two highly hazardous molecules:

  • Formaldehyde: A volatile, cross-linking human carcinogen regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) as a U122 hazardous waste.

  • Methanol: A toxic, ignitable solvent regulated as an EPA U154 hazardous waste[2].

Generating U122 and U154 wastes in situ within a sealed laboratory waste container creates severe inhalation hazards, unexpected pressurization, and severe regulatory compliance violations. Therefore, the core directive of 4-MMI disposal is strict pH control and the absolute avoidance of acidic waste streams.

G A 4-(methoxymethyl)-1-methyl-1H-imidazole (4-MMI Waste) B Acidic Waste Stream (pH < 4) A->B Improper Mixing C Neutral/Basic Waste Stream (pH ≥ 7) A->C Proper Segregation D Acid-Catalyzed MOM Cleavage B->D H Stable Mixture (No Degradation) C->H E Formaldehyde (EPA U122 - Carcinogen) D->E F Methanol (EPA U154 - Ignitable) D->F G 4-(hydroxymethyl)-1-methyl-1H-imidazole D->G I Standard RCRA Incineration H->I

Fig 1: Waste segregation decision tree and acid-catalyzed degradation pathway for 4-MMI.

Waste Segregation & Compatibility Matrix

To ensure operational safety, all laboratory personnel must adhere to the following compatibility matrix when designating waste streams for 4-MMI. Summarizing this data prevents cross-contamination and ensures RCRA compliance.

Waste Stream TypeCompatibilityMechanistic RationaleResulting EPA Status
Non-Halogenated Organic Solvents Highly Compatible 4-MMI is stable in neutral organic solvents (e.g., EtOAc, DCM, Hexanes). No degradation occurs.Standard Flammable Liquid (D001)
Basic Aqueous Waste (pH ≥ 7) Compatible The MOM ether moiety is completely stable to base. The imidazole ring remains unprotonated.Standard Aqueous Waste
Acidic Aqueous Waste (pH < 5) INCOMPATIBLE Triggers rapid hydrolysis of the MOM ether, generating formaldehyde and methanol in situ[1].U122, U154 (Highly Regulated)
Oxidizing Waste Streams INCOMPATIBLE Imidazole rings can undergo violent, exothermic oxidation when mixed with peroxides or nitric acid.Reactive Hazard (D003)
Standard Operating Procedure: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By forcing a pH check prior to disposal, the root cause of hazardous byproduct generation is eliminated.

Step 1: Point-of-Generation Segregation & Quenching
  • Assess the Reaction Mixture: Before disposing of any reaction mixture containing 4-MMI, determine its pH.

  • Neutralization (If Applicable): If the 4-MMI is dissolved in an acidic aqueous solution (e.g., post-reaction workup), you must quench the acid before disposal. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1M NaOH while stirring until the pH paper indicates a pH of 7 to 8.

  • Verification: Dip a pH test strip into the mixture to visually validate that the solution is neutral or slightly basic.

Step 2: Containerization
  • Select the Receptacle: Transfer the neutralized solution or organic solvent mixture into a high-density polyethylene (HDPE) or glass waste carboy designated for "Non-Halogenated Organic Waste" or "Basic Aqueous Waste."

  • Venting: If the mixture was recently neutralized with bicarbonate, leave the cap loosely threaded for 2-4 hours to allow residual CO2​ gas to escape, preventing container pressurization. Once outgassing is complete, seal the container tightly.

Step 3: Labeling and RCRA Compliance
  • Accurate Identification: Label the container clearly with all constituents. Explicitly write "Contains 4-(methoxymethyl)-1-methyl-1H-imidazole."

  • Waste Code Assignment: Do not assign EPA codes U122 (Formaldehyde) or U154 (Methanol) to the intact 4-MMI waste stream, as the intact molecule does not contain free formaldehyde,[2]. Only assign these codes if accidental acidic cleavage has already occurred.

Step 4: Final Disposal Logistics
  • Storage: Store the sealed waste container in a secondary containment tray away from direct sunlight, heat sources, and strong acids.

  • EHS Transfer: Submit a waste pickup request to your EHS department. 4-MMI waste must be routed to a permitted RCRA facility for high-temperature incineration, which safely destroys the functionalized heterocycle without releasing toxic byproducts into the environment.

Spill Response & Decontamination

In the event of a bench-top spill involving 4-MMI, the choice of decontamination agent is critical.

  • DO NOT use acidic spill neutralizers (such as citric acid or sodium bisulfate powders) commonly found in generic base/amine spill kits. Applying these will immediately trigger MOM cleavage and release formaldehyde gas into the laboratory air.

  • DO use an inert, non-reactive absorbent such as vermiculite, dry sand, or commercial polypropylene spill pads.

  • Procedure: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Cover the spill with the inert absorbent. Once absorbed, sweep the solid into a compatible chemical waste bag or bucket. Wash the contaminated surface thoroughly with a mild, neutral-pH laboratory detergent and water.

Sources

Handling

Personal protective equipment for handling 4-(methoxymethyl)-1-methyl-1H-imidazole

Handling specialized heterocyclic building blocks requires moving beyond generic safety data sheets to understand the molecular causality of chemical hazards. As a Senior Application Scientist, I have designed this proto...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks requires moving beyond generic safety data sheets to understand the molecular causality of chemical hazards. As a Senior Application Scientist, I have designed this protocol for handling 4-(methoxymethyl)-1-methyl-1H-imidazole to provide researchers and drug development professionals with a self-validating, mechanistic safety system.

By understanding why this compound behaves the way it does, we can engineer workflows that inherently prevent exposure and ensure seamless laboratory logistics.

Mechanistic Hazard Profile & Causality

4-(methoxymethyl)-1-methyl-1H-imidazole is a critical intermediate in pharmaceutical synthesis, but its structural motifs impart severe toxicological risks. The hazards are driven by two key functional groups:

  • The Imidazole Ring: The sp2-hybridized nitrogen acts as a strong nucleophile and Brønsted base. Upon contact with the aqueous environment of human tissue, it generates localized alkaline conditions, leading to the rapid saponification of lipid bilayers and severe tissue necrosis 1[1].

  • The Methoxymethyl Ether Moiety: This group significantly increases the molecule's lipophilicity compared to unsubstituted imidazoles, drastically accelerating its transdermal penetration rate 2[2].

Table 1: Quantitative Hazard Classifications

Hazard Class GHS Category Hazard Code Physiological Impact
Acute Toxicity 4 (Oral, Dermal, Inhalation) H302, H312, H332 Rapid systemic absorption leading to organ toxicity[2].
Skin Corrosion 1C / 2 H314 / H315 Chemical burns via lipid saponification[1].
Eye Damage 1 H318 Irreversible corneal damage; risk of blindness[2].

| STOT | 3 (Single Exposure) | H336 | Severe respiratory tract and central nervous system irritation[2]. |

HazardCausality Chem 4-(methoxymethyl)- 1-methyl-1H-imidazole Base Basic Imidazole Nitrogen Chem->Base Lipo Lipophilic Ether Moiety Chem->Lipo Corr Tissue Saponification & Necrosis Base->Corr Absorb Rapid Transdermal Penetration Lipo->Absorb Dam Severe Skin Burns & Eye Damage Corr->Dam Tox Acute Systemic Toxicity Absorb->Tox

Caption: Logical relationship between the chemical structure of the imidazole derivative and its physiological hazards.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling lipophilic organic bases. The following specifications are mandatory to prevent transdermal acute toxicity and corrosive injuries 3[3].

Table 2: Engineered PPE Requirements

PPE Component Material Specification Mechanistic Justification
Hand Protection Heavy-duty Nitrile (NBR) or Neoprene (min 0.4 mm thickness). The lipophilic ether moiety easily penetrates standard latex. NBR provides cross-linked chemical resistance against basic heterocyclic organics[3].
Eye Protection Chemical safety goggles AND a full face shield. Imidazole bases cause irreversible corneal damage (H318). A face shield prevents aerosolized droplets from bypassing standard safety glasses[3].
Body Protection Flame-retardant, fully buttoned lab coat. Prevents dermal exposure to corrosive dust or liquids. Cuffs must extend fully to the wrist to overlap with gloves[3].

| Respiratory | Certified chemical fume hood (min 100 fpm face velocity). | Prevents inhalation of volatile basic vapors that cause respiratory tract burns and STOT SE 3 toxicity[3]. |

Operational Plan: Self-Validating Handling Methodology

Every protocol must be a self-validating system. By engineering the workspace before opening the reagent, we eliminate the variable of human error. A self-validating protocol means that the failure of one safety step immediately triggers a visible indicator, preventing a full-scale exposure.

Step-by-Step Reagent Transfer:

  • Environmental Engineering: Verify fume hood face velocity. Line the work surface with a secondary containment tray containing slightly dampened pH-indicating paper.

    • Causality: The pH paper acts as a self-validating indicator; any micro-spill of the basic imidazole will immediately turn the paper blue/purple, alerting the operator to halt work and decontaminate.

  • PPE Donning: Double-glove with heavy-duty nitrile. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

  • Reagent Access: Open the 4-(methoxymethyl)-1-methyl-1H-imidazole container only within the deepest 6 inches of the fume hood.

    • Causality: This ensures maximum vapor capture and prevents ambient room eddy currents from pulling toxic vapors into the operator's breathing zone.

  • Transfer Mechanics: Use a dedicated, chemically inert spatula (e.g., PTFE-coated) for solids, or a positive-displacement pipette for liquids. Avoid rapid movements to prevent aerosolization.

  • Post-Transfer Decontamination: Wipe down the exterior of the reagent bottle with a slightly acidic wipe (e.g., 1% citric acid) to neutralize any trace residue before returning it to the corrosives storage cabinet.

Logistical Disposal & Spill Management Plan

Imidazoles possess an unshared electron pair that reacts violently with electrophiles. Segregation in waste streams is not merely a regulatory formality; it prevents exothermic runaway reactions and the evolution of toxic gases in the laboratory 4[4].

Spill Management Protocol:

  • Do Not Neutralize: In the event of a spill, do not attempt to neutralize the compound directly on the benchtop with strong acids. Causality: Neutralization of strong bases is highly exothermic and will rapidly boil and aerosolize the toxic compound 3[3].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite[3].

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of volatile vapors.

Waste Disposal Workflow:

DisposalWorkflow Step1 1. Isolate Waste (Do not neutralize in lab) Step2 2. Absorb Spill (Inert Sand/Vermiculite) Step1->Step2 If Spilled Step3 3. Containerize (Sealable HDPE Jug) Step1->Step3 Liquid Waste Step2->Step3 Step4 4. Segregate (Away from Acids/Oxidizers) Step3->Step4 Step5 5. EHS Transfer (Licensed Disposal) Step4->Step5

Caption: Step-by-step logistical workflow for the safe isolation, segregation, and disposal of imidazole waste.

Waste Segregation Rules:

  • Containerization: Transfer waste into a sealable, high-density polyethylene (HDPE) container. Glass should be avoided if aqueous basic solutions are present, as prolonged exposure can etch the glass[4].

  • Strict Segregation: Store the waste container strictly away from strong oxidizers, acid anhydrides, and acid chlorides[4].

  • Labeling: Label clearly as "Hazardous Waste: Corrosive/Toxic Organic Base" and initiate a transfer to your institution's Environmental Health and Safety (EHS) department for licensed incineration[4].

References

  • NextSDS. "2-(methoxymethyl)-1-methyl-1H-imidazole — Chemical Substance Information."[Link]

  • University of Washington Environmental Health & Safety. "Imidazole Safety and Waste Accumulation."[Link]

Sources

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